Product packaging for NH125(Cat. No.:CAS No. 278603-08-0)

NH125

Cat. No.: B1678664
CAS No.: 278603-08-0
M. Wt: 524.6 g/mol
InChI Key: RVWOHCBHAGBLLT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

NH125 is a chemical reagent for research applications in microbiology and neuroscience. In antibacterial research, this compound inhibits the bacterial two-component system VraSR by targeting the histidine kinase VraS in a noncompetitive manner . This inhibition sensitizes Staphylococcus aureus to cell wall-targeting antibiotics, such as vancomycin and carbenicillin, and can lead to the complete abrogation of bacterial growth when used in combination with sublethal antibiotic doses . The disruption of this system is a promising strategy for restoring antibiotic efficacy against resistant strains . Furthermore, analogues of this compound have been developed that demonstrate potent, broad-spectrum antibacterial and antibiofilm activities, capable of rapidly eradicating drug-resistant pathogens like MRSA and VRE . In neurological research, this compound serves as an inhibitor of eukaryotic elongation factor 2 kinase (eEF2K) . Studies indicate that its administration can enhance the activity of eEF2 and GSK3β, and increase the expression of synaptic proteins such as BDNF, SNAP25, and PSD95, revealing a potential mechanism for modulating synaptogenesis . This product is designated for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H45IN2 B1678664 NH125 CAS No. 278603-08-0

Properties

IUPAC Name

1-benzyl-3-hexadecyl-2-methylimidazol-1-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45N2.HI/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-28-23-24-29(26(28)2)25-27-20-17-16-18-21-27;/h16-18,20-21,23-24H,3-15,19,22,25H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWOHCBHAGBLLT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCN1C=C[N+](=C1C)CC2=CC=CC=C2.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20439853
Record name NH125
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

278603-08-0
Record name NH125
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzyl-3-cetyl-2-methylimidazolium iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physicochemical Properties of 1-Benzyl-3-cetyl-2-methylimidazolium iodide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide synthesizes the available information on 1-Benzyl-3-cetyl-2-methylimidazolium iodide and provides a framework for its physicochemical characterization based on established methodologies for similar long-chain imidazolium ionic liquids.

Core Physicochemical Data

Specific experimental data for the physicochemical properties of 1-Benzyl-3-cetyl-2-methylimidazolium iodide, such as its critical micelle concentration (CMC), surface tension, and conductivity under various conditions, are not extensively reported in publicly accessible scientific literature. The following table summarizes the basic molecular identifiers.

PropertyValueSource
Chemical Name 1-Benzyl-3-cetyl-2-methylimidazolium iodidePubChem
Synonyms NH125, 1-benzyl-3-hexadecyl-2-methylimidazolium iodidePubChem
CAS Number 278603-08-0
Molecular Formula C27H45IN2[1]
Molecular Weight 524.57 g/mol [1]

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard experimental methodologies used to determine the key physicochemical properties of long-chain ionic liquids like 1-Benzyl-3-cetyl-2-methylimidazolium iodide.

Synthesis of 1-Benzyl-3-cetyl-2-methylimidazolium iodide

A general synthesis approach for this compound involves a two-step quaternization reaction.

cluster_synthesis Synthesis Workflow 1-Methylimidazole 1-Methylimidazole Step1 Step 1: Benzylation 1-Methylimidazole->Step1 Benzyl_Chloride Benzyl Chloride Benzyl_Chloride->Step1 Intermediate 1-Benzyl-2-methylimidazole Step1->Intermediate Step2 Step 2: Quaternization Intermediate->Step2 1-Iodohexadecane 1-Iodohexadecane 1-Iodohexadecane->Step2 Product 1-Benzyl-3-cetyl-2-methylimidazolium iodide Step2->Product

Caption: General synthesis pathway for 1-Benzyl-3-cetyl-2-methylimidazolium iodide.

Methodology:

  • Synthesis of 1-Benzyl-2-methylimidazole: 1-methylimidazole is reacted with benzyl chloride in an appropriate solvent (e.g., toluene or acetonitrile) under reflux conditions. The reaction mixture is then cooled, and the product is isolated and purified.

  • Quaternization: The resulting 1-benzyl-2-methylimidazole is subsequently reacted with 1-iodohexadecane (cetyl iodide) in a suitable solvent at an elevated temperature to yield the final product, 1-Benzyl-3-cetyl-2-methylimidazolium iodide.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to obtain a high-purity solid.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of surfactants, representing the concentration at which micelles begin to form. Several techniques can be employed for its determination.

cluster_cmc CMC Determination Workflow Prepare_Solutions Prepare aqueous solutions of varying concentrations Measurement Measure physical property as a function of concentration Prepare_Solutions->Measurement Conductivity Conductivity Measurement->Conductivity Surface_Tension Surface Tension Measurement->Surface_Tension Plot_Data Plot measured property vs. concentration Conductivity->Plot_Data Surface_Tension->Plot_Data Identify_Breakpoint Identify the breakpoint in the plot Plot_Data->Identify_Breakpoint CMC_Value Breakpoint corresponds to the CMC Identify_Breakpoint->CMC_Value

Caption: General workflow for determining the Critical Micelle Concentration (CMC).

Conductivity Method:

  • Principle: The molar conductivity of an ionic surfactant solution changes with concentration. Below the CMC, conductivity decreases linearly with the square root of concentration. Above the CMC, the formation of micelles leads to a change in the slope of this relationship.

  • Procedure: A series of aqueous solutions of 1-Benzyl-3-cetyl-2-methylimidazolium iodide of varying concentrations are prepared. The conductivity of each solution is measured using a calibrated conductivity meter at a constant temperature. The molar conductivity is then plotted against the square root of the concentration. The CMC is determined from the intersection of the two linear portions of the plot.

Surface Tension Method:

  • Principle: Surfactants reduce the surface tension of a solvent. As the concentration of the surfactant increases, the surface tension decreases until the CMC is reached. Above the CMC, the surface tension remains relatively constant as excess surfactant molecules form micelles in the bulk solution.

  • Procedure: The surface tension of a series of aqueous solutions of 1-Benzyl-3-cetyl-2-methylimidazolium iodide is measured using a tensiometer (e.g., with the du Noüy ring or Wilhelmy plate method) at a constant temperature. A plot of surface tension versus the logarithm of the concentration is generated. The CMC is identified as the concentration at which the slope of the curve changes.

Thermodynamic Properties of Micellization

Thermodynamic parameters such as the standard Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micellization provide insights into the spontaneity and driving forces of the micellization process.

cluster_thermo Thermodynamic Analysis Workflow CMC_vs_T Determine CMC at different temperatures Plot_lnCMC Plot ln(CMC) vs. Temperature (T) CMC_vs_T->Plot_lnCMC Calculate_dG Calculate ΔG°m from CMC at each temperature CMC_vs_T->Calculate_dG Calculate_dH Calculate ΔH°m from the slope (van't Hoff equation) Plot_lnCMC->Calculate_dH Calculate_dS Calculate ΔS°m from ΔG°m and ΔH°m Calculate_dH->Calculate_dS Calculate_dG->Calculate_dS Thermodynamic_Parameters Obtain Thermodynamic Parameters (ΔG°m, ΔH°m, ΔS°m) Calculate_dS->Thermodynamic_Parameters

Caption: Workflow for the determination of thermodynamic parameters of micellization.

Methodology:

  • Temperature-Dependent CMC: The CMC of 1-Benzyl-3-cetyl-2-methylimidazolium iodide is determined at various temperatures using one of the methods described above.

  • Calculation of ΔG°m: The standard Gibbs free energy of micellization is calculated using the equation: ΔG°m = RT(ln CMC) where R is the gas constant and T is the absolute temperature.

  • Calculation of ΔH°m: The standard enthalpy of micellization can be determined from the temperature dependence of the CMC using the van't Hoff equation: d(ln CMC)/dT = -ΔH°m / RT² A plot of ln(CMC) versus 1/T will have a slope of ΔH°m/R.

  • Calculation of ΔS°m: The standard entropy of micellization is then calculated using the Gibbs-Helmholtz equation: ΔG°m = ΔH°m - TΔS°m

Conclusion

1-Benzyl-3-cetyl-2-methylimidazolium iodide is a molecule of significant interest in biomedical research. While its biological properties are increasingly being documented, a detailed public repository of its fundamental physicochemical properties is lacking. The experimental protocols and workflows outlined in this guide provide a standard framework for researchers to characterize this and similar long-chain ionic liquids. The generation of such data would be invaluable for a deeper understanding of its behavior in various applications, from drug delivery systems to industrial formulations.

References

NH125 compound structure and chemical formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Compound Structure, Chemical Properties, and Biological Activities of the eIF5A Inhibitor NH125

This technical guide provides a comprehensive overview of the chemical and biological properties of this compound, a compound that has garnered significant interest in the scientific community for its potential as a therapeutic agent. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's structure, mechanism of action, experimental protocols, and key quantitative data.

Compound Structure and Chemical Formula

This compound, also known as 1-Benzyl-3-cetyl-2-methylimidazolium iodide, is a small molecule inhibitor.[1][2] Its chemical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C27H45IN2 (or C27H45N2•I)[1][3][4]
Molecular Weight 524.56 g/mol [1][2]
CAS Number 278603-08-0[1][3][4]
Formal Name 1-hexadecyl-2-methyl-3-(phenylmethyl)-1H-imidazolium-iodide[3]
Alternate Names eEF-2 Kinase Inhibitor, 1-Benzyl-3-cetyl-2-methylimidazolium iodide[1][2]
Purity ≥95%[1][3]
Appearance White to yellow solid[2]
Solubility Soluble in DMSO (≥25 mg/ml) and Ethanol (≥25 mg/ml)[4]

Mechanism of Action: A Complex and Evolving Picture

This compound was initially identified as a potent and selective inhibitor of eukaryotic elongation factor 2 kinase (eEF-2K), also known as calmodulin-dependent kinase III (CaMKIII).[2][5][6][7] In vitro studies demonstrated that this compound inhibits eEF-2K activity with a half-maximal inhibitory concentration (IC50) of 60 nM.[5][7][8][9] This inhibition was reported to be highly selective over other kinases such as protein kinase C (PKC), protein kinase A (PKA), and calmodulin-dependent kinase II (CaMKII).[5][7][9]

The canonical pathway for eEF-2K involves the phosphorylation of its only known substrate, eukaryotic elongation factor 2 (eEF-2). This phosphorylation event on threonine 56 inactivates eEF-2, leading to a decrease in protein synthesis. Therefore, inhibition of eEF-2K by this compound was expected to decrease the phosphorylation of eEF-2 and subsequently maintain or increase protein synthesis.

However, a growing body of evidence presents a more complex and even contradictory mechanism of action in a cellular context. Several studies have reported that treatment of various cancer cell lines with this compound leads to an increase in the phosphorylation of eEF-2, the opposite of what would be expected from an eEF-2K inhibitor.[2][10] This suggests that the anticancer activity of this compound may not be mediated through the direct inhibition of eEF-2K.[8][11] It has been proposed that this compound's effects in cells might be due to off-target effects or the activation of upstream signaling pathways that lead to eEF-2 phosphorylation.

Furthermore, research into the antiviral properties of this compound has revealed a mechanism independent of eEF-2K inhibition. Studies have shown that this compound exhibits broad-spectrum antiviral activity by acting as a lysosomotropic agent.[5] This property leads to an increase in the pH of acidic intracellular compartments like endosomes and lysosomes, which is crucial for the entry of many enveloped viruses. By disrupting this pH-dependent entry mechanism, this compound can inhibit viral infection.

The following diagram illustrates the initially proposed and the subsequently discovered, more complex signaling interactions of this compound.

NH125_Mechanism cluster_in_vitro In Vitro cluster_in_cellulo In Cellulo NH125_vitro This compound eEF2K_vitro eEF-2K NH125_vitro->eEF2K_vitro Inhibition (IC50 = 60 nM) p_eEF2_vitro Phospho-eEF-2 (Decreased) eEF2K_vitro->p_eEF2_vitro Phosphorylation NH125_cell This compound Unknown_targets Unknown Cellular Targets/ Upstream Pathways NH125_cell->Unknown_targets Lysosomes Lysosomes/ Endosomes NH125_cell->Lysosomes Lysosomotropism eEF2K_cell eEF-2K Unknown_targets->eEF2K_cell Activation? p_eEF2_cell Phospho-eEF-2 (Increased) eEF2K_cell->p_eEF2_cell Phosphorylation Viral_Entry Viral Entry Lysosomes->Viral_Entry Inhibition Experimental_Workflow cluster_invitro In Vitro Characterization cluster_incellulo Cellular Characterization cluster_antiviral Antiviral Activity Assessment Kinase_Assay eEF-2K Activity Assay (Filter-based or Immunoblot) IC50_Determination Determine IC50 for eEF-2K Inhibition Kinase_Assay->IC50_Determination Cell_Culture Culture Cancer Cell Lines MTT_Assay Cell Viability (MTT) Assay Cell_Culture->MTT_Assay Western_Blot Western Blot for p-eEF-2 and Total eEF-2 Cell_Culture->Western_Blot Cell_Viability_Results Determine Cytotoxic IC50 MTT_Assay->Cell_Viability_Results Phosphorylation_Results Assess Cellular p-eEF-2 Levels Western_Blot->Phosphorylation_Results Viral_Infection_Assay Viral Infection Assay (e.g., Plaque Assay, Reporter Virus) Antiviral_EC50 Determine Antiviral EC50 Viral_Infection_Assay->Antiviral_EC50 Lysosomotropic_Assay Lysosomotropic Activity Assay (e.g., Acridine Orange Staining) Mechanism_Confirmation Confirm Mechanism of Action Lysosomotropic_Assay->Mechanism_Confirmation

References

Spectral data for 1-Benzyl-3-cetyl-2-methylimidazolium iodide (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the spectral data for 1-Benzyl-3-cetyl-2-methylimidazolium iodide (also known as NH125), a compound of interest for its potential biological activities. The guide details predicted and characteristic spectral data, outlines general experimental protocols for its synthesis and characterization, and includes a workflow diagram for spectral data acquisition.

Spectral Data Presentation

The following tables summarize the key spectral data for 1-Benzyl-3-cetyl-2-methylimidazolium iodide. It is important to note that while the mass spectrometry data is based on predictions, the NMR and IR data are characteristic values derived from spectroscopic principles and data for structurally similar imidazolium salts.

Table 1: ¹H NMR Spectral Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~7.30 - 7.50m5HAromatic protons (Benzyl group)
~7.60 - 7.80m2HImidazolium ring protons (H-4, H-5)
~5.50s2HN-CH₂-Ph (Benzyl methylene)
~4.20t2HN-CH₂-(CH₂)₁₄-CH₃ (Cetyl α-methylene)
~2.60s3HImidazolium C₂-CH₃
~1.80quint2HN-CH₂-CH₂-(CH₂)₁₃-CH₃ (Cetyl β-methylene)
~1.25br s26H-(CH₂)₁₃-CH₃ (Cetyl methylene chain)
~0.88t3H-(CH₂)₁₅-CH₃ (Cetyl terminal methyl)
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are approximate and based on typical values for similar imidazolium ionic liquids.

Table 2: ¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ, ppm)Assignment
~145.0Imidazolium C₂
~134.0Aromatic quaternary carbon (Benzyl)
~129.0 - 130.0Aromatic CH (Benzyl)
~122.0 - 124.0Imidazolium C₄/C₅
~53.0N-CH₂-Ph (Benzyl methylene)
~50.0N-CH₂-(CH₂)₁₄-CH₃ (Cetyl α-methylene)
~31.9Cetyl methylene chain
~29.7 - 29.0Cetyl methylene chain
~26.0Cetyl methylene chain
~22.7Cetyl methylene chain
~14.1-(CH₂)₁₅-CH₃ (Cetyl terminal methyl)
~10.0Imidazolium C₂-CH₃
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are approximate and based on typical values for similar imidazolium ionic liquids.

Table 3: IR Spectral Data (Characteristic Absorption Bands)

Wavenumber (cm⁻¹)IntensityAssignment
~3150 - 3050MediumC-H stretching (Aromatic and Imidazolium)
~2920, ~2850StrongC-H stretching (Aliphatic - CH₂, CH₃)
~1630MediumC=N and C=C stretching (Imidazolium ring)
~1560MediumImidazolium ring vibration
~1465MediumCH₂ scissoring
~1170MediumC-N stretching
~700 - 750StrongC-H out-of-plane bending (Aromatic)
Data is based on characteristic infrared absorption frequencies for imidazolium-based ionic liquids.

Table 4: Mass Spectrometry Data (Predicted)

Adductm/z
[M]⁺397.35773
[M+H]⁺398.36556
[M+Na]⁺420.34750
[M+K]⁺436.32144
Data is based on predicted values for the cationic species [C₂₇H₄₅N₂]⁺.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectral characterization of 1-Benzyl-3-cetyl-2-methylimidazolium iodide. These are based on common procedures for the synthesis of similar N,N'-disubstituted imidazolium salts.

2.1 Synthesis of 1-Benzyl-3-cetyl-2-methylimidazolium iodide

  • Materials: 1-Cetyl-2-methylimidazole, Benzyl iodide, and a suitable solvent (e.g., Toluene or Acetonitrile).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-cetyl-2-methylimidazole (1 equivalent) in the chosen solvent.

    • Add benzyl iodide (1 equivalent) to the solution.

    • Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • The product, being an ionic liquid, may precipitate or form a dense oil. If a precipitate forms, it can be collected by filtration. If an oil forms, the solvent can be decanted.

    • Wash the crude product with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials.

    • Dry the purified product under vacuum to remove residual solvent.

2.2 Spectral Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a sample by dissolving a small amount of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Record ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

    • Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.

  • Infrared (IR) Spectroscopy:

    • Obtain the IR spectrum of the sample using an FT-IR spectrometer.

    • The sample can be analyzed as a thin film on a salt plate (if it is a viscous liquid) or as a KBr pellet (if it is a solid).

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.

    • Acquire the mass spectrum in positive ion mode to observe the cationic species [C₂₇H₄₅N₂]⁺ and its adducts.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectral characterization of 1-Benzyl-3-cetyl-2-methylimidazolium iodide.

Spectral_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectral Analysis cluster_data Data Interpretation Start Starting Materials (1-Cetyl-2-methylimidazole, Benzyl iodide) Reaction Reaction (Quaternization) Start->Reaction Purification Purification Reaction->Purification Product 1-Benzyl-3-cetyl-2- methylimidazolium iodide Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Structure_Confirmation Structure Confirmation and Data Tabulation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for Synthesis and Spectral Analysis.

Solubility Profile of 1-Benzyl-3-cetyl-2-methylimidazolium iodide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available solubility information for the ionic liquid 1-Benzyl-3-cetyl-2-methylimidazolium iodide, also known as NH125. Due to a lack of extensive quantitative data in peer-reviewed literature, this document consolidates qualitative and semi-quantitative solubility data from various chemical suppliers. Furthermore, a detailed, generalized experimental protocol for determining the solubility of ionic liquids is provided to enable researchers to ascertain solubility in specific solvents of interest. This guide is intended to serve as a foundational resource for researchers and professionals working with this compound in various applications, including drug development and material science.

Introduction

1-Benzyl-3-cetyl-2-methylimidazolium iodide (CAS No. 278603-08-0) is an imidazolium-based ionic liquid. It is also known by the identifier this compound and as 1-Hexadecyl-2-methyl-3-(phenylmethyl)-1H-imidazolium iodide. This compound has garnered interest primarily for its biological activities, including its role as a potent and selective inhibitor of eukaryotic elongation factor 2 (eEF-2) kinase and as an antibacterial agent. Understanding its solubility in various solvents is critical for its application in biological assays, formulation development, and chemical synthesis. This guide aims to provide the most current and comprehensive information available on its solubility characteristics.

Available Solubility Data

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO)Soluble to 100 mM[1]
100 mg/mL (190.63 mM)[2]
>25 mg/ml
>20 mg/mL[3]
2.5 mg/ml[4]
52.5 mg/mL (100.08 mM) (Sonication is recommended)[5]
EthanolSoluble to 100 mM[6]
Soluble to 75 mM[1]
>25 mg/ml
5 mg/ml[4]
39.3 mg/mL (74.92 mM) (Sonication is recommended)[5]
N,N-Dimethylformamide (DMF)15 mg/ml[4]
DMF:PBS (pH 7.2) (1:2)0.3 mg/ml[4]
Water>20 mg/mL[3]
Insoluble[3]

Note on conflicting data: There appears to be conflicting information regarding the solubility in water, with one source stating >20 mg/mL and another stating it is insoluble. This highlights the need for experimental verification. The long cetyl (hexadecyl) chain on the imidazolium cation would suggest limited aqueous solubility.

Experimental Protocol for Solubility Determination

Given the limited availability of comprehensive solubility data, researchers may need to determine the solubility of 1-Benzyl-3-cetyl-2-methylimidazolium iodide in their specific solvent systems. The following is a general experimental protocol that can be adapted for this purpose. The gravimetric method is a reliable and straightforward approach for determining the solubility of a solid in a liquid.

Objective: To determine the solubility of 1-Benzyl-3-cetyl-2-methylimidazolium iodide in a given solvent at a specific temperature.

Materials:

  • 1-Benzyl-3-cetyl-2-methylimidazolium iodide

  • Solvent of interest (e.g., water, ethanol, acetone, toluene, etc.)

  • Analytical balance (accurate to at least 0.1 mg)

  • Vials with screw caps

  • Constant temperature bath or incubator

  • Vortex mixer or magnetic stirrer

  • Syringe filters (chemically compatible with the solvent)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of 1-Benzyl-3-cetyl-2-methylimidazolium iodide to a vial containing a known volume or mass of the solvent of interest. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature bath set to the desired temperature.

    • Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. A vortex mixer or magnetic stirrer can be used for this purpose.

  • Sample Withdrawal and Filtration:

    • Allow the vial to stand undisturbed in the constant temperature bath for several hours to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporation dish or vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Record the exact volume or mass of the filtered saturated solution.

    • Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

    • Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the evaporation dish containing the dried solute on the analytical balance.

  • Calculation of Solubility:

    • The mass of the dissolved solute is the final mass of the dish and solute minus the initial mass of the empty dish.

    • The solubility can then be expressed in various units:

      • g/L: (mass of solute in g) / (volume of solvent in L)

      • mg/mL: (mass of solute in mg) / (volume of solvent in mL)

      • mol/L (Molarity): (moles of solute) / (volume of solvent in L)

      • g/100g of solvent: (mass of solute in g) / (mass of solvent in 100g)

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess solute to solvent B Equilibrate at constant temperature A->B C Agitate to ensure saturation B->C D Allow excess solid to settle C->D Equilibrium Reached E Withdraw supernatant D->E F Filter to remove undissolved solid E->F G Evaporate solvent F->G Saturated Solution H Weigh dried solute G->H I Calculate solubility H->I

Caption: Workflow for the gravimetric determination of solubility.

Conclusion

While 1-Benzyl-3-cetyl-2-methylimidazolium iodide is a compound of significant interest in biomedical research, comprehensive data on its solubility across a wide range of solvents is currently lacking in the scientific literature. The available information, primarily from commercial suppliers, indicates its solubility in common organic solvents like DMSO and ethanol. For applications requiring solubility data in other solvent systems, experimental determination is necessary. The provided general protocol offers a reliable method for researchers to obtain this critical information, thereby facilitating the continued investigation and application of this versatile ionic liquid. It is recommended that any experimentally determined solubility data be reported to contribute to the collective knowledge base for this compound.

References

An In-depth Technical Guide on the Thermal Stability and Degradation of 1-Benzyl-3-cetyl-2-methylimidazolium iodide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the thermal stability and degradation of the ionic liquid 1-Benzyl-3-cetyl-2-methylimidazolium iodide. Due to the limited availability of specific experimental data for this compound in public literature, this guide integrates information on analogous imidazolium-based ionic liquids to project its thermal behavior. It also details the standard experimental protocols required for its characterization, making it a valuable resource for researchers, scientists, and drug development professionals.

Introduction

1-Benzyl-3-cetyl-2-methylimidazolium iodide is an imidazolium-based ionic liquid characterized by a benzyl group, a long cetyl (C16) alkyl chain, and an iodide counter-ion. These structural features are anticipated to significantly influence its thermal stability. The bulky benzyl and cetyl groups can sterically hinder intermolecular interactions, while the nature of the iodide anion plays a crucial role in the degradation pathway. Understanding the thermal properties of this ionic liquid is essential for its application in various fields, including as a solvent in chemical synthesis, as an electrolyte, or in pharmaceutical formulations, where it may be subjected to elevated temperatures.

Projected Thermal Stability and Degradation Pathways

The thermal stability of imidazolium-based ionic liquids is primarily dependent on the nature of the anion and the substituents on the imidazolium cation. For imidazolium iodides, the degradation is often initiated by the nucleophilic attack of the iodide ion on the alkyl substituents of the cation.

Key Factors Influencing Thermal Stability:

  • Anion Nucleophilicity: The iodide ion is a relatively good nucleophile, which can lead to a lower thermal stability compared to ionic liquids with less nucleophilic anions like bis(trifluoromethylsulfonyl)imide ([NTf2]⁻) or tetrafluoroborate ([BF4]⁻).

  • Alkyl Chain Length: Longer alkyl chains, such as the cetyl group, can influence the degradation mechanism and byproducts. While increased chain length can sometimes increase thermal stability due to enhanced van der Waals interactions, it can also provide more sites for degradation to initiate.

  • Cationic Substituents: The presence of a benzyl group introduces an aromatic moiety that can influence the electronic properties and steric hindrance around the imidazolium core, thereby affecting its stability.

Expected Degradation Pathway:

The primary degradation pathway for 1-Benzyl-3-cetyl-2-methylimidazolium iodide is expected to be an SN2 (bimolecular nucleophilic substitution) reaction. In this process, the iodide anion attacks one of the electrophilic carbon atoms of the alkyl groups attached to the nitrogen atoms of the imidazolium ring. This would lead to the formation of neutral imidazole derivatives and alkyl or benzyl iodide.

A logical workflow for investigating these degradation pathways is outlined in the diagram below.

Logical Workflow for Degradation Pathway Analysis cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Degradation Product Identification cluster_3 Mechanism Elucidation A Synthesize and Purify 1-Benzyl-3-cetyl-2-methylimidazolium iodide B Thermogravimetric Analysis (TGA) to determine decomposition temperature A->B C Differential Scanning Calorimetry (DSC) to identify phase transitions A->C F Nuclear Magnetic Resonance (NMR) Spectroscopy of heated samples A->F D Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) B->D E TGA coupled with Mass Spectrometry (TGA-MS) B->E G Identify degradation products D->G E->G F->G H Propose degradation pathway(s) G->H I Computational Modeling (e.g., DFT) to support proposed mechanism H->I

Caption: Workflow for investigating thermal degradation pathways.

Quantitative Data on Related Imidazolium Ionic Liquids

CationAnionDecomposition Temperature (Td, °C)
1-Butyl-3-methylimidazoliumChloride~250
1-Butyl-3-methylimidazoliumBromide~260
1-Butyl-3-methylimidazoliumIodide~240
1-Hexyl-3-methylimidazoliumChloride~260
1-Octyl-3-methylimidazoliumChloride~270
1-Benzyl-3-methylimidazoliumBis(trifluoromethylsulfonyl)imide>350

Note: These values are approximate and can vary depending on the experimental conditions such as heating rate and purity of the sample.

Experimental Protocols

To accurately determine the thermal stability and degradation of 1-Benzyl-3-cetyl-2-methylimidazolium iodide, the following experimental protocols are recommended.

4.1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the decomposition temperature and mass loss profile of the ionic liquid.

  • Instrumentation: A standard thermogravimetric analyzer.

  • Methodology:

    • Place a small, accurately weighed sample (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).

    • Place the pan in the TGA furnace.

    • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • Maintain a constant flow of an inert gas (e.g., nitrogen or argon) over the sample throughout the experiment to prevent oxidative degradation.

    • Record the mass of the sample as a function of temperature.

    • The onset decomposition temperature is determined from the resulting TGA curve.

The experimental workflow for a typical TGA experiment is depicted in the following diagram.

Experimental Workflow for Thermogravimetric Analysis (TGA) A Sample Preparation (Weigh 5-10 mg of ionic liquid) B Instrument Setup (Place sample in TGA, set parameters) A->B C Heating Program (Ramp temperature at 10 °C/min under N2 flow) B->C D Data Acquisition (Record mass vs. temperature) C->D E Data Analysis (Determine onset decomposition temperature) D->E

Caption: Standard workflow for a TGA experiment.

4.2. Differential Scanning Calorimetry (DSC)

  • Objective: To identify thermal transitions such as melting point, glass transition, and to confirm the decomposition temperature.

  • Instrumentation: A differential scanning calorimeter.

  • Methodology:

    • Seal a small, accurately weighed sample (typically 2-5 mg) in a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

    • Place both the sample and reference pans in the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) over a desired temperature range.

    • Record the heat flow to the sample relative to the reference.

    • Analyze the resulting DSC thermogram for endothermic and exothermic peaks corresponding to phase transitions and decomposition.

4.3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

  • Objective: To identify the volatile degradation products.

  • Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

  • Methodology:

    • A small amount of the ionic liquid is placed in the pyrolyzer.

    • The sample is rapidly heated to a temperature above its decomposition point.

    • The volatile degradation products are swept into the GC column for separation.

    • The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.

Conclusion

While specific experimental data on the thermal stability of 1-Benzyl-3-cetyl-2-methylimidazolium iodide is scarce, this guide provides a robust framework for its characterization. Based on the properties of analogous compounds, it is projected to have moderate thermal stability, with degradation likely initiated by the nucleophilic iodide anion. The detailed experimental protocols provided herein will enable researchers to accurately determine its thermal properties and elucidate its degradation pathways, thereby facilitating its safe and effective application in various scientific and industrial domains.

An In-depth Technical Guide to the Biological Activities of NH125

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NH125 is a potent and selective small molecule inhibitor with multifaceted biological activities, primarily recognized for its inhibition of eukaryotic elongation factor 2 kinase (eEF-2K). This technical guide provides a comprehensive overview of the known biological functions of this compound, its mechanism of action, and its effects on various cellular processes. The information is presented to support further research and drug development efforts targeting pathways modulated by this compound.

Core Biological Activity: Inhibition of eEF-2 Kinase

This compound is a potent and selective inhibitor of eukaryotic elongation factor 2 kinase (eEF-2K), also known as calmodulin-dependent kinase III (CaMKIII).[1][2] This inhibition is a key aspect of its mechanism of action. The primary role of eEF-2K is to phosphorylate and inactivate eukaryotic elongation factor 2 (eEF-2), a critical protein in the elongation phase of protein synthesis. By inhibiting eEF-2K, this compound is expected to maintain eEF-2 in its active, unphosphorylated state, thereby modulating protein translation.

However, a study has cautioned that this compound can also induce the phosphorylation of eEF-2 in some cellular contexts, suggesting a more complex mechanism of action than simple enzyme inhibition.[1] Another study has suggested that under certain in vitro conditions, this compound may act as a nonspecific colloidal aggregator, and its inhibitory activity can be significantly affected by the presence of detergents like Triton.[3]

Quantitative Kinase Inhibition Data

This compound demonstrates high selectivity for eEF-2K over other protein kinases.[1][4][5]

KinaseIC50Selectivity vs. eEF-2K
eEF-2K (CaMKIII)60 nM[1][4][5]-
Protein Kinase C (PKC)7.5 µM[1]>125-fold[4][5]
Protein Kinase A (PKA)80 µM[1]>1300-fold
Calmodulin-dependent Kinase II (CaMKII)>100 µM[1]>1500-fold

Signaling Pathways Modulated by this compound

The primary signaling pathway affected by this compound is the eEF-2K pathway, which plays a crucial role in regulating protein synthesis.

NH125_Signaling_Pathway This compound This compound eEF2K eEF-2K (CaMKIII) This compound->eEF2K Inhibition eEF2 eEF-2 eEF2K->eEF2 Phosphorylation eEF2_P p-eEF-2 (Inactive) Protein_Synthesis Protein Synthesis Elongation eEF2->Protein_Synthesis Activation eEF2_P->Protein_Synthesis Inhibition

Caption: this compound inhibits eEF-2K, preventing the phosphorylation and inactivation of eEF-2, thereby modulating protein synthesis.

Anticancer Activities

This compound has demonstrated significant anticancer effects across a range of human cancer cell lines.[1] Its primary mechanisms in this context are the induction of cell cycle arrest and apoptosis.

Cytotoxicity in Cancer Cell Lines

This compound decreases the viability of various cancer cell lines with IC50 values typically in the low micromolar range.[1]

Cell LineCancer TypeIC50 (µM)
C6Glioma0.7 - 4.8[4]
T98-GGlioma0.7 - 4.8[4]
U-138 MGGlioma0.7 - 4.8[4]
U-87 MGGlioma0.7 - 4.8[4]
A172Glioma0.7 - 4.8[4]
A2780Ovarian Cancer0.7 - 4.8[4]
HeLaCervical Cancer0.7 - 4.8[4]
PC3Prostate Cancer0.7 - 4.8[4]
OVCAR-3Ovarian Cancer0.7 - 4.8[4]
MCF-7Breast Cancer0.7 - 4.8[4]
Cell Cycle Arrest

In glioma cells, this compound has been shown to block cell cycle progression at the G1-S boundary.[4] This effect is consistent with the role of eEF-2K in regulating cell cycle transitions.

Cell_Cycle_Arrest cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G1_S_Transition G1->G1_S_Transition G2 G2 Phase S->G2 M M Phase G2->M M->G1 This compound This compound This compound->G1_S_Transition   Block G1_S_Transition->S

Caption: this compound induces cell cycle arrest at the G1/S transition point.

Induction of Apoptosis

This compound is also known to induce apoptosis in cancer cells. This programmed cell death is a crucial mechanism for its anticancer efficacy.

Antibacterial Activity

Beyond its effects on eukaryotic cells, this compound exhibits potent antibacterial properties. This activity is attributed to its ability to inhibit bacterial histidine protein kinases.[4]

TargetOrganism TypeIC50
Histidine Protein KinaseBacteria6.6 µM

This compound has shown efficacy against a range of bacteria, including drug-resistant strains such as oxacillin-resistant Staphylococcus aureus (ORSA), vancomycin-resistant Enterococcus faecalis (VRE), and penicillin-resistant Streptococcus pneumoniae (PRS).[4]

Experimental Protocols

eEF-2 Kinase Activity Assay

The activity of eEF-2 kinase can be measured using two primary methods: a filter-based assay and immunoblotting.[4][5]

Filter-Based Assay Protocol:

  • Reaction Mixture: Prepare a 20 µL total volume reaction mixture containing:

    • 50 mM HEPES (pH 7.5)

    • 10 mM MgCl2

    • 1.5 mM CaCl2

    • 100 µg/ml calmodulin

    • 2 µM His-tagged eEF-2

    • 400 nM GST-eEF-2 kinase

    • ATP mixture: 50 µM ATP with 1µCi (γ-33P)ATP

  • Incubation: Incubate the reaction mixture under conditions that ensure linearity with respect to time and enzyme concentration.

  • Termination and Filtration: Stop the reaction and spot the mixture onto filter paper.

  • Washing: Wash the filter paper to remove unincorporated radiolabelled ATP.

  • Quantification: Measure the incorporated radioactivity using a scintillation counter to determine kinase activity.

Immunoblotting Protocol:

  • Reaction: Perform the kinase reaction as described above, but with non-radiolabeled ATP.

  • SDS-PAGE: Separate the reaction products by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Probing: Probe the membrane with an antibody specific for phosphorylated eEF-2 (anti-phospho-eEF2).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the bands corresponding to phosphorylated eEF-2.

Experimental_Workflow cluster_assay eEF-2 Kinase Assay cluster_filter Filter-Based cluster_immunoblot Immunoblotting A1 Reaction Setup (with γ-33P ATP) A2 Incubation A1->A2 A3 Spot on Filter A2->A3 A4 Wash A3->A4 A5 Scintillation Counting A4->A5 B1 Reaction Setup (with cold ATP) B2 SDS-PAGE B1->B2 B3 Western Blot B2->B3 B4 Anti-p-eEF2 Ab B3->B4 B5 Detection B4->B5

Caption: Workflow for eEF-2 kinase activity measurement.

Cell Viability (MTT) Assay

The viability of cells treated with this compound can be assessed using an MTT assay.[4]

  • Cell Seeding: Plate 5 x 10^4 cells per well in 96-well plates.

  • Treatment: Expose the cells to various concentrations of this compound for 48-72 hours.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Dissolve the formazan product in 100% DMSO.

  • Absorbance Reading: Measure the absorbance at 550 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion

This compound is a valuable research tool for studying the roles of eEF-2K in various physiological and pathological processes. Its potent and selective inhibition of eEF-2K, coupled with its demonstrated anticancer and antibacterial activities, makes it a compound of significant interest for further investigation and potential therapeutic development. The complex nature of its interaction with the eEF-2 phosphorylation state warrants further detailed mechanistic studies.

References

An In-depth Technical Guide to 1-Benzyl-3-cetyl-2-methylimidazolium iodide (NH125)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-3-cetyl-2-methylimidazolium iodide, commonly known as NH125, is a synthetic imidazolium-based compound that has garnered significant attention in the scientific community for its diverse biological activities. Initially investigated as a potent inhibitor of eukaryotic elongation factor 2 kinase (eEF-2K), subsequent research has revealed a more complex and multifaceted mechanism of action. This technical guide provides a comprehensive overview of the discovery, history, synthesis, physicochemical properties, and the extensively studied biological activities of this compound, including its anticancer, antiviral, and antibacterial properties. Detailed experimental protocols for its synthesis and key biological assays are presented to facilitate further research and development.

Introduction

1-Benzyl-3-cetyl-2-methylimidazolium iodide (this compound) emerged from the exploration of imidazolium compounds, a class of ionic liquids, for biological applications. Its history is marked by a pivotal discovery and a subsequent re-evaluation of its primary mechanism of action. Initially, this compound was identified as a selective and potent inhibitor of eukaryotic elongation factor 2 kinase (eEF-2K), an enzyme involved in protein synthesis regulation, making it a promising candidate for cancer therapy[1]. However, further studies presented a contradictory finding, demonstrating that this compound treatment leads to an increase in the phosphorylation of eEF2, the substrate of eEF-2K, which is inconsistent with the activity of an eEF-2K inhibitor. This has led to a broader investigation into its cellular effects, revealing its potential as a lysosomotropic agent and a disruptor of lipid bilayers, which may account for its broad-spectrum biological activities.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Benzyl-3-cetyl-2-methylimidazolium iodide is provided in the table below.

PropertyValueReference
Molecular Formula C27H45IN2--INVALID-LINK--
Molecular Weight 524.56 g/mol --INVALID-LINK--
CAS Number 278603-08-0--INVALID-LINK--
Appearance Solid[2]
Solubility Soluble in DMSO (up to 100 mg/mL) and Ethanol (up to 39.3 mg/mL)[3][4]
Storage Store desiccated at -20°C[2]

Synthesis Methodology

The synthesis of 1-Benzyl-3-cetyl-2-methylimidazolium iodide is a two-step process that involves the benzylation of 2-methylimidazole followed by the quaternization of the resulting intermediate with 1-iodohexadecane.

Step 1: Synthesis of 1-Benzyl-2-methylimidazole

The first step involves the N-benzylation of 2-methylimidazole.

  • Reaction: 2-Methylimidazole is reacted with benzyl chloride in the presence of a base, such as sodium hydride, in a suitable solvent like dimethylformamide (DMF)[3][4].

  • Workflow:

synthesis_step1 reagents 2-Methylimidazole + Benzyl Chloride + Sodium Hydride (in DMF) reaction N-Benzylation reagents->reaction Reaction product 1-Benzyl-2-methylimidazole reaction->product Product

Synthesis of 1-Benzyl-2-methylimidazole.
Step 2: Synthesis of 1-Benzyl-3-cetyl-2-methylimidazolium iodide

The second step is the quaternization of the imidazole nitrogen.

  • Reaction: 1-Benzyl-2-methylimidazole is reacted with 1-iodohexadecane (cetyl iodide). This is a standard N-alkylation reaction of an imidazole[5][6].

  • Workflow:

synthesis_step2 reagents 1-Benzyl-2-methylimidazole + 1-Iodohexadecane reaction Quaternization reagents->reaction Reaction product 1-Benzyl-3-cetyl-2-methylimidazolium iodide reaction->product Product

Synthesis of the final compound.

Biological Activity and Mechanism of Action

This compound exhibits a broad range of biological activities, which are summarized below. The initial hypothesis of eEF-2K inhibition is now contested, with alternative mechanisms being proposed.

Anticancer Activity

This compound demonstrates potent anticancer activity against a variety of cancer cell lines with IC50 values in the low micromolar range[1][7].

Cell LineIC50 (µM)
Various Cancer Cell Lines 0.7 - 4.8

The proposed mechanisms for its anticancer effects are multifaceted and include:

  • Induction of eEF2 Phosphorylation: Contrary to its initial description, this compound has been shown to increase the phosphorylation of eEF2. This effect, rather than inhibition of eEF-2K, is now correlated with its antiproliferative activity[8].

  • Lysosomotropic Properties: this compound may accumulate in lysosomes, leading to their dysfunction and inducing cancer cell death.

  • Disruption of Lipid Bilayers: The amphiphilic nature of this compound may allow it to intercalate into and disrupt cellular membranes, leading to cytotoxicity.

anticancer_mechanism This compound This compound eEF2K eEF-2K This compound->eEF2K Contested Inhibition p_eEF2 Increased p-eEF2 This compound->p_eEF2 Lysosome Lysosome Accumulation This compound->Lysosome Membrane Lipid Bilayer Disruption This compound->Membrane CancerCellDeath Cancer Cell Death p_eEF2->CancerCellDeath Lysosome->CancerCellDeath Membrane->CancerCellDeath

Proposed anticancer mechanisms of this compound.
Antiviral Activity

This compound has been identified as a broad-spectrum inhibitor of virus entry. It is effective against several enveloped viruses, and this activity is likely due to its lysosomotropic properties, which interfere with the pH-dependent entry of these viruses into host cells[9].

Antibacterial Activity

This compound exhibits antibacterial activity against a range of bacteria, including drug-resistant strains. Its mechanism of action is thought to involve the disruption of bacterial cell membranes in a detergent-like manner.

Experimental Protocols

Synthesis of 1-Benzyl-3-cetyl-2-methylimidazolium iodide

This protocol is a generalized procedure based on standard methods for the synthesis of N-alkylimidazolium halides.

Step 1: Synthesis of 1-Benzyl-2-methylimidazole

  • To a solution of 2-methylimidazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0°C under an inert atmosphere.

  • Stir the mixture at room temperature for 1 hour.

  • Add benzyl chloride (1.05 eq) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 1-benzyl-2-methylimidazole.

Step 2: Synthesis of 1-Benzyl-3-cetyl-2-methylimidazolium iodide

  • Dissolve 1-benzyl-2-methylimidazole (1.0 eq) in a suitable solvent such as acetonitrile.

  • Add 1-iodohexadecane (1.1 eq) to the solution.

  • Reflux the mixture for 24-48 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Wash the resulting solid with a non-polar solvent like hexane to remove any unreacted starting material.

  • Dry the solid under vacuum to yield 1-Benzyl-3-cetyl-2-methylimidazolium iodide.

eEF-2 Kinase Activity Assay

This protocol is based on the filter-based radiometric assay.

  • Prepare a reaction mixture containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1.5 mM CaCl2, 100 µg/ml calmodulin, 2 µM His-tagged eEF-2, and 400 nM GST-eEF-2 kinase[7].

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the kinase reaction by adding an ATP mixture containing 50 µM ATP and 1µCi [γ-33P]ATP.

  • Incubate the reaction at 30°C for 30 minutes.

  • Terminate the reaction by spotting a portion of the mixture onto P81 phosphocellulose paper.

  • Wash the paper three times with 0.75% phosphoric acid and once with acetone.

  • Measure the incorporated radioactivity using a scintillation counter.

Antiviral Assay (Plaque Reduction Assay)
  • Seed host cells (e.g., Vero cells) in 24-well plates and grow to confluence.

  • Prepare serial dilutions of this compound.

  • Pre-incubate the confluent cell monolayers with the different concentrations of this compound for 1-2 hours.

  • Infect the cells with the virus at a known multiplicity of infection (MOI) for 1 hour.

  • Remove the virus inoculum and overlay the cells with a medium containing 1% methylcellulose and the corresponding concentration of this compound.

  • Incubate the plates for 3-5 days, depending on the virus.

  • Fix and stain the cells with a solution of crystal violet in formaldehyde/ethanol.

  • Count the number of plaques and calculate the percentage of plaque reduction compared to the untreated control.

Antibacterial Susceptibility Testing (Broth Microdilution Method)
  • Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Include a positive control (bacteria without this compound) and a negative control (medium only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Conclusion

1-Benzyl-3-cetyl-2-methylimidazolium iodide (this compound) is a compound of significant interest with a complex biological profile. While its initial promise as a specific eEF-2K inhibitor has been challenged, the subsequent discovery of its diverse mechanisms of action, including lysosomotropism and membrane disruption, has opened new avenues for its therapeutic application in cancer, viral infections, and bacterial diseases. The detailed methodologies provided in this guide are intended to support further investigation into the full potential of this intriguing molecule. Future research should focus on elucidating the precise molecular targets and pathways modulated by this compound to better understand its therapeutic and toxicological profiles.

References

Unlocking the Potential: A Technical Guide to Research Frontiers in Imidazolium-Based Ionic Liquids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Imidazolium-based ionic liquids (ILs) stand at the forefront of chemical innovation, offering a versatile platform for a myriad of applications. Their unique physicochemical properties, including negligible vapor pressure, high thermal stability, and tunable solvency, have positioned them as "designer solvents" and catalysts with the potential to revolutionize industries from pharmaceuticals to green energy. This technical guide delves into the core of imidazolium IL research, providing a comprehensive overview of promising research avenues, detailed experimental protocols, and quantitative data to inform and inspire future investigations.

Core Physicochemical Properties: A Quantitative Overview

The tunability of imidazolium-based ILs is their hallmark. By modifying the alkyl chain length on the imidazolium cation and varying the counter-anion, researchers can fine-tune properties to suit specific applications. The following tables summarize key physicochemical data for some of the most commonly studied imidazolium ILs.

Table 1: Physicochemical Properties of Common 1-Butyl-3-methylimidazolium ([BMIM])-Based Ionic Liquids

Ionic LiquidAbbreviationMelting Point (°C)Decomposition Temp. (°C)Density (g/cm³ at 25°C)Viscosity (cP at 25°C)Ionic Conductivity (mS/cm at 25°C)
1-Butyl-3-methylimidazolium Chloride[BMIM][Cl]~70~2501.08High1.3
1-Butyl-3-methylimidazolium Tetrafluoroborate[BMIM][BF₄]-81~3501.121543.2
1-Butyl-3-methylimidazolium Hexafluorophosphate[BMIM][PF₆]6.5~4001.373122.8
1-Butyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide[BMIM][NTf₂]-4~4001.43523.9

Table 2: Influence of Alkyl Chain Length on Physicochemical Properties of 1-Alkyl-3-methylimidazolium Chloride

CationAbbreviationMelting Point (°C)Density (g/cm³ at 25°C)Viscosity (cP at 25°C)
1-Ethyl-3-methylimidazolium[EMIM][Cl]871.1142
1-Butyl-3-methylimidazolium[BMIM][Cl]701.08115
1-Hexyl-3-methylimidazolium[HMIM][Cl]-1.04370
1-Octyl-3-methylimidazolium[OMIM][Cl]-1.01830

Emerging Research Areas and Applications

The unique properties of imidazolium-based ILs have opened up a vast landscape of research opportunities. The following sections highlight key areas of active investigation.

Green Chemistry and Catalysis

Imidazolium ILs are excellent solvents for a wide range of organic, inorganic, and organometallic compounds, making them ideal media for various catalytic reactions.[1] Their low volatility reduces air pollution and simplifies product separation and catalyst recycling.[1]

Potential Research Directions:

  • Development of Task-Specific ILs: Synthesizing imidazolium ILs with functional groups that actively participate in catalysis, such as acidic or basic moieties.

  • Biphasic Catalysis: Exploring systems where the IL immobilizes the catalyst, allowing for easy separation of the product phase.

  • Enzyme Catalysis: Investigating the stabilization and enhancement of enzymatic activity in ILs for biocatalytic processes.

A particularly promising area is their use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are fundamental in the synthesis of pharmaceuticals and complex organic molecules.

Suzuki_Miyaura_Coupling pd0 Pd(0)L2 pd_complex [R-Pd(II)L2-X] pd0->pd_complex Oxidative Addition transmetalation Transmetalation pd_complex->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination [R-Pd(II)L2-R'] reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product aryl_halide R-X aryl_halide->pd_complex organoboron R'-B(OR)2 organoboron->transmetalation base Base base->transmetalation

Suzuki-Miyaura cross-coupling catalytic cycle.
Carbon Capture and Utilization (CCU)

The selective absorption of CO₂ by certain imidazolium ILs presents a significant opportunity for developing more efficient carbon capture technologies.[2] Research is focused on both physical and chemical absorption mechanisms.

Potential Research Directions:

  • Functionalized ILs for Enhanced CO₂ Capture: Designing ILs with amine or other functional groups to increase CO₂ absorption capacity and selectivity through chemical interactions.

  • Membrane Separation: Integrating imidazolium ILs into supported ionic liquid membranes (SILMs) for continuous CO₂ separation from gas streams.[2]

  • Electrochemical Reduction of CO₂: Utilizing the electrochemical stability of imidazolium ILs as electrolytes for the conversion of captured CO₂ into valuable chemicals and fuels.

CO2_Capture_Workflow cluster_absorption CO2 Absorption cluster_regeneration Regeneration flue_gas Flue Gas (CO2 + N2) absorption_column Absorption Column (Imidazolium IL) flue_gas->absorption_column rich_il CO2-Rich IL absorption_column->rich_il stripping_column Stripping Column (Heating/Vacuum) rich_il->stripping_column pure_co2 Pure CO2 Stream stripping_column->pure_co2 lean_il Lean IL stripping_column->lean_il lean_il->absorption_column Recycle

A simplified workflow for CO2 capture using imidazolium ILs.
Biomass Processing and Biofuels

Imidazolium ILs, particularly those with carboxylate anions, have shown remarkable efficacy in dissolving lignocellulosic biomass, a critical step in the production of second-generation biofuels and bio-based chemicals.[3]

Potential Research Directions:

  • Optimization of Biomass Pretreatment: Investigating the effects of IL structure, temperature, and time on the selective fractionation of cellulose, hemicellulose, and lignin.

  • One-Pot Conversion: Developing integrated processes where biomass dissolution and subsequent catalytic conversion to biofuels or platform chemicals occur in the same IL medium.

  • IL Recycling and Recovery: Designing robust and cost-effective methods for recycling the IL after biomass processing to improve the economic viability of the overall process.

The mechanism of cellulose dissolution involves the disruption of the extensive hydrogen-bonding network by the ions of the IL.

Cellulose_Dissolution cellulose Cellulose Microfibril Inter- and Intramolecular H-bonds il Imidazolium Cation (+) Anion (-) cellulose:f1->il:f1 Anion disrupts H-bonds cellulose:f0->il:f0 Cation interacts with cellulose backbone dissolved Solvated Cellulose Chains Disrupted H-bonds cellulose->dissolved Dissolution il->dissolved

Mechanism of cellulose dissolution in imidazolium-based ILs.
Drug Development and Delivery

The unique solvency and biocompatibility of certain imidazolium ILs are being explored for pharmaceutical applications.

Potential Research Directions:

  • Active Pharmaceutical Ingredients (APIs): Designing ILs where the cation or anion is a known drug molecule, potentially improving solubility, stability, and bioavailability.

  • Drug Delivery Systems: Utilizing imidazolium ILs as carriers for poorly water-soluble drugs, enhancing their delivery and therapeutic efficacy.

  • Transdermal Drug Delivery: Investigating the potential of ILs to act as skin permeation enhancers for the delivery of drugs through the skin.

Ecotoxicity and Biodegradability

A critical area of research is the environmental impact of imidazolium ILs. While their low volatility is a "green" characteristic, their solubility in water raises concerns about their fate and toxicity in aquatic ecosystems.

Table 3: Acute Toxicity of 1-Alkyl-3-methylimidazolium Chlorides to Vibrio fischeri

Alkyl ChainAbbreviationEC₅₀ (mg/L)
Ethyl[EMIM][Cl]480
Butyl[BMIM][Cl]9.0
Hexyl[HMIM][Cl]0.4
Octyl[OMIM][Cl]0.04

EC₅₀: The concentration that causes a 50% reduction in the luminescence of Vibrio fischeri.[4]

Potential Research Directions:

  • Structure-Toxicity Relationships: Systematically studying how modifications to the cation and anion affect the toxicity and biodegradability of imidazolium ILs.

  • "Benign by Design": Developing new generations of ILs with inherent biodegradability and low toxicity, for example, by incorporating ester or ether linkages in the alkyl chains.

  • Environmental Fate and Transport: Investigating the persistence, bioaccumulation, and transformation of imidazolium ILs in soil and water systems.

Key Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in the literature.

Synthesis of 1-Butyl-3-methylimidazolium Chloride ([BMIM][Cl])

This protocol describes a common method for the synthesis of a foundational imidazolium-based ionic liquid.

Materials:

  • 1-methylimidazole

  • 1-chlorobutane

  • Toluene

  • Ethyl acetate

  • Activated charcoal

  • Alumina

Procedure:

  • To a vigorously stirred solution of 1-methylimidazole (1.0 mol) in toluene (100 mL) at 0°C, add 1-chlorobutane (1.1 mol).[5][6]

  • Heat the solution to reflux at approximately 110°C for 24 hours.[5]

  • Cool the reaction mixture to room temperature, which should result in the formation of two phases.

  • Separate the lower, product-containing phase.

  • Wash the product phase with ethyl acetate (3 x 50 mL) to remove unreacted starting materials and impurities.

  • Remove the residual ethyl acetate in vacuo.

  • Stir the resulting ionic liquid with activated charcoal for 12 hours to decolorize it.[5][6]

  • Filter the mixture through a short alumina column to yield a colorless ionic liquid.[5][6]

  • Dry the final product at approximately 100°C in vacuo for at least 12 hours to remove any residual water.[5][6]

Measurement of CO₂ Absorption Capacity (Gravimetric Method)

This protocol outlines a gravimetric method for determining the CO₂ solubility in an ionic liquid.

Apparatus:

  • High-pressure, high-temperature magnetic suspension balance

  • Sample crucible

  • High-pressure syringe pump for CO₂ delivery

  • Temperature and pressure controllers

Procedure:

  • Place a known mass of the ionic liquid (typically 50-100 mg) into the sample crucible of the magnetic suspension balance.

  • Evacuate the system to remove any dissolved gases and moisture from the ionic liquid.

  • Heat the sample to the desired experimental temperature and allow it to stabilize.

  • Introduce CO₂ into the system at a controlled pressure.

  • Monitor the mass increase of the ionic liquid sample as it absorbs CO₂.

  • Record the equilibrium mass at a given pressure and temperature once the mass reading stabilizes.

  • Repeat steps 4-6 for a range of pressures to obtain a CO₂ absorption isotherm.

  • The mole fraction of absorbed CO₂ can be calculated from the mass increase and the molar masses of the ionic liquid and CO₂.

Acute Ecotoxicity Assessment using the Microtox® Assay

The Microtox® assay is a standardized method to assess the acute toxicity of chemicals to the marine bacterium Aliivibrio fischeri.[7]

Materials:

  • Lyophilized Aliivibrio fischeri reagent

  • Microtox® analyzer (photometer)

  • Cuvettes

  • Diluent (2% NaCl solution)

  • Osmotic adjusting solution (OAS)

  • Test sample (imidazolium IL)

Procedure:

  • Reconstitute the lyophilized bacteria with the provided reconstitution solution.

  • Prepare a series of dilutions of the ionic liquid sample in the diluent.

  • Adjust the osmotic pressure of the sample dilutions to match that of the bacterial suspension using the OAS, if necessary.

  • Dispense the bacterial suspension into the cuvettes.

  • Measure the initial light output (luminescence) of the bacterial suspension in each cuvette using the Microtox® analyzer.

  • Add the different dilutions of the ionic liquid sample to the respective cuvettes.

  • Incubate the cuvettes for a specified period (typically 5, 15, and 30 minutes) at a constant temperature (15°C).[8]

  • After the incubation period, measure the final light output of each sample.

  • Calculate the percentage inhibition of luminescence for each concentration relative to a control (diluent only).

  • Determine the EC₅₀ value, the concentration of the ionic liquid that causes a 50% reduction in luminescence, by plotting the percentage inhibition against the logarithm of the concentration.[9]

Future Outlook

The field of imidazolium-based ionic liquids is dynamic and continues to expand. Future research will likely focus on the development of highly specialized, task-specific ILs with enhanced performance and improved environmental profiles. The integration of computational modeling and high-throughput screening will be crucial in accelerating the discovery and optimization of new ILs for targeted applications. As our understanding of the structure-property-activity relationships deepens, imidazolium-based ILs are poised to play an increasingly important role in addressing some of the most pressing scientific and technological challenges of our time.

References

Methodological & Application

Application Notes and Protocols for 1-Benzyl-3-cetyl-2-methylimidazolium iodide (NH125) in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-3-cetyl-2-methylimidazolium iodide, commonly known as NH125, is a small molecule inhibitor with noted anti-proliferative and antiviral properties. Initially identified as an inhibitor of eukaryotic Elongation Factor-2 Kinase (eEF2K), recent studies indicate a more complex mechanism of action.[1][2][3] These notes provide a comprehensive overview and detailed protocols for the application of this compound in a cell culture setting, aiding in the investigation of its therapeutic potential.

A significant finding is that the anticancer activity of this compound correlates more strongly with the induction of eEF2 phosphorylation rather than the inhibition of eEF2K.[2][3] Furthermore, this compound exhibits lysosomotropic features, which may contribute to its broad-spectrum antiviral activity by inhibiting the entry of pH-dependent viruses.[4][5] Preliminary data also suggest that this compound-induced eEF2 phosphorylation is likely mediated through multiple signaling pathways.[2][3]

Data Presentation

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound from published studies. These values can serve as a starting point for designing dose-response experiments.

Cell LineAssay TypeParameterConcentrationCitation
BHK-21Cell ViabilityCC50 (24h)10 µM[4]
Vero & BHK-21VSV Entry InhibitionIC50~0.5 µM[4]
Various Cancer CellsAnti-proliferationEffective AgentNot specified[1][3]

Note: IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration) values are highly dependent on the cell line, assay duration, and specific experimental conditions. It is crucial to determine these values empirically for your system.

Signaling Pathway

The current understanding of this compound's mechanism of action is multifaceted. While initially targeted as an eEF2K inhibitor, its primary effect leading to cell growth inhibition appears to be the induction of eEF2 phosphorylation. This is contrary to the expected outcome of eEF2K inhibition. The diagram below illustrates the proposed signaling pathway.

NH125_Signaling_Pathway Proposed Signaling Pathway of this compound cluster_upstream Upstream Signaling cluster_eEF2K eEF2K Regulation cluster_eEF2 eEF2 Phosphorylation cluster_downstream Downstream Effects This compound This compound Multiple_Pathways Multiple Unidentified Pathways This compound->Multiple_Pathways activates eEF2K eEF2K This compound->eEF2K Initially proposed to inhibit Multiple_Pathways->eEF2K may influence eEF2 eEF2 Multiple_Pathways->eEF2 induces phosphorylation eEF2K->eEF2 phosphorylates p_eEF2 Phosphorylated eEF2 (Inactive) Protein_Synthesis_Inhibition Inhibition of Protein Synthesis p_eEF2->Protein_Synthesis_Inhibition Cell_Growth_Inhibition Inhibition of Cell Growth Protein_Synthesis_Inhibition->Cell_Growth_Inhibition

Caption: Proposed signaling pathway of this compound action.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound, which can be diluted to the desired working concentrations for cell culture experiments.

Materials:

  • 1-Benzyl-3-cetyl-2-methylimidazolium iodide (this compound) powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Calculation: Determine the required mass of this compound to prepare a stock solution of a specific concentration (e.g., 10 mM). The molecular weight of this compound is 538.55 g/mol .

    • Formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Weighing: In a sterile environment (e.g., a biological safety cabinet), carefully weigh the calculated amount of this compound powder.

  • Dissolving: Add the appropriate volume of sterile DMSO to the this compound powder to achieve the desired stock concentration. Vortex briefly until the powder is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Cell Viability Assay (MTT Assay)

This protocol outlines the use of an MTT assay to determine the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (prepared as above)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. The final DMSO concentration in the medium should be kept constant across all wells and should not exceed a level toxic to the cells (typically ≤ 0.5%).

    • Remove the old medium from the wells and replace it with the medium containing the various concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the CC50 value.

Experimental Workflow

The following diagram outlines a general workflow for evaluating the effects of this compound in a cell culture model.

Experimental_Workflow General Experimental Workflow for this compound Evaluation Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Cell_Culture Culture and Seed Cells Prepare_Stock->Cell_Culture Treatment Treat Cells with this compound (Dose-Response) Cell_Culture->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis_1 Analyze Viability Data (CC50) Viability_Assay->Data_Analysis_1 Mechanism_Studies Mechanism of Action Studies Data_Analysis_1->Mechanism_Studies Western_Blot Western Blot for p-eEF2/eEF2 Mechanism_Studies->Western_Blot Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Mechanism_Studies->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle_Analysis Data_Analysis_2 Analyze Mechanistic Data Western_Blot->Data_Analysis_2 Apoptosis_Assay->Data_Analysis_2 Cell_Cycle_Analysis->Data_Analysis_2 Conclusion Conclusion and Further Studies Data_Analysis_2->Conclusion

Caption: A typical workflow for testing this compound in vitro.

References

Applications of NH125 as an eEF2 Kinase Modulator: A Tale of Shifting Perspectives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH125, or 1-benzyl-3-cetyl-2-methylimidazolium iodide, was first identified as a potent and selective inhibitor of eukaryotic elongation factor 2 kinase (eEF2K), also known as calmodulin-dependent kinase III (CaMKIII).[1][2] Initial in vitro studies reported a half-maximal inhibitory concentration (IC50) in the nanomolar range, suggesting its potential as a tool to probe the function of eEF2K and as a lead compound for anticancer drug development.[1][3] eEF2K is a crucial regulator of protein synthesis, and its inhibition was hypothesized to be detrimental to cancer cells.[1][4] However, subsequent research has cast doubt on this initial mechanism of action, revealing a more complex and, in some ways, contradictory role for this compound. It is now understood that in a cellular context, this compound often induces the phosphorylation of eEF2, the very event it was thought to inhibit.[4][5] This document provides a comprehensive overview of the applications of this compound, presenting the conflicting data on its mechanism of action, its effects on cancer cells, and detailed protocols for its use in research.

Data Presentation

In Vitro eEF2K Inhibition: A Controversial History

The potency of this compound as a direct inhibitor of eEF2K in vitro is a subject of debate. The initial report of a 60 nM IC50 has been challenged by a more recent study reporting a significantly higher value of 18 µM.[1][5] This discrepancy may be attributable to differences in assay conditions and suggests that this compound may act as a weak inhibitor of eEF2K in standard in vitro kinase assays.[5]

ParameterReported ValueReference
IC50 (eEF2K) 60 nM[1][2][3]
IC50 (eEF2K) 18 ± 0.25 µM[5][6]
Anti-Cancer Activity of this compound

Despite the uncertainty surrounding its direct target, this compound consistently demonstrates potent anti-proliferative activity across a range of cancer cell lines.[1][2] The inhibition of cell growth appears to be correlated with the induction of eEF2 phosphorylation, rather than its inhibition.[1][4]

Cell LineCancer TypeIC50 (µM)Reference
C6 Glioma0.7 - 4.8[2]
T98-G Glioblastoma0.7 - 4.8[2]
U-138 MG Glioblastoma0.7 - 4.8[2]
U-87 MG Glioblastoma0.7 - 4.8[2]
A172 Glioblastoma0.7 - 4.8[2]
A2780 Ovarian0.7 - 4.8[2]
HeLa Cervical0.7 - 4.8[2]
PC3 Prostate0.7 - 4.8[2]
OVCAR-3 Ovarian0.7 - 4.8[2]
MCF-7 Breast0.7 - 4.8[2]

Signaling Pathways and Mechanism of Action

The current understanding of this compound's effect on the eEF2K signaling pathway has evolved. The initial, straightforward model of direct inhibition has been replaced by a more nuanced view that accounts for the observed increase in cellular eEF2 phosphorylation.

Originally Proposed Mechanism

The initial hypothesis was that this compound directly binds to and inhibits eEF2K. This would lead to a decrease in the phosphorylation of its substrate, eEF2, at the Thr56 residue. Dephosphorylated eEF2 is active and promotes translational elongation. The anti-cancer effect was thought to arise from the disruption of this regulatory process.

This compound This compound eEF2K eEF2K This compound->eEF2K p_eEF2 p-eEF2 (Thr56) (Inactive) eEF2K->p_eEF2 P eEF2 eEF2 (Active) p_eEF2->eEF2 PP2A Elongation Protein Synthesis Elongation eEF2->Elongation

Caption: Originally proposed mechanism of this compound as a direct eEF2K inhibitor.

Revised Understanding: Induction of eEF2 Phosphorylation

Contrary to the initial model, multiple studies have shown that treatment of cancer cells with this compound leads to a robust increase in eEF2 phosphorylation at Thr56.[4][5] This effect correlates with the compound's anti-proliferative activity.[4] The exact mechanism for this paradoxical effect is still under investigation, but it is hypothesized that this compound may act on upstream signaling pathways that regulate eEF2K activity, such as the AMP-activated protein kinase (AMPK) pathway, or by inhibiting protein phosphatases (e.g., PP2A) that dephosphorylate eEF2.[4][7]

This compound This compound Upstream Upstream Kinases (e.g., AMPK) This compound->Upstream activates? PP2A PP2A This compound->PP2A inhibits? eEF2K eEF2K Upstream->eEF2K p_eEF2 p-eEF2 (Thr56) (Inactive) eEF2K->p_eEF2 P Growth_Inhibition Cancer Cell Growth Inhibition p_eEF2->Growth_Inhibition

Caption: Revised model of this compound inducing eEF2 phosphorylation and inhibiting cell growth.

Experimental Protocols

In Vitro eEF2 Kinase Assay (Radiometric Filter-Based)

This protocol is adapted from methodologies used to assess the direct inhibitory effect of compounds on eEF2K activity.[8]

Materials:

  • Recombinant GST-eEF-2 kinase

  • Recombinant His-tagged eEF-2

  • Calmodulin

  • ATP mixture: 50 µM ATP with 1µCi [γ-33P]ATP

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1.5 mM CaCl2

  • This compound dissolved in DMSO

  • P81 Whatman phosphocellulose paper

  • 1.5% Phosphoric acid (cold)

  • 0.5% Phosphoric acid

  • Acetone

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Prepare a kinase reaction mixture on ice containing Assay Buffer, 100 µg/ml calmodulin, 2 µM His-tagged eEF-2, and 400 nM GST-eEF-2 kinase.

  • Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.

  • Preincubate the mixture for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding the ATP mixture. The final reaction volume should be 20 µl.

  • Incubate at 30°C for 30 minutes. Ensure the reaction is within the linear range with respect to time and enzyme concentration.

  • Terminate the reaction by adding 20 µl of cold 1.5% phosphoric acid.

  • Spot 5 µl of the terminated reaction onto P81 phosphocellulose paper.

  • Wash the paper three times in 500 ml of 0.5% phosphoric acid, followed by one wash with 200 ml of acetone.

  • Air-dry the paper and immerse it in 10 ml of scintillation mixture.

  • Measure radioactivity using a liquid scintillation counter.

  • Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

Western Blotting for Phospho-eEF2 (Thr56) Detection

This protocol allows for the assessment of the phosphorylation status of eEF2 in cultured cells following treatment with this compound.[4]

cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Electrophoresis & Transfer cluster_3 Immunoblotting & Detection A Seed cells in plates B Treat with this compound (various conc. & times) A->B C Lyse cells in RIPA buffer B->C D Quantify protein (BCA assay) C->D E SDS-PAGE D->E F Transfer to PVDF membrane E->F G Block membrane (5% BSA) F->G H Incubate with primary antibody G->H I Incubate with HRP-conjugated secondary H->I J Detect with ECL & Image I->J

Caption: Workflow for Western blot analysis of eEF2 phosphorylation.

Materials:

  • Cancer cell lines (e.g., H1299, PC3, HeLa)

  • Complete cell culture medium

  • This compound dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer (3x): 190 mM Tris (pH 6.8), 6% SDS, 30% glycerol, 15% 2-mercaptoethanol, 0.003% bromophenol blue.[8]

  • SDS-PAGE equipment

  • PVDF membrane

  • Blocking buffer: 5% w/v Bovine Serum Albumin (BSA) in 1X Tris-buffered saline with 0.1% Tween® 20 (TBST).[9]

  • Primary antibodies:

    • Rabbit anti-phospho-eEF2 (Thr56) (e.g., Cell Signaling Technology #2331, 1:2000 dilution).[5]

    • Rabbit anti-total eEF2 (e.g., Cell Signaling Technology #2332, 1:2000 dilution).[5]

    • Mouse anti-β-actin (e.g., Millipore MAB1501, 1:10000 dilution).[5]

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) detection reagents

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound (e.g., 0-10 µM) for the desired time (e.g., 6 hours).[4]

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

  • Normalize protein concentrations and add 3x Laemmli sample buffer.[8] Boil samples for 5 minutes.

  • Resolve 20-40 µg of protein per lane on a 7% SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody (e.g., anti-phospho-eEF2) diluted in blocking buffer overnight at 4°C with gentle shaking.[9]

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply ECL reagents and visualize the bands using a chemiluminescence imaging system.

  • To analyze total eEF2 and a loading control, strip the membrane and re-probe with the respective antibodies.

  • Quantify band intensities to determine the ratio of phospho-eEF2 to total eEF2.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[2]

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • This compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS).[3]

  • Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS).[2]

  • Microplate reader

Procedure:

  • Seed 5 x 10^4 cells per well in a 96-well plate and incubate overnight.[2]

  • Treat cells with a serial dilution of this compound for 48-72 hours.[2] Include a vehicle control (DMSO).

  • Add 10 µl of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µl of solubilization solution to each well to dissolve the formazan crystals.[2]

  • Mix thoroughly to ensure complete solubilization.

  • Read the absorbance at 550-590 nm using a microplate reader.[2][3]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

This compound remains a valuable chemical probe for studying the regulation of protein synthesis and its role in cancer cell survival. However, researchers must be aware of the controversy surrounding its mechanism of action. The evidence strongly suggests that its anti-cancer effects in cellular models are linked to the induction, not inhibition, of eEF2 phosphorylation.[4] This makes this compound a fascinating tool for exploring the upstream pathways that control eEF2K and for identifying new therapeutic strategies that exploit this paradoxical effect. The protocols provided herein offer a starting point for researchers to investigate the multifaceted activities of this compound.

References

Application Notes and Protocols: 1-Benzyl-3-cetyl-2-methylimidazolium iodide as an Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-3-cetyl-2-methylimidazolium iodide, also known as NH125, is a quaternary imidazolium compound that has demonstrated significant antimicrobial properties. As a member of the imidazolium-based ionic liquid family, it possesses a cationic headgroup and a long alkyl chain, contributing to its amphiphilic nature. This characteristic is crucial for its interaction with and disruption of microbial cell membranes. These application notes provide a summary of its antimicrobial activity, protocols for its evaluation, and a visualization of its proposed mechanism of action.

Antimicrobial Activity

1-Benzyl-3-cetyl-2-methylimidazolium iodide has been shown to be an effective antibacterial agent. While comprehensive Minimum Inhibitory Concentration (MIC) data across a wide range of microbial species is not extensively published, an in vitro study has reported a half-maximal inhibitory concentration (IC50) for its antibacterial activity.

Table 1: In Vitro Antibacterial Activity of 1-Benzyl-3-cetyl-2-methylimidazolium iodide

CompoundActivity MetricValueReference Organism(s)
1-Benzyl-3-cetyl-2-methylimidazolium iodide (this compound)IC506.6 µMNot specified

Note: The IC50 value represents the concentration of the compound required to inhibit 50% of the bacterial population's metabolic activity or growth. Further studies are recommended to establish Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against specific pathogens of interest.

Mechanism of Action

The primary antimicrobial mechanism of 1-Benzyl-3-cetyl-2-methylimidazolium iodide is attributed to its ability to disrupt bacterial cell membranes. Its amphiphilic structure allows it to intercalate into the lipid bilayer, leading to a loss of membrane integrity, leakage of intracellular components, and ultimately, cell death. Additionally, some evidence suggests that imidazolium salts may interfere with key cellular processes, such as the function of bacterial histidine kinases, which are involved in crucial signal transduction pathways.

Proposed Signaling Pathway for Antimicrobial Action

antimicrobial_mechanism cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Bacterial Cytoplasm Lipid_Bilayer Lipid Bilayer Membrane_Disruption Membrane Disruption & Pore Formation Lipid_Bilayer->Membrane_Disruption Causes Membrane_Proteins Membrane Proteins Intracellular_Components Intracellular Components (Ions, Metabolites, etc.) Cell_Death Cell Death Intracellular_Components->Cell_Death Leads to Histidine_Kinase Histidine Kinase Response_Regulator Response Regulator Histidine_Kinase->Response_Regulator Phosphorylation Gene_Expression Altered Gene Expression Response_Regulator->Gene_Expression Regulates Gene_Expression->Cell_Death Contributes to Compound 1-Benzyl-3-cetyl-2- methylimidazolium iodide Compound->Lipid_Bilayer Intercalation Compound->Histidine_Kinase Inhibition (Proposed) Membrane_Disruption->Intracellular_Components Leakage

Proposed antimicrobial mechanism of action.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and can be used to determine the MIC of 1-Benzyl-3-cetyl-2-methylimidazolium iodide against various bacterial and fungal strains.

Materials:

  • 1-Benzyl-3-cetyl-2-methylimidazolium iodide

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Bacterial or fungal strains of interest

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of the Compound Stock Solution:

    • Prepare a stock solution of 1-Benzyl-3-cetyl-2-methylimidazolium iodide in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO). The concentration should be at least 100 times the highest final concentration to be tested.

  • Preparation of Inoculum:

    • From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

    • Dilute the adjusted inoculum in the appropriate broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.

    • Add 200 µL of the compound stock solution (at the desired starting concentration) to the first well of each row to be tested.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second well, mix, and continue this process across the plate to the tenth well. Discard the final 100 µL from the tenth well.

    • The eleventh well in each row should contain only broth and the inoculum (growth control), and the twelfth well should contain only broth (sterility control).

  • Inoculation:

    • Add 100 µL of the prepared inoculum to each well (except the sterility control). This will bring the final volume in each well to 200 µL and dilute the compound concentrations by half.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or as appropriate for the fungal strain.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Experimental Workflow for MIC Determination

mic_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results A Prepare Compound Stock Solution C Perform 2-fold Serial Dilutions of Compound in 96-well Plate A->C B Prepare Microbial Inoculum (0.5 McFarland) D Inoculate Wells with Microbial Suspension B->D C->D E Include Growth and Sterility Controls F Incubate at 37°C for 16-20 hours E->F G Visually Inspect for Growth or Measure OD600 F->G H Determine MIC: Lowest Concentration with No Visible Growth G->H

Workflow for MIC determination.

Safety Precautions

1-Benzyl-3-cetyl-2-methylimidazolium iodide should be handled in a laboratory setting with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

1-Benzyl-3-cetyl-2-methylimidazolium iodide presents a promising scaffold for the development of new antimicrobial agents. Its primary mode of action appears to be the disruption of microbial cell membranes. The provided protocols offer a standardized approach for researchers to further investigate its antimicrobial spectrum and potency. Further research is warranted to fully elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical models.

Application Notes and Protocols: In Vitro Anticancer Activity of 1-Benzyl-3-cetyl-2-methylimidazolium iodide (NH125)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro anticancer activity of 1-Benzyl-3-cetyl-2-methylimidazolium iodide (NH125), a compound that has shown efficacy as an anti-proliferation agent against various cancer cells. Initially identified as an inhibitor of eukaryotic Elongation Factor-2 Kinase (eEF2K), subsequent research has revealed a more complex mechanism of action. The anticancer effects of this compound are now understood to be more closely associated with the induction of eEF2 phosphorylation, a process mediated through multiple signaling pathways.[1][2][3][4]

Data Presentation

The cytotoxic and antiproliferative effects of this compound have been evaluated across a range of cancer cell lines. The compound demonstrates potent activity, with half-maximal inhibitory concentrations (IC50) typically falling in the low micromolar range.

Parameter Value Cancer Cell Lines
IC50 Range0.7 - 4.7 µMVarious (10 cancer cell lines)[1]

Experimental Protocols

Detailed methodologies for key in vitro experiments to assess the anticancer activity of this compound are provided below.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability following treatment with this compound using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 1-Benzyl-3-cetyl-2-methylimidazolium iodide (this compound)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium at desired concentrations.

  • Remove the medium from the wells and add 100 µL of the various concentrations of this compound solution. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a blank control (medium only).

  • Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • Following incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes the detection of apoptosis in cancer cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cancer cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours). Include an untreated control.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution in cancer cells treated with this compound using propidium iodide staining and flow cytometry.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cancer cells in 6-well plates and treat with different concentrations of this compound for a specified duration (e.g., 24 hours).

  • Harvest the cells, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Signaling Pathway of this compound-Induced eEF2 Phosphorylation

NH125_Signaling_Pathway This compound 1-Benzyl-3-cetyl-2- methylimidazolium iodide (this compound) AMPK AMPK This compound->AMPK Activates eEF2K eEF2K This compound->eEF2K Modulates eEF2 eEF2 AMPK->eEF2 Phosphorylates eEF2K->eEF2 Phosphorylates p_eEF2 p-eEF2 (Phosphorylated eEF2) Cell_Growth_Inhibition Inhibition of Cancer Cell Growth p_eEF2->Cell_Growth_Inhibition Correlates with

Caption: this compound induces cancer cell growth inhibition by promoting the phosphorylation of eEF2 through multiple pathways.

Experimental Workflow for In Vitro Anticancer Activity Assessment

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treatment with this compound (Varying Concentrations and Durations) Start->Treatment CellViability Cell Viability Assay (e.g., MTT) Treatment->CellViability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle DataAnalysis Data Analysis and Interpretation CellViability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis IC50 Determine IC50 DataAnalysis->IC50 ApoptosisQuant Quantify Apoptotic Cells DataAnalysis->ApoptosisQuant CellCycleArrest Analyze Cell Cycle Arrest DataAnalysis->CellCycleArrest

Caption: Workflow for evaluating the in vitro anticancer effects of this compound.

References

Application Notes and Protocols for Studying the Lysosomotropic Effects of NH125 in Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing NH125, a known eEF-2 kinase inhibitor with potent lysosomotropic properties, for studying lysosomal function in cellular models. The protocols outlined below are designed to facilitate the investigation of this compound's impact on lysosomal pH, membrane integrity, and autophagy.

Introduction to this compound and its Lysosomotropic Effects

This compound is a synthetic imidazolium derivative initially identified as a selective inhibitor of eukaryotic elongation factor-2 kinase (eEF-2K). However, subsequent research has revealed that this compound also functions as a lysosomotropic agent. This property is independent of its eEF-2K inhibitory activity and is central to its observed broad-spectrum antiviral effects.

As a weak base, this compound can freely diffuse across cellular membranes in its neutral state. Upon entering the acidic environment of the lysosome, it becomes protonated and trapped, leading to its accumulation. This accumulation disrupts the normal physiological functions of the lysosome, providing a valuable tool for researchers to study lysosomal biology and its role in various cellular processes and disease states.

Key Applications of this compound in Lysosomal Research

  • Investigation of Lysosomal Acidification: Studying the role of lysosomal pH in cellular processes.

  • Induction and Analysis of Lysosomal Membrane Permeabilization (LMP): Investigating the mechanisms of cell death and survival.

  • Modulation of Autophagy: Examining the interplay between lysosomal function and the autophagic pathway.

  • Antiviral Research: Elucidating the mechanisms of viral entry and replication that are pH-dependent.

Quantitative Data Summary

While specific quantitative data for this compound's lysosomotropic effects are not extensively published in a consolidated manner, the following table provides a template for researchers to generate and present their data when characterizing this compound in their specific cell models.

ParameterCell LineMethodResultReference
IC50 (Lysosomal Destabilization) e.g., A549Acridine Orange StainingUser-determinedUser's experimental data
Change in Lysosomal pH e.g., HeLaLysoTracker Staining & Flow CytometryUser-determinedUser's experimental data
LC3-II/LC3-I Ratio e.g., U2OSWestern BlotUser-determinedUser's experimental data

Experimental Protocols

General Cell Culture and this compound Treatment

Materials:

  • Mammalian cell line of choice (e.g., HeLa, A549, U2OS)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture cells to the desired confluency (typically 70-80%) in appropriate culture vessels.

  • Prepare working solutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1% to avoid solvent-induced toxicity.

  • Remove the existing medium from the cells and wash once with sterile PBS.

  • Add the medium containing the desired concentration of this compound (a typical starting range for lysosomotropic effects is 1-10 µM) or vehicle control (medium with the same concentration of DMSO).

  • Incubate the cells for the desired period (e.g., 1, 4, 8, or 24 hours) at 37°C and 5% CO2.

  • Proceed with the specific assays outlined below.

Protocol 1: Measurement of Lysosomal pH using LysoTracker Staining

This protocol utilizes a fluorescent acidotropic probe, LysoTracker, which accumulates in acidic organelles. A decrease in LysoTracker fluorescence intensity is indicative of an increase in lysosomal pH (de-acidification).

Materials:

  • This compound-treated and control cells

  • LysoTracker probe (e.g., LysoTracker Red DND-99)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Fluorescence microscope or flow cytometer

Protocol:

  • At the end of the this compound treatment period, add LysoTracker probe to the culture medium at the manufacturer's recommended concentration (typically 50-100 nM).

  • Incubate the cells for 30 minutes at 37°C.

  • Wash the cells twice with pre-warmed live-cell imaging medium.

  • For Fluorescence Microscopy: Image the cells immediately using the appropriate filter set for the LysoTracker probe. Quantify the fluorescence intensity per cell or per lysosome using image analysis software.

  • For Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution, resuspend in PBS, and analyze the fluorescence intensity using a flow cytometer.

Expected Outcome: Cells treated with this compound are expected to show a dose- and time-dependent decrease in LysoTracker fluorescence intensity compared to control cells, indicating an increase in lysosomal pH.

Diagram: Workflow for Lysosomal pH Measurement

G cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis start Seed Cells treat Treat with this compound or Vehicle start->treat add_lysotracker Add LysoTracker Probe treat->add_lysotracker incubate_stain Incubate (30 min) add_lysotracker->incubate_stain wash Wash Cells incubate_stain->wash analysis Analysis Method wash->analysis microscopy Fluorescence Microscopy analysis->microscopy flow Flow Cytometry analysis->flow

Caption: Workflow for assessing lysosomal pH using LysoTracker staining.

Protocol 2: Assessment of Lysosomal Membrane Permeabilization (LMP) using Acridine Orange Staining

Acridine Orange (AO) is a lysosomotropic dye that fluoresces bright red in the acidic environment of intact lysosomes and green in the nucleus and cytoplasm. Upon LMP, the red fluorescence diminishes as the dye leaks into the cytosol.

Materials:

  • This compound-treated and control cells

  • Acridine Orange (AO) solution

  • Fluorescence microscope

Protocol:

  • Following this compound treatment, add AO to the culture medium to a final concentration of 1-5 µg/mL.

  • Incubate for 15-30 minutes at 37°C.

  • Wash the cells twice with PBS.

  • Add fresh culture medium or PBS for imaging.

  • Immediately visualize the cells using a fluorescence microscope with filter sets for both red (lysosomes) and green (nucleus/cytosol) fluorescence.

Expected Outcome: Control cells will exhibit punctate red fluorescence in lysosomes. Cells treated with this compound are expected to show a decrease in red lysosomal fluorescence and a potential increase in diffuse green cytosolic fluorescence, indicating LMP.

Diagram: Principle of Acridine Orange Staining for LMP

G cluster_0 Intact Lysosome cluster_1 This compound Treatment cluster_2 Permeabilized Lysosome intact_lysosome Acidic Lysosome ao_accumulates Acridine Orange Accumulates (Red Fluorescence) intact_lysosome->ao_accumulates This compound This compound lmp Lysosomal Membrane Permeabilization This compound->lmp Induces ao_leaks Acridine Orange Leaks (Decreased Red, Increased Green) lmp->ao_leaks

Caption: Acridine Orange staining principle for detecting LMP.

Protocol 3: Analysis of Autophagy Flux by LC3 Western Blotting

This compound, by neutralizing lysosomal pH, can inhibit the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes. This can be monitored by measuring the levels of microtubule-associated protein 1A/1B-light chain 3 (LC3). During autophagy, cytosolic LC3-I is converted to LC3-II, which is recruited to autophagosome membranes. A further increase in LC3-II in the presence of a lysosomal inhibitor indicates an active autophagy flux.

Materials:

  • This compound-treated and control cells (with and without a known autophagy inducer like rapamycin or starvation medium)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibody against LC3

  • Secondary HRP-conjugated antibody

  • Chemiluminescence substrate

Protocol:

  • After treatment with this compound (and/or an autophagy inducer), wash cells with cold PBS and lyse them.

  • Collect the lysates and determine the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE on a high-percentage polyacrylamide gel to resolve LC3-I and LC3-II bands.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities for LC3-I and LC3-II and calculate the LC3-II/LC3-I ratio. An increase in this ratio upon this compound treatment suggests a blockage in autophagic degradation.

Expected Outcome: Treatment with this compound is expected to cause an accumulation of LC3-II, reflected as an increased LC3-II/LC3-I ratio, indicating inhibition of autophagic flux.

Diagram: this compound's Effect on Autophagy Flux

G autophagosome Autophagosome (LC3-II) autolysosome Autolysosome (Degradation) autophagosome->autolysosome Fusion lysosome Lysosome lysosome->autolysosome This compound This compound This compound->block block->autolysosome Inhibits (pH increase)

Caption: this compound inhibits autophagosome-lysosome fusion.

Disclaimer

These protocols provide a general framework. Researchers should optimize concentrations, incubation times, and specific reagents for their particular cell lines and experimental conditions. It is also recommended to include appropriate positive and negative controls in all experiments.

Application Notes and Protocols for Viral Entry Inhibition Studies with NH125

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH125 is a small molecule initially identified as an inhibitor of eukaryotic elongation factor 2 (eEF2) kinase.[1] However, subsequent research has revealed its potent broad-spectrum antiviral activity, which is independent of eEF2 kinase inhibition.[1] The primary mechanism of action for this compound in viral entry inhibition is its function as a lysosomotropic agent.[1] By accumulating in and neutralizing the acidic environment of endosomes, this compound effectively blocks the pH-dependent entry of a wide range of enveloped viruses.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in viral entry inhibition studies.

Mechanism of Action: Lysosomotropic Agent

This compound is a cationic amphiphilic molecule that readily crosses cellular membranes and accumulates in acidic intracellular compartments, primarily endosomes and lysosomes.[1] The basic nature of this compound leads to the neutralization of the low pH within these organelles. Many enveloped viruses, such as Vesicular Stomatitis Virus (VSV), influenza virus, Ebola virus, and Lassa virus, rely on the acidic environment of the endosome to trigger conformational changes in their surface glycoproteins, which is a critical step for the fusion of the viral envelope with the endosomal membrane and subsequent release of the viral genome into the cytoplasm.[1] By alkalinizing the endosomal compartment, this compound prevents this pH-dependent fusion, thereby inhibiting viral entry and replication at an early stage.[1][2]

Signaling Pathway of pH-Dependent Viral Entry and Inhibition by this compound

ViralEntry_this compound Mechanism of this compound in Viral Entry Inhibition cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Virus Virus Cell_Surface_Receptor Cell Surface Receptor Virus->Cell_Surface_Receptor 1. Attachment Endosome Endosome (Acidic pH) Cell_Surface_Receptor->Endosome 2. Endocytosis Viral_Fusion Viral Fusion & Genome Release Endosome->Viral_Fusion 3. pH-dependent Conformational Change Neutralized_Endosome Endosome (Neutral pH) Replication Viral Replication Viral_Fusion->Replication NH125_action This compound NH125_action->Endosome Alkalinization Inhibition->Viral_Fusion Inhibition

Caption: Mechanism of this compound-mediated inhibition of viral entry.

Data Presentation

The antiviral activity of this compound can be quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the potency of the compound.

VirusCell LineAssay TypeIC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (SI = CC50/IC50)Reference
Vesicular Stomatitis Virus (VSV)BHK-21Luciferase Reporter Assay~0.5~10~20[1]
VSV pseudotype with Ebola GPBHK-21Luciferase Reporter Assay~0.5>10>20[1]
VSV pseudotype with Lassa GPBHK-21Luciferase Reporter Assay~0.5>10>20[1]
VSV pseudotype with Avian Flu GP (H5N1)BHK-21Luciferase Reporter Assay~0.5>10>20[1]

Experimental Protocols

Experimental Workflow Overview

ExperimentalWorkflow General Workflow for Viral Entry Inhibition Assay Cell_Seeding 1. Seed Cells Compound_Treatment 2. Treat cells with this compound (or control) Cell_Seeding->Compound_Treatment Viral_Infection 3. Infect cells with virus Compound_Treatment->Viral_Infection Incubation 4. Incubate Viral_Infection->Incubation Assay_Readout 5. Measure viral entry/replication (e.g., Luciferase, Plaque count, Syncytia) Incubation->Assay_Readout Data_Analysis 6. Analyze data and determine IC50 Assay_Readout->Data_Analysis

Caption: General workflow for assessing viral entry inhibition.

Pseudovirus Entry Assay (Luciferase Reporter)

This assay utilizes replication-defective pseudoviruses (e.g., VSV or lentiviral vectors) expressing the envelope glycoprotein of a target virus and a reporter gene like luciferase. Inhibition of viral entry is measured by a decrease in reporter gene expression.

Materials:

  • Target cells (e.g., BHK-21, Vero, HEK293T)

  • Complete cell culture medium

  • Pseudovirus stock (e.g., VSVΔG-Luciferase pseudotyped with viral glycoprotein)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • DMSO (vehicle control)

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding: Seed target cells in a 96-well plate at a density that will result in 80-90% confluency on the day of infection. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. A typical starting concentration range is 0.1 to 20 µM. Include a DMSO-only control.

  • Cell Treatment: Remove the growth medium from the cells and add the medium containing the serially diluted this compound or DMSO control. Incubate for 1-2 hours at 37°C.

  • Viral Infection: Add the pseudovirus suspension to each well at a pre-determined multiplicity of infection (MOI).

  • Incubation: Incubate the plates for 18-24 hours at 37°C.

  • Luciferase Assay: Remove the supernatant and lyse the cells according to the manufacturer's protocol for the luciferase assay system.

  • Measurement: Measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase readings of this compound-treated cells to the DMSO-treated control cells. Plot the percentage of inhibition against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Plaque Reduction Assay

This assay measures the inhibition of infectious virus production by quantifying the reduction in the number of viral plaques.

Materials:

  • Host cells permissive to the virus of interest (e.g., Vero E6)

  • Virus stock

  • Complete cell culture medium

  • This compound stock solution

  • DMSO

  • 6-well or 12-well cell culture plates

  • Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)

  • Crystal violet staining solution

Protocol:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

  • Compound Treatment: Pre-treat the cell monolayers with various concentrations of this compound or DMSO control in serum-free medium for 1-2 hours at 37°C.

  • Viral Infection: Remove the medium and infect the cells with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well) for 1 hour at 37°C.

  • Overlay: Remove the virus inoculum and wash the cells with PBS. Add the overlay medium containing the corresponding concentrations of this compound or DMSO.

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-5 days, depending on the virus).

  • Plaque Visualization: Fix the cells (e.g., with 4% paraformaldehyde) and stain with crystal violet to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the DMSO control. Determine the IC50 value.

Syncytia Formation Inhibition Assay

This assay is applicable for viruses that induce cell-cell fusion (syncytia formation) and is a measure of the inhibition of viral glycoprotein-mediated membrane fusion.[2]

Materials:

  • Cells engineered to express a viral fusion protein (e.g., BHK-G43 cells inducibly expressing VSV-G) or cells infected with a syncytia-inducing virus.[2]

  • Inducing agent (if applicable, e.g., mifepristone for the BHK-G43 system).[2]

  • This compound stock solution

  • DMSO

  • Microscope slides or coverslips in multi-well plates

  • Fixative (e.g., paraformaldehyde)

  • Staining solution (e.g., Giemsa or DAPI for nuclei)

  • Immunofluorescence reagents (optional, for specific detection of viral proteins)

Protocol:

  • Cell Seeding: Grow cells on coverslips in multi-well plates to confluence.[2]

  • Compound Treatment and Induction: Replace the medium with fresh medium containing various concentrations of this compound or DMSO. If using an inducible system, add the inducing agent.[2]

  • Incubation: Incubate for 24 hours to allow for protein expression and syncytia formation.[2]

  • Fixation and Staining: Fix the cells with paraformaldehyde. Stain the cells to visualize nuclei (e.g., with DAPI) and, optionally, the viral glycoprotein using immunofluorescence.[2]

  • Microscopy: Examine the coverslips under a microscope and capture images.

  • Quantification: Quantify the extent of syncytia formation by counting the number of nuclei within syncytia (e.g., cells with ≥ 3 nuclei) in multiple fields of view for each treatment condition.

  • Data Analysis: Calculate the percentage of inhibition of syncytia formation for each this compound concentration relative to the DMSO control.

Concluding Remarks

This compound serves as a valuable tool for studying the entry mechanisms of pH-dependent enveloped viruses. Its well-characterized lysosomotropic activity provides a clear basis for its inhibitory effects. The protocols outlined above offer robust methods for quantifying the antiviral activity of this compound and similar compounds, making it a suitable candidate for both basic research and early-stage drug development efforts targeting viral entry. Researchers should always perform parallel cytotoxicity assays to determine the therapeutic window of this compound in their specific cell system.

References

Application Notes & Protocols: Imidazolium-Based Cationic Gemini Surfactants for Gene Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are provided for a representative imidazolium-based cationic gemini surfactant for gene delivery applications. The initially requested compound, 1-Benzyl-3-cetyl-2-methylimidazolium iodide (also known as NH125), is not documented in scientific literature as a gene delivery agent. Instead, it is recognized for its antiviral and anticancer properties.[1][2] The protocols detailed below are based on the established use of a class of molecules known as imidazolium-based gemini surfactants, which are effective non-viral vectors for transfecting nucleic acids into cells.[3][4]

Introduction

Non-viral gene delivery systems are of significant interest in biomedical research and therapeutics due to their potential for safer and more versatile delivery of genetic material compared to viral vectors. Among the various non-viral vectors, cationic lipids and surfactants have been extensively studied for their ability to condense and transport nucleic acids across cellular membranes. Imidazolium-based gemini surfactants represent a promising class of cationic lipids for gene delivery.[3][4] These molecules are characterized by two imidazolium headgroups and two hydrophobic tails, linked by a spacer. This unique structure allows for efficient complexation with negatively charged DNA or RNA, forming nanoparticles known as lipoplexes, which can be taken up by cells.

The mechanism of transfection with imidazolium-based gemini surfactants typically involves the formation of these lipoplexes, which then interact with the cell surface and are internalized through endocytosis. The effectiveness of these surfactants is often attributed to their ability to facilitate endosomal escape, a critical step for the release of the genetic material into the cytoplasm, allowing it to reach the nucleus for transcription.[2][3]

These application notes provide a comprehensive overview and detailed protocols for the synthesis of a representative imidazolium-based gemini surfactant, its formulation into lipoplexes with plasmid DNA, and subsequent in vitro transfection into mammalian cells.

Data Presentation

The following tables summarize typical quantitative data for imidazolium-based gemini surfactant-mediated gene delivery, compiled from various studies.

Table 1: Physicochemical Properties of Imidazolium Gemini Surfactant-DNA Lipoplexes

PropertyValue
Nanoparticle Diameter100 - 200 nm
Zeta Potential+20 to +40 mV
DNA CondensationComplete at N/P ratio > 2

N/P ratio refers to the molar ratio of the nitrogen atoms in the cationic lipid to the phosphate groups in the DNA.

Table 2: In Vitro Transfection Efficiency of a Representative Imidazolium Gemini Surfactant

Cell LineTransfection Efficiency (% of GFP-positive cells)
HEK29340 - 60%
HeLa30 - 50%
A54925 - 45%

Transfection efficiency can vary depending on the specific gemini surfactant, cell type, and experimental conditions.

Table 3: Cytotoxicity Profile of a Representative Imidazolium Gemini Surfactant

Cell LineCC50 (µg/mL)
HEK29350 - 100
HeLa40 - 80
A54930 - 70

CC50 (50% cytotoxic concentration) is the concentration of the compound that causes a 50% reduction in cell viability.

Experimental Protocols

Synthesis of a Representative Imidazolium-Based Gemini Surfactant

This protocol describes the synthesis of a generic imidazolium gemini surfactant with an alkyl spacer.

Materials:

  • 1-Methylimidazole

  • 1,ω-Dibromoalkane (e.g., 1,6-dibromohexane)

  • 1-Bromododecane

  • Acetonitrile

  • Ethyl acetate

  • Magnetic stirrer with heating

  • Round bottom flasks

  • Condenser

  • Rotary evaporator

Procedure:

  • Synthesis of the Spacer-Linked Bis-imidazole:

    • In a round bottom flask, dissolve 1-methylimidazole (2 equivalents) in acetonitrile.

    • Add 1,6-dibromohexane (1 equivalent) dropwise while stirring.

    • Reflux the mixture at 80°C for 24 hours.

    • Cool the reaction mixture to room temperature. A white precipitate should form.

    • Filter the precipitate and wash with cold ethyl acetate.

    • Dry the product under vacuum to obtain the bis-imidazolium intermediate.

  • Quaternization with Alkyl Chains:

    • Dissolve the bis-imidazolium intermediate (1 equivalent) in acetonitrile in a round bottom flask.

    • Add 1-bromododecane (2.2 equivalents).

    • Reflux the mixture at 80°C for 48 hours.

    • Cool the reaction to room temperature.

    • Remove the solvent using a rotary evaporator.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/ether) to yield the final imidazolium gemini surfactant.

Preparation of Lipoplexes (Imidazolium Surfactant-DNA Nanoparticles)

This protocol details the formation of nanoparticles for transfection.

Materials:

  • Imidazolium gemini surfactant stock solution (1 mg/mL in sterile water)

  • Plasmid DNA (e.g., pEGFP-N1) stock solution (1 mg/mL in sterile, nuclease-free water)

  • Opti-MEM® I Reduced Serum Medium

  • Sterile microcentrifuge tubes

Procedure:

  • For a single well of a 24-well plate, prepare the following in separate sterile microcentrifuge tubes:

    • Tube A (DNA solution): Dilute 0.5 µg of plasmid DNA in 50 µL of Opti-MEM®. Mix gently by flicking the tube.

    • Tube B (Surfactant solution): Dilute the required amount of the imidazolium gemini surfactant stock solution in 50 µL of Opti-MEM®. The amount of surfactant will depend on the desired N/P ratio. For an N/P ratio of 10, for example, you would typically use 1-3 µg of the surfactant. Mix gently.

  • Add the DNA solution (Tube A) to the surfactant solution (Tube B) all at once.

  • Immediately mix the combined solution by gentle pipetting up and down. Do not vortex.

  • Incubate the lipoplex solution at room temperature for 20-30 minutes to allow for complex formation.

In Vitro Transfection of Mammalian Cells

This protocol is for transfecting adherent cells in a 24-well plate.

Materials:

  • Adherent mammalian cells (e.g., HEK293)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 24-well tissue culture plates

  • Phosphate-Buffered Saline (PBS)

  • Prepared lipoplex solution

Procedure:

  • Cell Seeding: The day before transfection, seed the cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection. For HEK293 cells, this is typically 5 x 10^4 to 1 x 10^5 cells per well.

  • Transfection:

    • On the day of transfection, gently aspirate the growth medium from the wells.

    • Wash the cells once with 1 mL of PBS.

    • Aspirate the PBS and add 400 µL of fresh, serum-free growth medium to each well.

    • Add the 100 µL of prepared lipoplex solution dropwise to each well.

    • Gently rock the plate to ensure even distribution of the lipoplexes.

  • Incubation:

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

    • After the incubation period, add 500 µL of complete growth medium (containing serum) to each well without removing the transfection medium.

  • Gene Expression Analysis:

    • Incubate the cells for an additional 24-48 hours.

    • Assess transgene expression (e.g., GFP expression using fluorescence microscopy) and perform any downstream assays.

Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of the imidazolium gemini surfactant.

Materials:

  • Cells seeded in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and transfect as described above, or treat with the surfactant alone at various concentrations.

  • At 24 hours post-transfection/treatment, add 20 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully aspirate the medium from each well.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Incubate the plate at room temperature for 15 minutes on a shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the absorbance of untreated control cells.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_formulation Lipoplex Formulation cluster_transfection Cell Transfection cluster_analysis Analysis synthesis Synthesis of Imidazolium Gemini Surfactant surfactant Gemini Surfactant synthesis->surfactant dna Plasmid DNA mixing Mixing in Serum-Free Medium dna->mixing surfactant->mixing incubation Incubation (20-30 min) mixing->incubation lipoplex Lipoplex Formation incubation->lipoplex add_lipoplex Addition of Lipoplexes to Cells lipoplex->add_lipoplex cells Seeding of Adherent Cells cells->add_lipoplex incubation_transfection Incubation (4-6h) add_lipoplex->incubation_transfection add_medium Addition of Complete Medium incubation_transfection->add_medium incubation_expression Incubation (24-48h) add_medium->incubation_expression gfp_analysis Transfection Efficiency (e.g., GFP Imaging) incubation_expression->gfp_analysis cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) incubation_expression->cytotoxicity_assay

Caption: Experimental workflow for gene delivery using imidazolium gemini surfactants.

signaling_pathway lipoplex Imidazolium-DNA Lipoplex cell_membrane Cell Membrane lipoplex->cell_membrane endocytosis Endocytosis cell_membrane->endocytosis endosome Early Endosome (pH ~6.0-6.5) endocytosis->endosome late_endosome Late Endosome (pH ~5.0-5.5) endosome->late_endosome endosomal_escape Endosomal Escape (pH-mediated) late_endosome->endosomal_escape dna_release DNA Release endosomal_escape->dna_release cytoplasm Cytoplasm nucleus Nucleus cytoplasm->nucleus Nuclear Import translation Translation cytoplasm->translation dna_release->cytoplasm transcription Transcription nucleus->transcription mrna mRNA transcription->mrna mrna->cytoplasm protein Therapeutic/Reporter Protein translation->protein

Caption: Cellular uptake and gene expression pathway for imidazolium-based lipoplexes.

References

Application Notes and Protocols for the In Vivo Formulation of 1-Benzyl-3-cetyl-2-methylimidazolium iodide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the formulation and in vivo evaluation of 1-Benzyl-3-cetyl-2-methylimidazolium iodide, also known as NH125. This compound, an imidazolium-based ionic liquid, has demonstrated promising anticancer and antimicrobial properties. Its mechanism of action is linked to its lysosomotropic nature and ability to disrupt cellular membranes. Due to its expected poor aqueous solubility, a self-emulsifying drug delivery system (SEDDS) is proposed for oral administration to enhance its bioavailability. Detailed protocols for formulation preparation, in vitro characterization, and in vivo administration are provided, along with relevant safety considerations and experimental workflows.

Compound Information

  • Compound Name: 1-Benzyl-3-cetyl-2-methylimidazolium iodide

  • Synonyms: this compound

  • CAS Number: 278603-08-0[1]

  • Molecular Formula: C₂₇H₄₅IN₂[2]

  • Molecular Weight: 524.57 g/mol [1]

  • Chemical Structure:

    alt text

  • Known Activities:

    • Inhibitor of eukaryotic elongation factor 2 (eEF-2) kinase, although its primary anticancer mechanism is likely independent of this activity.[3]

    • Exhibits anticancer activity against various malignant cell lines.[1]

    • Effective antibacterial agent, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[1][4]

    • Identified as a broad-spectrum inhibitor of virus entry with lysosomotropic features.[5][6]

    • Its antimicrobial action against MRSA persisters is attributed to the disruption of lipid bilayers in a detergent-like manner.[5]

Formulation Strategy: Self-Emulsifying Drug Delivery System (SEDDS)

Given the long cetyl (C16) alkyl chain and the ionic nature of 1-Benzyl-3-cetyl-2-methylimidazolium iodide, poor aqueous solubility is anticipated. A lipid-based formulation, specifically a SEDDS, is a suitable approach to enhance its oral bioavailability. SEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.

Advantages of SEDDS for this compound:

  • Enhances solubility and dissolution of lipophilic compounds.

  • Protects the drug from degradation in the GI tract.

  • Improves absorption and bioavailability.

Proposed SEDDS Formulation Components

The following table outlines potential excipients for the SEDDS formulation. The exact composition will require optimization based on solubility and emulsification efficiency studies.

ComponentExcipient ExampleRationale
Oil Phase Capryol™ 90, Labrafil® M 1944 CSLong-chain and medium-chain triglycerides can solubilize the lipophilic cetyl chain of the ionic liquid.
Surfactant Kolliphor® EL, Cremophor® RH 40Non-ionic surfactants with high HLB (Hydrophile-Lipophile Balance) values are effective emulsifiers and can improve membrane permeability. Cationic surfactants can also be considered.[7]
Cosurfactant Transcutol® HP, Plurol® Oleique CC 497Short to medium-chain alcohols or glycols that help to reduce the interfacial tension and improve the spontaneity of emulsification.
Quantitative Data Summary (Hypothetical)
ParameterValue (Hypothetical)Method
Solubility in Water < 0.1 mg/mLShake-flask method followed by UV-Vis/HPLC
Solubility in Ethanol 10-50 mg/mLShake-flask method followed by UV-Vis/HPLC
Solubility in Capryol™ 90 50-100 mg/mLShake-flask method followed by UV-Vis/HPLC
Solubility in Kolliphor® EL > 100 mg/mLVisual inspection
Particle Size of Resulting Emulsion 50-200 nmDynamic Light Scattering (DLS)
Zeta Potential of Resulting Emulsion +20 to +40 mVElectrophoretic Light Scattering (ELS)
Drug Loading in SEDDS 5-15% (w/w)Based on solubility studies

Experimental Protocols

Protocol for Preparation of SEDDS Formulation
  • Solubility Studies:

    • Accurately weigh an excess amount of 1-Benzyl-3-cetyl-2-methylimidazolium iodide into separate vials containing a fixed volume (e.g., 1 mL) of various oils, surfactants, and cosurfactants.

    • Vortex the vials for 2 minutes and then place them in a shaking water bath at a constant temperature (e.g., 25°C or 37°C) for 48 hours to reach equilibrium.

    • Centrifuge the samples to separate the undissolved compound.

    • Analyze the supernatant for the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Construction of Ternary Phase Diagrams:

    • Based on solubility data, select the most suitable oil, surfactant, and cosurfactant.

    • Prepare a series of formulations with varying ratios of the selected excipients.

    • Visually assess the self-emulsification properties of each formulation by adding a small amount (e.g., 100 µL) to a larger volume of water (e.g., 250 mL) with gentle stirring.

    • Classify the emulsification performance (e.g., Grade A: rapid formation of a clear or bluish-white emulsion; Grade E: poor or no emulsion formation).

    • Plot the results on a ternary phase diagram to identify the optimal concentration ranges for the SEDDS.

  • Preparation of the Final Formulation:

    • Accurately weigh the required amounts of the oil, surfactant, and cosurfactant based on the optimized ratio from the phase diagram.

    • Heat the mixture to a slightly elevated temperature (e.g., 40°C) to ensure homogeneity, if necessary.

    • Add the pre-weighed 1-Benzyl-3-cetyl-2-methylimidazolium iodide to the excipient mixture and stir until completely dissolved.

    • Store the final formulation in a sealed container, protected from light.

Protocol for In Vitro Characterization of the SEDDS Formulation
  • Droplet Size and Zeta Potential Analysis:

    • Dilute the SEDDS formulation (e.g., 100-fold) with deionized water.

    • Analyze the droplet size distribution and zeta potential using a Zetasizer (e.g., Malvern Panalytical).

  • In Vitro Drug Release:

    • Use a USP Type II dissolution apparatus.

    • Fill the dissolution vessels with a suitable medium (e.g., simulated gastric fluid without pepsin, followed by simulated intestinal fluid without pancreatin).

    • Enclose a known amount of the SEDDS formulation in a dialysis bag or place it directly into the dissolution medium.

    • Withdraw samples at predetermined time intervals and analyze for drug content using a validated analytical method.

Protocol for In Vivo Administration (Oral Gavage in Rodents)

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Animal Handling and Restraint:

    • Acclimatize the animals (e.g., mice or rats) to the experimental conditions for at least one week.[8]

    • Properly restrain the animal to ensure its safety and the accuracy of the dosing.[2][4] For rats, this can be done by firmly grasping the animal around the shoulders with the index and middle fingers on either side of the neck.[4]

  • Gavage Procedure:

    • Use a flexible feeding tube of the appropriate size for the animal.[9][10][11] The length of the tube should be pre-measured from the tip of the animal's nose to the last rib.

    • Insert the tube gently into the mouth, slightly to one side, to avoid the trachea.[9][11] There should be no resistance.

    • Once the tube is in the esophagus, administer the formulation at a controlled and steady rate.[9][10]

    • Withdraw the tube gently.

    • Monitor the animal for any signs of distress after the procedure.[9][10]

Proposed Mechanism of Action and Signaling Pathway

1-Benzyl-3-cetyl-2-methylimidazolium iodide (this compound) has been shown to exhibit lysosomotropic properties.[5] This means it can accumulate in lysosomes, which are acidic organelles within the cell. This accumulation can lead to lysosomal membrane permeabilization and subsequent cell death pathways.

Diagram: Proposed Lysosomotropic Mechanism of Action

lysosomotropic_mechanism cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm (pH ~7.2) cluster_lysosome Lysosome (Acidic pH) NH125_ext This compound (Unionized) NH125_cyto This compound (Unionized) NH125_ext->NH125_cyto Passive Diffusion NH125_lyso This compound (Ionized & Trapped) NH125_cyto->NH125_lyso Accumulation LMP Lysosomal Membrane Permeabilization Cathepsins Release of Cathepsins LMP->Cathepsins Caspase_Activation Caspase Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Cathepsins->Caspase_Activation NH125_lyso->LMP Disruption

Caption: Proposed lysosomotropic mechanism of this compound leading to apoptosis.

Experimental Workflows

Diagram: In Vitro Evaluation Workflow

in_vitro_workflow Start Start: In Vitro Evaluation Formulation Prepare SEDDS Formulation of this compound Start->Formulation Characterization Characterize Formulation (Droplet Size, Zeta Potential) Formulation->Characterization Cell_Culture Culture Cancer Cell Lines Characterization->Cell_Culture Viability_Assay Perform Cell Viability Assay (e.g., MTT, WST-1) Cell_Culture->Viability_Assay Lysosomotropism_Assay Assess Lysosomotropic Activity (e.g., LysoTracker Red Staining) Cell_Culture->Lysosomotropism_Assay Data_Analysis Data Analysis (IC50 Determination) Viability_Assay->Data_Analysis Lysosomotropism_Assay->Data_Analysis End End: In Vitro Efficacy Determined Data_Analysis->End

Caption: Workflow for the in vitro evaluation of the this compound formulation.

Diagram: In Vivo Anticancer Study Workflow

in_vivo_workflow Start Start: In Vivo Study Tumor_Implantation Tumor Cell Implantation in Mice Start->Tumor_Implantation Tumor_Growth Allow Tumors to Establish Tumor_Implantation->Tumor_Growth Grouping Randomize Mice into Treatment Groups Tumor_Growth->Grouping Dosing Administer this compound Formulation (Oral Gavage) and Controls Grouping->Dosing Monitoring Monitor Tumor Growth and Animal Well-being Dosing->Monitoring Endpoint Euthanize at Study Endpoint Monitoring->Endpoint Analysis Tumor and Tissue Analysis (Histology, Biomarkers) Endpoint->Analysis End End: In Vivo Efficacy Assessed Analysis->End

Caption: General workflow for an in vivo anticancer efficacy study.

Safety and Handling

  • Toxicity: Imidazolium-based ionic liquids with long alkyl chains can exhibit cytotoxicity. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Stability: Store the compound and its formulation protected from light and moisture. The thermal stability of ionic liquids can be influenced by their structure and impurities.[12] Long-term stability of the formulation should be assessed under intended storage conditions.[13]

Disclaimer: This document is intended for informational purposes for research and development professionals. All experimental work should be conducted by trained personnel in a suitably equipped laboratory, adhering to all relevant safety protocols and regulations. The provided formulation is a starting point and requires optimization for specific applications.

References

Application Notes and Protocols for NH125

Author: BenchChem Technical Support Team. Date: November 2025

Date: October 29, 2025

Authors: Gemini AI

Subject: Preparation of a Stock Solution of NH125, a Selective eEF-2 Kinase Inhibitor

Introduction

This compound is a potent and selective inhibitor of eukaryotic elongation factor 2 kinase (eEF-2K), also known as Calmodulin-dependent protein kinase III (CaMKIII)[1][2][3]. It has demonstrated significant activity in various cancer cell lines by inducing G1/S cell cycle arrest and apoptosis[4][5]. These application notes provide detailed protocols for the preparation of a stock solution of this compound for use in in vitro and in vivo research settings.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
IUPAC Name 1-benzyl-3-hexadecyl-2-methylimidazol-1-ium;iodide[6]
CAS Number 278603-08-0[2][4][7][8]
Molecular Formula C₂₇H₄₅IN₂[2][7][8]
Molecular Weight 524.56 g/mol [2]
Purity >98%[7]
Appearance Solid[5][7]

Solubility Data

The solubility of this compound in various common laboratory solvents is summarized in the table below. It is important to note that for aqueous buffers, the solubility is significantly lower.

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO) ≥ 2.5 mg/mL; up to 25 mg/mL[7][8]
Ethanol ≥ 5 mg/mL; up to 100 mM[5][8]
Dimethylformamide (DMF) ~15 mg/mL[8]
DMF:PBS (pH 7.2) (1:2) ~0.3 mg/mL[8]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for in vitro studies.

Materials:

  • This compound powder (CAS 278603-08-0)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Aliquoting this compound Powder: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture. Weigh out the desired amount of this compound powder in a fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.25 mg of this compound (Molecular Weight: 524.56 g/mol ).

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM stock solution, add 1 mL of DMSO to 5.25 mg of this compound.

  • Mixing: Cap the tube tightly and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month[7].

Preparation of Working Solutions

For cell-based assays, the DMSO stock solution should be serially diluted in the appropriate cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability (typically <0.5%).

Signaling Pathway

This compound primarily acts by inhibiting the eukaryotic elongation factor 2 kinase (eEF-2K). This kinase, when active, phosphorylates and inactivates the eukaryotic elongation factor 2 (eEF2), a key protein in the elongation phase of protein synthesis. By inhibiting eEF-2K, this compound prevents the inactivation of eEF2, thereby modulating protein synthesis.

NH125_Signaling_Pathway cluster_upstream Upstream Signals cluster_kinase Kinase Activity cluster_downstream Downstream Effects CaM Ca2+/Calmodulin eEF2K eEF-2K (CaMKIII) CaM->eEF2K Activates eEF2_active eEF2 (Active) eEF2K->eEF2_active Phosphorylates This compound This compound This compound->eEF2K Inhibits eEF2_inactive p-eEF2 (Inactive) protein_synthesis Protein Synthesis Elongation eEF2_active->protein_synthesis Promotes eEF2_inactive->protein_synthesis Inhibits

Caption: The signaling pathway of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for using this compound in a cell-based assay to evaluate its effect on cell viability.

NH125_Experimental_Workflow prep Prepare 10 mM this compound Stock Solution in DMSO treatment Prepare Working Solutions and Treat Cells prep->treatment cell_seeding Seed Cells in Multi-well Plates cell_seeding->treatment incubation Incubate for Desired Time Period treatment->incubation assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->assay analysis Data Analysis assay->analysis

Caption: A typical experimental workflow for this compound.

Safety Precautions

This compound is for research use only and is not for human or veterinary use[8]. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. All handling of the powder should be done in a chemical fume hood.

References

Application Notes and Protocols: 1-Benzyl-3-cetyl-2-methylimidazolium iodide (NH125)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-3-cetyl-2-methylimidazolium iodide, commonly known as NH125, is a quaternary ammonium salt classified as an ionic liquid. While its applications in classical organic synthesis as a catalyst or solvent are not extensively documented, it has garnered significant attention in the biomedical field. This compound is recognized as a potent inhibitor of eukaryotic Elongation Factor-2 Kinase (eEF-2K), a crucial enzyme in protein synthesis regulation.[1] Its activity extends to other kinases and biological pathways, making it a valuable tool for cancer research, virology, and bacteriology. These application notes provide protocols for its synthesis and its use in a key biological assay.

Chemical and Physical Properties

PropertyValueReference
CAS Number 278603-08-0--INVALID-LINK--
Molecular Formula C₂₇H₄₅IN₂--INVALID-LINK--
Molecular Weight 524.57 g/mol --INVALID-LINK--
Synonyms This compound, eEF-2 Kinase Inhibitor--INVALID-LINK--

Applications in Biological Research

The primary application of 1-Benzyl-3-cetyl-2-methylimidazolium iodide is as a selective kinase inhibitor. Its utility spans several research areas:

  • Anticancer Agent: this compound exhibits anti-proliferative activity against a variety of cancer cell lines by inhibiting eEF-2K, which leads to the blockage of the G1/S cell cycle progression.[1] However, some studies suggest its anticancer activity may be more correlated with the induction of eEF2 phosphorylation rather than direct inhibition of the kinase.

  • Antiviral Research: This compound has been identified as a broad-spectrum inhibitor of virus entry.[2] It is suggested to act on the host cell and possesses lysosomotropic features, inhibiting the entry of viruses that rely on a pH-dependent mechanism, such as Influenza A, Ebola, and Lassa viruses.[2]

  • Antibacterial Agent: this compound is also an effective inhibitor of bacterial histidine protein kinases, demonstrating potent activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1]

Quantitative Biological Activity Data
Target/Cell LineAssay TypeIC₅₀Reference
eEF-2 KinaseKinase Assay60 nM--INVALID-LINK--
Various Cancer Cell LinesCell Viability0.7 - 4.8 µM--INVALID-LINK--
Vesicular Stomatitis Virus (VSV) G protein-mediated membrane fusionCell-based Assay0.25 - 0.5 µM--INVALID-LINK--

Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-3-cetyl-2-methylimidazolium iodide

Materials:

  • 1-Benzyl-2-methylimidazole

  • 1-Iodohexadecane (Cetyl iodide)

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 1-benzyl-2-methylimidazole (1 equivalent) in anhydrous acetonitrile.

  • Add 1-iodohexadecane (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and stir for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • The resulting crude product, often an oil or a waxy solid, is then triturated with diethyl ether to precipitate the ionic liquid.

  • The solid product is collected by filtration, washed with several portions of diethyl ether to remove any unreacted starting materials, and then dried under vacuum.

  • The purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry.

G cluster_synthesis Synthesis Workflow start Start reactants 1-Benzyl-2-methylimidazole + 1-Iodohexadecane in Acetonitrile start->reactants reaction Reflux under Inert Atmosphere (24-48 hours) reactants->reaction evaporation Solvent Removal (Rotary Evaporation) reaction->evaporation precipitation Precipitation/Trituration with Diethyl Ether evaporation->precipitation filtration Filtration and Washing precipitation->filtration drying Drying under Vacuum filtration->drying product 1-Benzyl-3-cetyl-2-methylimidazolium iodide drying->product G cluster_pathway eEF-2K Signaling Pathway stress Cellular Stress / Mitogens eef2k eEF-2K (Eukaryotic Elongation Factor-2 Kinase) stress->eef2k Activates eef2 eEF-2 (Active) eef2k->eef2 Phosphorylates This compound This compound (1-Benzyl-3-cetyl-2-methylimidazolium iodide) This compound->eef2k Inhibits peef2 p-eEF-2 (Inactive) elongation Protein Chain Elongation eef2->elongation inhibition Inhibition of Protein Synthesis peef2->inhibition

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-Benzyl-3-cetyl-2-methylimidazolium iodide Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of 1-Benzyl-3-cetyl-2-methylimidazolium iodide (also known as NH125) in cytotoxicity assays. This document includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and illustrative data to guide your research.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues that may arise during cytotoxicity experiments with 1-Benzyl-3-cetyl-2-methylimidazolium iodide.

Question Answer/Troubleshooting Steps
What is a good starting concentration range for 1-Benzyl-3-cetyl-2-methylimidazolium iodide in a cytotoxicity assay? Based on studies of similar imidazolium-based ionic liquids, a broad starting range of 0.1 µM to 100 µM is recommended. For initial range-finding experiments, a logarithmic dose-response curve is often effective.
I am observing precipitation of the compound in my culture medium. What should I do? 1-Benzyl-3-cetyl-2-methylimidazolium iodide may have limited solubility in aqueous solutions. To mitigate this: - Prepare a high-concentration stock solution in an appropriate solvent like DMSO. - Ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. - Perform serial dilutions of the compound in culture medium immediately before adding to the cells. - Visually inspect the wells for precipitation after adding the compound.
My vehicle control (e.g., DMSO) is showing significant cytotoxicity. How can I address this? - Titrate the concentration of your vehicle control to determine the highest non-toxic concentration for your specific cell line. - Ensure thorough mixing of the vehicle with the culture medium. - Include a "medium-only" control to assess the baseline health of your cells.
The results of my cytotoxicity assay are not reproducible. What are the potential causes? - Cell Seeding Density: Inconsistent cell numbers per well can lead to variability. Optimize and standardize your cell seeding protocol. - Compound Potency: Ensure the compound has not degraded. Store stock solutions appropriately and prepare fresh dilutions for each experiment. - Incubation Time: Small variations in incubation time can affect results. Standardize the duration of compound exposure. - Assay Technique: Ensure consistent pipetting and washing steps across all plates.
What is the mechanism of action of 1-Benzyl-3-cetyl-2-methylimidazolium iodide? 1-Benzyl-3-cetyl-2-methylimidazolium iodide (this compound) has been shown to be an anti-proliferative agent against various cancer cells.[1][2] Its mechanism is linked to the induction of phosphorylation of the eukaryotic elongation factor-2 (eEF2), which is involved in protein synthesis.[1][2]

Illustrative Quantitative Data

The following table provides an example of IC50 values for 1-Benzyl-3-cetyl-2-methylimidazolium iodide in different cancer cell lines after 48 hours of exposure. Please note that this data is for illustrative purposes and actual values may vary depending on experimental conditions.

Cell LineIC50 (µM) after 48h Exposure
HeLa (Cervical Cancer)5.2
MCF-7 (Breast Cancer)8.9
A549 (Lung Cancer)12.5
HepG2 (Liver Cancer)7.1

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the key steps for determining the cytotoxicity of 1-Benzyl-3-cetyl-2-methylimidazolium iodide using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

Materials:

  • 1-Benzyl-3-cetyl-2-methylimidazolium iodide

  • Cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 1-Benzyl-3-cetyl-2-methylimidazolium iodide in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include vehicle control wells (medium with the same concentration of DMSO) and untreated control wells (medium only).

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • After incubation, add 10-20 µL of MTT solution to each well.[4]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]

    • Incubate the plate for 15-30 minutes at room temperature with gentle shaking.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Visual Guides

Experimental Workflow for Optimizing Concentration

G Experimental Workflow for Cytotoxicity Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Cell Suspension B Seed Cells in 96-well Plate A->B D Treat Cells with Compound B->D C Prepare Serial Dilutions of Compound C->D E Incubate for 24/48/72 hours D->E F Add MTT Reagent E->F G Incubate and Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability (%) H->I J Determine IC50 Value I->J G Hypothesized Signaling Pathway A 1-Benzyl-3-cetyl-2- methylimidazolium iodide B Upstream Kinase(s) A->B Activates D eEF2K (active) B->D Activates C eEF2K (inactive) F eEF2-P D->F Phosphorylates E eEF2 G Protein Synthesis Elongation E->G H Inhibition of Protein Synthesis F->H I Cell Proliferation G->I J Inhibition of Cell Proliferation H->J

References

Common issues with 1-Benzyl-3-cetyl-2-methylimidazolium iodide stability in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of 1-Benzyl-3-cetyl-2-methylimidazolium iodide (NH125), a known inhibitor of eukaryotic Elongation Factor-2 Kinase (eEF2K).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of 1-Benzyl-3-cetyl-2-methylimidazolium iodide (this compound)?

A1: 1-Benzyl-3-cetyl-2-methylimidazolium iodide (this compound) is primarily known as an inhibitor of eukaryotic Elongation Factor-2 Kinase (eEF2K).[1] By inhibiting eEF2K, this compound was initially thought to prevent the phosphorylation of eEF2, thereby maintaining protein synthesis. However, subsequent research has shown that in cellular contexts, this compound can paradoxically lead to an increase in the phosphorylation of eEF2.[1] This suggests a more complex mechanism of action that may involve multiple signaling pathways.

Q2: What are the common experimental applications of this compound?

A2: this compound is utilized in a variety of experimental settings, primarily to investigate cellular processes regulated by eEF2K. Common applications include:

  • Cancer Research: Studying the effects of inhibiting protein synthesis and inducing cell cycle arrest in cancer cell lines.

  • Neuroscience: Investigating the role of eEF2K in synaptic plasticity and neurological disorders.

  • Virology: Exploring its potential as a broad-spectrum antiviral agent by inhibiting viral entry.

  • Microbiology: Examining its antibacterial properties.

Q3: How should I prepare and store stock solutions of this compound?

A3: For optimal stability, this compound stock solutions are typically prepared in dimethyl sulfoxide (DMSO).[2] It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) to minimize the effects of repeated freeze-thaw cycles and moisture absorption by DMSO.[3] Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles of the main stock. Store stock solutions at -20°C for long-term use.[4] For immediate use in cell culture, further dilutions can be made in the appropriate cell culture medium.

Q4: In which solvents is this compound soluble?

A4: this compound is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO).[2] Its solubility in aqueous buffers like PBS and Tris is likely to be lower due to the presence of the long cetyl chain and the benzyl group, which impart significant hydrophobic character. For cell-based assays, it is common practice to dissolve the compound in DMSO first and then dilute it in the aqueous medium to the final desired concentration, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.5%).

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound.

Issue Potential Cause Troubleshooting Steps
Inconsistent or unexpected experimental results Compound Degradation: this compound, as an imidazolium salt, may be susceptible to degradation under certain conditions.- pH: Avoid highly basic conditions (pH > 8) as this can lead to the degradation of the imidazolium ring. Use buffered solutions within a neutral pH range (6.8-7.6). - Light: Protect stock solutions and experimental setups from direct light exposure to prevent potential photodegradation. Use amber vials or cover containers with aluminum foil. - Temperature: While no specific thermal decomposition data for this compound is available, it is best practice to avoid prolonged exposure to high temperatures. A study on a similar ionic liquid, 1-Benzyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, showed it enters a runaway reaction above 270°C.[5] For experimental purposes, maintain at the recommended storage temperature and the physiological temperature of the experiment. - Solution Age: Use freshly prepared dilutions for experiments whenever possible. The stability of compounds in DMSO can vary.[3]
Low cellular uptake or efficacy Poor Solubility in Aqueous Media: The hydrophobic nature of this compound can lead to precipitation in aqueous buffers.- Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells. - Visually inspect the media for any signs of precipitation after adding the compound. - Consider using a surfactant or other solubilizing agent, but be aware of its potential effects on the experimental system.
Contradictory effects on eEF2 phosphorylation (inhibition vs. induction) Complex Biological Response: While this compound inhibits purified eEF2K, it can induce eEF2 phosphorylation in whole cells.[1]- Be aware that the in vitro and in-cell effects of this compound on eEF2 phosphorylation can differ. - When interpreting results, consider that this compound may affect upstream regulators of eEF2K or other signaling pathways that indirectly lead to eEF2 phosphorylation.
Observed cytotoxicity at low concentrations Off-target effects or inherent toxicity - Perform a dose-response curve to determine the optimal non-toxic working concentration for your specific cell line. - Include appropriate vehicle controls (e.g., DMSO) in all experiments.

Experimental Protocols

In Vitro eEF2K Inhibition Assay

This protocol is adapted from studies investigating the enzymatic inhibition of eEF2K by this compound.

Materials:

  • Purified, active eEF2K enzyme

  • eEF2 protein (substrate)

  • This compound

  • ATP (radiolabeled, e.g., [γ-³²P]ATP, or non-radiolabeled for non-radioactive detection methods)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, and other components as required for enzyme activity)

  • 96-well plates

  • Incubator

  • Detection system (e.g., scintillation counter for radioactivity, or specific antibodies for immunoblotting)

Procedure:

  • Prepare Reagents:

    • Prepare a 2X kinase assay buffer.

    • Prepare a series of dilutions of this compound in the assay buffer.

    • Prepare a solution of eEF2K and eEF2 in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the this compound dilutions.

    • Add the eEF2K/eEF2 mixture to each well.

    • Pre-incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Start the kinase reaction by adding ATP to each well.

  • Incubation:

    • Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Terminate Reaction:

    • Stop the reaction by adding a stop solution (e.g., EDTA for chelating Mg²⁺, or SDS-PAGE loading buffer).

  • Detection and Analysis:

    • Quantify the amount of phosphorylated eEF2 using an appropriate method (e.g., scintillation counting of incorporated ³²P or Western blot with a phospho-eEF2 specific antibody).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

Visualizations

Logical Workflow for Troubleshooting this compound Stability

Troubleshooting Workflow for this compound Stability Issues start Inconsistent Experimental Results check_storage Verify Proper Storage (-20°C, protected from light) start->check_storage check_prep Review Solution Preparation (Fresh dilutions, appropriate solvent) start->check_prep check_conditions Assess Experimental Conditions (pH, temperature, light exposure) start->check_conditions degradation_suspected Degradation Suspected check_storage->degradation_suspected check_prep->degradation_suspected check_conditions->degradation_suspected new_stock Prepare Fresh Stock Solution degradation_suspected->new_stock Yes optimize_conditions Optimize Experimental Conditions (Adjust pH, protect from light) degradation_suspected->optimize_conditions No re_run Re-run Experiment new_stock->re_run optimize_conditions->re_run

Caption: A flowchart for troubleshooting stability-related issues with this compound.

Signaling Pathway of this compound in a Cellular Context

Cellular Signaling Effects of this compound This compound This compound eEF2K eEF2K This compound->eEF2K Inhibits (in vitro) p_eEF2 Phospho-eEF2 This compound->p_eEF2 Induces (in cells) upstream_kinases Upstream Kinases (e.g., AMPK, mTOR) This compound->upstream_kinases Modulates (?) eEF2 eEF2 eEF2K->eEF2 Phosphorylates protein_synthesis Protein Synthesis eEF2->protein_synthesis Enables p_eEF2->protein_synthesis Inhibits upstream_kinases->eEF2K

Caption: The dual and context-dependent effects of this compound on eEF2 phosphorylation.

References

Troubleshooting insolubility of NH125 in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with Compound NH125 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my Compound this compound not dissolving in aqueous solutions?

A1: The insolubility of a compound like this compound in aqueous solutions is often attributed to its molecular structure. Compounds with high hydrophobicity (lipophilicity), strong intermolecular forces, or a crystalline structure that is very stable in the solid state tend to have poor water solubility. For instance, molecules with large nonpolar surface areas will be entropically unfavored to dissolve in water.

Q2: What are the initial steps I should take if I observe precipitation of this compound in my aqueous buffer?

A2: If you observe precipitation, we recommend the following initial steps:

  • Visual Inspection: Confirm that the precipitate is indeed Compound this compound and not a contaminant or a component of your buffer that has precipitated.

  • Check Concentration: Ensure that the concentration of this compound you are trying to achieve is not above its known solubility limit in the chosen solvent system.

  • Sonication and Vortexing: Mildly agitate the solution using a vortex mixer or an ultrasonic bath to aid in the dissolution process. Sometimes, mechanical energy can help overcome the initial energy barrier for dissolution.

  • Gentle Heating: If the compound is thermally stable, gentle heating (e.g., to 37°C) can increase its solubility. However, be cautious as this can also accelerate degradation for some compounds.

Q3: Can the pH of my aqueous solution affect the solubility of this compound?

A3: Yes, the pH of the solution can significantly impact the solubility of compounds that have ionizable functional groups.[1][2][3][4][5] If Compound this compound is a weak acid or a weak base, its solubility will be pH-dependent. For a weak acid, solubility will increase in a more basic solution (higher pH), while for a weak base, solubility will increase in a more acidic solution (lower pH).[1][3] It is crucial to determine the pKa of your compound to optimize the pH for dissolution.

Troubleshooting Guide for this compound Insolubility

If the initial steps do not resolve the insolubility, a more systematic approach is required. The following guide provides a series of troubleshooting strategies.

Step 1: pH Adjustment

As mentioned in the FAQ, adjusting the pH is a primary strategy for ionizable compounds.[1][2][3][4][5]

  • For Weakly Acidic this compound: Increase the pH of the aqueous solution. It is generally recommended to adjust the pH to at least 2 units above the pKa of the compound.

  • For Weakly Basic this compound: Decrease the pH of the aqueous solution. It is generally recommended to adjust the pH to at least 2 units below the pKa of the compound.

Table 1: Hypothetical Solubility of Compound this compound (Weak Base, pKa = 7.5) at Different pH Values

pHSolubility (µg/mL)
4.5550
5.5150
6.525
7.55
8.5<1
9.5<1
Step 2: Utilize Co-solvents

For non-ionizable compounds or when pH adjustment is not sufficient or desired, the use of organic co-solvents can be an effective strategy. Co-solvents can reduce the polarity of the aqueous solution, thereby increasing the solubility of hydrophobic compounds. Common co-solvents in biological research include Dimethyl Sulfoxide (DMSO), Ethanol, and Polyethylene Glycol (PEG).[6][7]

Table 2: Hypothetical Solubility of Compound this compound in Aqueous Solutions with Co-solvents

Co-solventConcentration in Water (%)Solubility (µg/mL)
None0<1
DMSO110
DMSO580
Ethanol15
Ethanol545
PEG 4001060
PEG 40020150

Important Note: Always check the compatibility of the co-solvent with your experimental system, as high concentrations can be toxic to cells or interfere with assays.

Step 3: Employ Solubilizing Excipients

If co-solvents are not a viable option, solubilizing excipients such as cyclodextrins can be used. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8][9][10][11][12] They can encapsulate poorly soluble molecules, like this compound, increasing their apparent solubility in water.

Table 3: Hypothetical Solubility of Compound this compound with Cyclodextrins

CyclodextrinConcentration (mM)Solubility (µg/mL)
None0<1
Hydroxypropyl-β-cyclodextrin (HP-β-CD)1050
Hydroxypropyl-β-cyclodextrin (HP-β-CD)50250
Sulfobutylether-β-cyclodextrin (SBE-β-CD)1075
Sulfobutylether-β-cyclodextrin (SBE-β-CD)50400

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound in an Organic Solvent

This protocol is a standard method for preparing a stock solution of a hydrophobic compound.

Materials:

  • Compound this compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile, amber glass vial or microcentrifuge tube

  • Calibrated analytical balance

  • Pipettes

Procedure:

  • Tare a clean, dry amber vial on the analytical balance.

  • Carefully weigh the desired amount of Compound this compound powder into the vial.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

  • Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Cap the vial tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath can be used if necessary.

  • Store the stock solution at -20°C or -80°C, protected from light and moisture.

Protocol 2: Preparation of a Working Solution of this compound using a Co-solvent System

This protocol describes how to dilute a concentrated stock solution into an aqueous buffer for an experiment.

Materials:

  • Concentrated stock solution of this compound in DMSO (from Protocol 1)

  • Aqueous buffer of choice (e.g., PBS, Tris-HCl)

Procedure:

  • Warm the concentrated stock solution to room temperature.

  • Calculate the volume of the stock solution needed to achieve the final desired concentration in your aqueous buffer.

  • Add the calculated volume of the stock solution to the aqueous buffer. Crucially, add the stock solution to the buffer while vortexing the buffer to ensure rapid dispersion and minimize precipitation.

  • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.

Visualizations

TroubleshootingWorkflow start Start: this compound Insoluble in Aqueous Solution check_conc Is concentration above known solubility limit? start->check_conc agitate Vortex and/or Sonicate check_conc->agitate No fail Insolubility Persists: Consider alternative formulation check_conc->fail Yes heat Gentle Heating (if stable) agitate->heat is_ionizable Is this compound ionizable (weak acid/base)? heat->is_ionizable adjust_ph Adjust pH (Acidic for base, Basic for acid) is_ionizable->adjust_ph Yes use_cosolvent Use Co-solvent (e.g., DMSO, Ethanol) is_ionizable->use_cosolvent No adjust_ph->use_cosolvent Insoluble success Solution is Clear: Proceed with Experiment adjust_ph->success Soluble check_compatibility Check co-solvent compatibility with experiment use_cosolvent->check_compatibility use_cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) check_compatibility->use_cyclodextrin Incompatible or Insoluble check_compatibility->success Compatible & Soluble use_cyclodextrin->success Soluble use_cyclodextrin->fail Insoluble

Caption: Troubleshooting workflow for addressing this compound insolubility.

References

Preventing degradation of 1-Benzyl-3-cetyl-2-methylimidazolium iodide during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1-Benzyl-3-cetyl-2-methylimidazolium iodide during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 1-Benzyl-3-cetyl-2-methylimidazolium iodide during storage?

A1: The degradation of 1-Benzyl-3-cetyl-2-methylimidazolium iodide can be initiated by several factors, including exposure to light, elevated temperatures, oxygen, and moisture. The iodide anion is susceptible to oxidation, while the imidazolium core can be sensitive to hydrolysis under certain conditions.

Q2: How can I visually inspect my sample for signs of degradation?

A2: A pure sample of 1-Benzyl-3-cetyl-2-methylimidazolium iodide should be a white to off-white solid. A noticeable change in color, such as turning yellow or brown, is a strong indicator of degradation. This discoloration is often due to the formation of iodine (I₂) from the oxidation of the iodide anion. The C–I bond is the weakest of the carbon–halogen bonds, and samples of organoiodine compounds are often yellow due to an impurity of I₂[1].

Q3: What are the recommended storage conditions for long-term stability?

A3: To ensure the long-term stability of 1-Benzyl-3-cetyl-2-methylimidazolium iodide, it is recommended to store it at -20°C in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen)[2]. This minimizes exposure to light, oxygen, and moisture. For air-sensitive materials, it is best to store them in a sealed, dark-colored vial within an inert environment like a glove box[3].

Q4: Is it necessary to handle this compound in a glove box?

A4: While not strictly pyrophoric, handling 1-Benzyl-3-cetyl-2-methylimidazolium iodide in an inert atmosphere, such as a glove box, is highly recommended to prevent exposure to atmospheric moisture and oxygen, which can contribute to degradation over time[3][4]. If a glove box is not available, using air-sensitive handling techniques, such as working under a stream of inert gas, is a viable alternative[5][6].

Q5: Can I store solutions of this compound?

A5: Storing 1-Benzyl-3-cetyl-2-methylimidazolium iodide in solution is generally not recommended for long periods, as the solvent can promote degradation pathways. If short-term storage of a solution is necessary, use a dry, deoxygenated solvent and store the solution under an inert atmosphere at a low temperature.

Troubleshooting Guides

Issue 1: The compound has turned yellow/brown.
Potential Cause Troubleshooting Steps
Oxidation of Iodide 1. Confirm Degradation: Analyze a small portion of the sample using UV-Vis spectroscopy to check for the characteristic absorbance of triiodide (I₃⁻) or iodine (I₂). 2. Purification (for non-critical applications): For some applications, minor discoloration may not interfere. However, for sensitive experiments, purification by recrystallization from a suitable solvent system under an inert atmosphere may be attempted. The choice of solvent will depend on the solubility of the compound and its impurities. 3. Prevent Recurrence: Review storage procedures. Ensure the compound is stored in a dark, airtight container under an inert atmosphere and at the recommended temperature.
Photodegradation 1. Minimize Light Exposure: Always handle the compound in a well-lit area but avoid direct sunlight or strong artificial light. 2. Use Amber Vials: Store the compound in amber glass vials to protect it from light.
Issue 2: Inconsistent experimental results using a previously opened bottle.
Potential Cause Troubleshooting Steps
Moisture Absorption (Hydrolysis) 1. Check for Water Content: Use Karl Fischer titration to determine the water content of your sample. 2. Dry the Sample: If the water content is high, the compound can be dried under high vacuum. However, be aware that prolonged heating can also cause thermal degradation. 3. Improve Handling: When dispensing the compound, do so in a dry, inert atmosphere to prevent moisture uptake.
Presence of Impurities from Synthesis 1. Purity Analysis: Perform HPLC or ¹H NMR analysis to check for the presence of unreacted starting materials or side products from the synthesis. 2. Repurification: If significant impurities are detected, repurification by column chromatography or recrystallization may be necessary.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 1-Benzyl-3-cetyl-2-methylimidazolium iodide. Method optimization may be required.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) containing 0.1% trifluoroacetic acid.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve a small amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL.
Protocol 2: Monitoring Degradation by ¹H NMR Spectroscopy

¹H NMR spectroscopy can be used to monitor the appearance of degradation products over time.

  • Sample Preparation: Prepare a solution of 1-Benzyl-3-cetyl-2-methylimidazolium iodide in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) at a known concentration.

  • Acquisition: Acquire a ¹H NMR spectrum of the freshly prepared solution.

  • Storage: Store the NMR tube under the desired test conditions (e.g., exposed to light, at an elevated temperature).

  • Monitoring: Acquire subsequent ¹H NMR spectra at regular intervals.

  • Analysis: Compare the spectra over time. Look for the appearance of new signals or changes in the integration of existing peaks, which could indicate the formation of degradation products. The chemical shifts of protons on the imidazolium ring are sensitive to the surrounding electronic environment and can be indicative of degradation[7][8][9][10].

Degradation Pathways and Prevention

Below is a diagram illustrating the potential degradation pathways for 1-Benzyl-3-cetyl-2-methylimidazolium iodide and the recommended preventative measures.

Degradation Pathways and Prevention Strategies A 1-Benzyl-3-cetyl-2-methylimidazolium iodide (Stable) B Oxidation of Iodide (I⁻ → I₂) A->B Exposure to O₂ C Photodegradation A->C Exposure to Light D Thermal Degradation A->D High Temperature E Hydrolysis A->E Exposure to Moisture F Degraded Product (Discolored, Impure) B->F C->F D->F E->F P1 Store under Inert Atmosphere (e.g., Argon, Nitrogen) P1->B P2 Store in Dark/Amber Vials P2->C P3 Store at Low Temperature (e.g., -20°C) P3->D P4 Store in a Dry Environment P4->E

References

Technical Support Center: Off-Target Effects of NH125 in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing NH125 in cellular assays. This resource addresses specific issues that may be encountered during experiments, with a focus on potential off-target effects and experimental best practices.

Frequently Asked Questions (FAQs)

Q1: What is the reported on-target mechanism of action for this compound?

This compound has been described as a selective inhibitor of eukaryotic elongation factor 2 kinase (eEF-2K), also known as CaMKIII.[1] The initial reported IC50 value for eEF-2K inhibition was 60 nM. eEF-2K phosphorylates eEF-2, which leads to an inhibition of protein synthesis. Therefore, this compound is expected to decrease the phosphorylation of eEF-2 in cellular assays.

Q2: I am not observing the expected decrease in eEF-2 phosphorylation in my cell line after this compound treatment. What could be the reason?

This is a critical and reported issue with this compound. A study has suggested that this compound may be a weak inhibitor of eEF-2K in cellular contexts. In fact, this study did not observe a decrease in the level of eEF-2 phosphorylation in MDA-MB-231 breast cancer, A549 lung cancer, and HEK-293T cell lines at concentrations that were reported to be effective.

One potential explanation is that this compound may act as a "nonspecific colloidal aggregator" in in vitro assays. This means it can form small particles that non-specifically inhibit enzymes, leading to artificially potent IC50 values in biochemical assays. The presence of detergents, like Triton X-100, can disrupt these aggregates, which has been shown to abrogate the inhibitory effect of this compound on eEF-2K in vitro.

Q3: I am observing significant cytotoxicity with this compound, but it doesn't seem to correlate with eEF-2K inhibition. What are the potential off-target effects?

  • Inhibition of other kinases: this compound has been reported to inhibit other kinases like ERK2 and TRPM7 in a manner similar to its inhibition of eEF-2K in vitro, suggesting a non-specific mechanism.

  • Lysosomotropic properties: There is evidence that this compound may accumulate in lysosomes, leading to an increase in lysosomal pH. This can disrupt lysosomal function and induce cytotoxicity.

  • Inhibition of viral entry: this compound has been shown to inhibit the entry of certain viruses, like VSV, by impairing G protein-mediated membrane fusion. This effect may be linked to its lysosomotropic nature.

  • Inhibition of bacterial histidine kinases: this compound has been shown to inhibit bacterial histidine kinases, indicating a broader spectrum of activity beyond eukaryotic kinases.[1]

Q4: How can I mitigate the potential for this compound to act as a colloidal aggregator in my in vitro assays?

To address the issue of colloidal aggregation in in vitro kinase assays, it is recommended to include a non-ionic detergent, such as 0.01% - 0.1% Triton X-100, in your assay buffer. If this compound is a true inhibitor, its potency should not be significantly affected by the presence of a detergent. A large shift in the IC50 value in the presence of a detergent is a strong indicator of aggregation-based inhibition.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent IC50 values for eEF-2K inhibition in biochemical assays. Colloidal aggregation of this compound.Include 0.01% - 0.1% Triton X-100 in the kinase assay buffer and re-determine the IC50. A significant increase in IC50 suggests aggregation.
No decrease in phospho-eEF-2 levels in cells treated with this compound. 1. This compound is a weak inhibitor of eEF-2K in cells. 2. The concentration or treatment time is not optimal. 3. The antibody for phospho-eEF-2 is not working correctly.1. Perform a dose-response and time-course experiment. 2. Include a positive control for eEF-2K inhibition if available. 3. Validate your phospho-eEF-2 antibody using a known stimulus that increases its phosphorylation. 4. Consider that the observed cellular effects of this compound may be independent of eEF-2K inhibition.
Broad cellular cytotoxicity observed at concentrations where on-target effects are not seen. Off-target effects are the primary drivers of cytotoxicity.1. Investigate other potential mechanisms, such as lysosomal dysfunction (e.g., using LysoTracker staining). 2. Assess markers of general cellular stress. 3. If possible, perform a kinase panel screen to identify other potential targets.
Precipitation of this compound in cell culture media. Poor solubility of the compound.1. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO). 2. Ensure the final concentration of the solvent in the media is low (typically <0.5%) and consistent across all treatments. 3. Visually inspect the media for any signs of precipitation after adding this compound.

Data Presentation

Table 1: Reported IC50 Values for this compound

TargetReported IC50Assay ConditionsReference
eEF-2K60 nMIn vitro kinase assayInitial reports
eEF-2K18 µMIn vitro kinase assaySubsequent study suggesting aggregation
ERK2Not QuantifiedIn vitro kinase assayMentioned as an off-target
TRPM7Not QuantifiedIn vitro kinase assayMentioned as an off-target

Note: A comprehensive, quantitative off-target kinase panel screening for this compound is not publicly available. The information on ERK2 and TRPM7 inhibition is qualitative.

Experimental Protocols

Example Protocol 1: Western Blot for Phospho-eEF-2

  • Cell Seeding and Treatment: Seed cells in a 6-well plate to achieve 70-80% confluency on the day of the experiment. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 2, 6, 12, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-eEF-2 (Thr56) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total eEF-2 and a loading control (e.g., GAPDH or β-actin).

Example Protocol 2: Cell Viability Assay (MTT)

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period.

  • Compound Treatment: The following day, treat cells with a serial dilution of this compound and a vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Visualizations

eEF2K_Signaling_Pathway cluster_upstream Upstream Signals cluster_kinase Kinase Regulation cluster_downstream Downstream Effect CaM Ca2+/Calmodulin eEF2K eEF-2K CaM->eEF2K Activates mTORC1 mTORC1 mTORC1->eEF2K Inhibits eEF2 eEF-2 eEF2K->eEF2 Phosphorylates (Thr56) p_eEF2 p-eEF-2 (Inactive) Protein_Synthesis Protein Synthesis eEF2->Protein_Synthesis Promotes p_eEF2->Protein_Synthesis Inhibits

Caption: Simplified eEF-2K signaling pathway.

NH125_Troubleshooting_Workflow Start Start: Observe unexpected results with this compound Inconsistent_IC50 Inconsistent in vitro IC50 values? Start->Inconsistent_IC50 Check_Aggregation Is this compound acting as a colloidal aggregator? Add_Detergent Add detergent (e.g., 0.1% Triton X-100) to in vitro assay Inconsistent_IC50->Add_Detergent Yes No_p_eEF2_Inhibition No decrease in cellular p-eEF-2? Inconsistent_IC50->No_p_eEF2_Inhibition No IC50_Shift Significant IC50 shift? Add_Detergent->IC50_Shift Aggregation_Likely Conclusion: Aggregation is likely the cause of in vitro activity IC50_Shift->Aggregation_Likely Yes True_Inhibition Conclusion: Likely true inhibitor, proceed with cellular assays IC50_Shift->True_Inhibition No Cytotoxicity Broad cytotoxicity observed? No_p_eEF2_Inhibition->Cytotoxicity Yes Optimize_Assay Optimize assay conditions (dose, time) and validate reagents No_p_eEF2_Inhibition->Optimize_Assay No Investigate_Off_Target Investigate off-target effects (e.g., lysosomal function, other kinases) Off_Target_Conclusion Conclusion: Cytotoxicity is likely due to off-target effects Investigate_Off_Target->Off_Target_Conclusion Cytotoxicity->Investigate_Off_Target Yes

Caption: Troubleshooting workflow for unexpected this compound results.

NH125_Potential_Mechanisms cluster_reported Reported On-Target Effect cluster_off_target Potential Off-Target & Artifactual Effects This compound This compound eEF2K_Inhibition eEF-2K Inhibition This compound->eEF2K_Inhibition Initially Reported Colloidal_Aggregation Colloidal Aggregation (In Vitro Artifact) This compound->Colloidal_Aggregation Suggested Mechanism Lysosomotropic_Effect Lysosomotropic Effect (Alters Lysosomal pH) This compound->Lysosomotropic_Effect Other_Kinase_Inhibition Other Kinase Inhibition (e.g., ERK2, TRPM7) Colloidal_Aggregation->Other_Kinase_Inhibition Leads to Viral_Entry_Inhibition Viral Entry Inhibition Lysosomotropic_Effect->Viral_Entry_Inhibition May cause

Caption: Potential mechanisms of action for this compound.

References

Technical Support Center: Synthesis of 1-Benzyl-3-cetyl-2-methylimidazolium iodide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1-Benzyl-3-cetyl-2-methylimidazolium iodide synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the two-step synthesis of 1-Benzyl-3-cetyl-2-methylimidazolium iodide.

Step 1: Synthesis of 1-Benzyl-2-methylimidazole (Precursor)

Q1: Why is the yield of 1-Benzyl-2-methylimidazole lower than expected (reported yield is ~60.5%)?

A1: Low yields of the precursor can be attributed to several factors related to the reactants and reaction conditions.

  • Moisture in the reaction: Sodium hydride (NaH) is highly reactive with water. Any moisture present in the dimethylformamide (DMF) solvent or on the glassware will consume the NaH, reducing the amount available to deprotonate 2-methylimidazole. This leads to incomplete formation of the imidazolide anion and, consequently, a lower yield of the final product.

  • Impure reactants: The purity of 2-methylimidazole and benzyl chloride is crucial. Impurities can lead to side reactions, consuming the reactants and complicating the purification process.

  • Inefficient deprotonation: The reaction between 2-methylimidazole and NaH is exothermic. If the heat is not adequately dissipated, it can lead to localized overheating and potential degradation of the reactants. It is important to ensure efficient stirring during the addition of 2-methylimidazole.

  • Loss of product during workup: 1-Benzyl-2-methylimidazole is an oily substance. During the extraction and washing steps, some product may be lost if the phase separation is not clean or if an insufficient amount of extraction solvent is used.

ParameterRecommended ConditionPotential Impact of Deviation
Solvent Anhydrous Dimethylformamide (DMF)Presence of water will consume NaH and reduce yield.
Base Sodium Hydride (NaH)Use of weaker or impure base can lead to incomplete deprotonation.
Temperature Initial cooling, then 70-95°CUncontrolled exotherm can lead to side reactions; too low a temperature will slow down the reaction.
Stirring Vigorous and constantInefficient stirring can lead to localized concentration and temperature gradients, reducing yield.

Q2: The reaction mixture turned dark brown/black. Is this normal?

A2: While some color change is expected, a very dark coloration can indicate side reactions or decomposition. This may be caused by:

  • High reaction temperature: Exceeding the recommended temperature range (70-95°C) can cause decomposition of the reactants or the product.

  • Impurities in benzyl chloride: Old or improperly stored benzyl chloride can contain impurities that polymerize or react under basic conditions to form colored byproducts.

  • Reaction with solvent: At high temperatures, DMF can slowly decompose in the presence of a strong base.

To mitigate this, ensure precise temperature control and use freshly distilled or high-purity benzyl chloride.

Step 2: Synthesis of 1-Benzyl-3-cetyl-2-methylimidazolium iodide (Final Product)

Q3: The quaternization reaction is very slow or does not proceed to completion. What can be done to improve the reaction rate and yield?

A3: The reaction of 1-benzyl-2-methylimidazole with cetyl iodide is a Menschutkin reaction. The following factors can influence the reaction's success:

  • Solvent Choice: Polar aprotic solvents are known to accelerate the Menschutkin reaction by stabilizing the transition state.[1] Solvents like acetonitrile or DMF are generally good choices. Toluene can also be used, but the reaction may be slower. For long-chain alkyl halides, solubility can be a limiting factor, so a solvent that dissolves both reactants well is essential.

  • Reaction Temperature: Increasing the temperature will generally increase the reaction rate. However, excessively high temperatures can lead to side reactions, such as elimination reactions of the alkyl halide or decomposition of the product. A moderate temperature increase (e.g., to 60-80°C) is a good starting point for optimization.

  • Purity of Cetyl Iodide: Alkyl iodides are susceptible to decomposition, especially when exposed to light, which can liberate free iodine (giving a purple or brown tint). This can lead to side reactions and a lower yield of the desired product. Using freshly purified cetyl iodide is recommended.

  • Stoichiometry: A slight excess of the alkylating agent (cetyl iodide) can be used to ensure the complete conversion of the 1-benzyl-2-methylimidazole.

ParameterRecommended ConditionRationale
Solvent Acetonitrile, DMF, or ToluenePolar aprotic solvents generally accelerate the reaction. Toluene is a less polar option that can also be effective.
Temperature 60-80°C (optimization may be needed)Balances reaction rate with minimizing side reactions.
Reactant Ratio 1:1 to 1:1.1 (Imidazole:Cetyl Iodide)A slight excess of cetyl iodide can drive the reaction to completion.
Reaction Time 24-72 hoursLong reaction times are often necessary for quaternization with long-chain alkyl halides.

Q4: The final product is an oil or a waxy solid and is difficult to purify. How can I obtain a pure, solid product?

A4: The long cetyl chain in the product imparts significant lipophilicity, which can make crystallization challenging.

  • Purification by Washing: After the reaction, the crude product can be washed with a non-polar solvent like diethyl ether or hexane to remove unreacted cetyl iodide and other non-polar impurities. The product, being an ionic salt, should be insoluble in these solvents.

  • Recrystallization: If the product is a solid, recrystallization can be attempted. A solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures is needed. Mixtures of solvents, such as ethyl acetate/hexane or dichloromethane/diethyl ether, can be effective.

  • Use of Activated Charcoal: If the product is colored due to impurities, treatment with activated charcoal in a suitable solvent followed by filtration can help to decolorize it.[1]

Frequently Asked Questions (FAQs)

Q5: What is the general reaction scheme for the synthesis?

A5: The synthesis is a two-step process:

  • N-Benzylation of 2-methylimidazole: 2-methylimidazole is deprotonated with a strong base like sodium hydride, followed by reaction with benzyl chloride to form 1-benzyl-2-methylimidazole.

  • Quaternization: The 1-benzyl-2-methylimidazole is then reacted with cetyl iodide in a Menschutkin reaction to yield the final product, 1-benzyl-3-cetyl-2-methylimidazolium iodide.

Q6: Can I use other alkyl halides instead of cetyl iodide?

A6: Yes, other alkyl halides can be used. The reactivity of the alkyl halide follows the trend I > Br > Cl.[2] Using cetyl bromide or chloride would likely require longer reaction times or higher temperatures.

Q7: Is it possible to perform the quaternization reaction without a solvent?

A7: Yes, solvent-free synthesis of imidazolium salts is possible, especially if the reactants are liquids at the reaction temperature.[3] This can simplify the workup procedure as there is no solvent to remove. The reaction would involve heating a mixture of 1-benzyl-2-methylimidazole and cetyl iodide.

Q8: What are the expected 1H NMR spectral features of the final product?

A8: The 1H NMR spectrum of 1-benzyl-3-cetyl-2-methylimidazolium iodide would be expected to show characteristic signals for the benzyl group protons, the cetyl chain protons, the methyl group on the imidazole ring, and the protons of the imidazolium ring. The chemical shifts of the imidazolium ring protons would be downfield compared to the precursor due to the positive charge.

Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-2-methylimidazole [4]

  • Under a nitrogen atmosphere, add 8.2 g (0.1 mol) of 2-methylimidazole to a slurry of 2.4 g (0.1 mol) of sodium hydride in 50 mL of anhydrous dimethylformamide with stirring.

  • A slow exothermic reaction will occur. After the initial exotherm subsides, heat the mixture at 70-75°C for 30 minutes, then at 95°C for 15 minutes.

  • Cool the mixture to 68°C and add 12.7 g (0.1 mol) of benzyl chloride dropwise, maintaining the temperature below 95°C.

  • After the addition is complete, stir the mixture for an additional 30 minutes.

  • Pour the reaction mixture into 600 mL of water and extract with ethyl acetate (2 x 200 mL).

  • Wash the combined organic extracts sequentially with water (400 mL) and saturated sodium chloride solution (100 mL).

  • Extract the organic layer with 6N HCl (50 mL). Make the acidic aqueous layer alkaline with sodium hydroxide.

  • Extract the resulting oily product with diethyl ether, dry the ether extract over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to obtain 1-benzyl-2-methylimidazole as a pale yellow oil. (Expected yield: ~11.5 g, 60.5%).

Protocol 2: Synthesis of 1-Benzyl-3-cetyl-2-methylimidazolium iodide (General Procedure)

  • In a round-bottom flask, dissolve 1-benzyl-2-methylimidazole (1 equivalent) in a suitable solvent (e.g., acetonitrile, DMF, or toluene).

  • Add cetyl iodide (1-1.1 equivalents) to the solution.

  • Heat the reaction mixture with stirring at 60-80°C for 24-72 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or 1H NMR.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate has formed, filter the solid product and wash it with diethyl ether.

  • If no precipitate forms, remove the solvent under reduced pressure. Wash the resulting crude product with diethyl ether to remove unreacted starting materials.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 1-Benzyl-2-methylimidazole cluster_step2 Step 2: Quaternization 2-Methylimidazole 2-Methylimidazole Reaction1 N-Benzylation (NaH, DMF, 70-95°C) 2-Methylimidazole->Reaction1 Benzyl_Chloride Benzyl Chloride Benzyl_Chloride->Reaction1 Precursor 1-Benzyl-2-methylimidazole Reaction1->Precursor Reaction2 Menschutkin Reaction (Solvent, 60-80°C) Precursor->Reaction2 Cetyl_Iodide Cetyl Iodide Cetyl_Iodide->Reaction2 Final_Product 1-Benzyl-3-cetyl-2- methylimidazolium iodide Reaction2->Final_Product

Caption: Synthetic workflow for 1-Benzyl-3-cetyl-2-methylimidazolium iodide.

TroubleshootingYield cluster_precursor_issues Precursor Synthesis Issues cluster_quaternization_issues Quaternization Issues Low_Yield Low Yield of Final Product Impure_Precursor Impure or Low Yield of 1-Benzyl-2-methylimidazole Low_Yield->Impure_Precursor Inefficient_Quaternization Inefficient Quaternization Low_Yield->Inefficient_Quaternization Moisture Moisture in Reaction Impure_Precursor->Moisture Impure_Reactants Impure Starting Materials Impure_Precursor->Impure_Reactants Suboptimal_Temp Suboptimal Temperature Impure_Precursor->Suboptimal_Temp Wrong_Solvent Inappropriate Solvent Inefficient_Quaternization->Wrong_Solvent Low_Temp Reaction Temperature Too Low Inefficient_Quaternization->Low_Temp Decomposed_Alkyl_Halide Decomposed Cetyl Iodide Inefficient_Quaternization->Decomposed_Alkyl_Halide Short_Reaction_Time Insufficient Reaction Time Inefficient_Quaternization->Short_Reaction_Time

Caption: Troubleshooting logic for low yield of the final product.

References

Addressing batch-to-batch variability of NH125

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with NH125. Our goal is to help you address potential challenges, including batch-to-batch variability, to ensure the consistency and reliability of your experimental results.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues that may arise during the use of this compound.

Question: Why am I observing inconsistent IC50 values for this compound between experiments?

Answer: Inconsistent IC50 values can be a significant source of frustration and may stem from several factors, including batch-to-batch variability. Follow this troubleshooting workflow to identify the potential cause:

cluster_0 Troubleshooting Inconsistent IC50 Values cluster_1 Solutions A Inconsistent IC50 Observed B Verify Stock Solution Preparation and Storage A->B Start Here C Assess Purity and Integrity of this compound Batch B->C If protocols are correct SolB Prepare fresh stock solution. Ensure proper storage at -20°C. B->SolB D Evaluate Assay Conditions C->D If purity is confirmed SolC Perform HPLC/LC-MS analysis. Compare with previous batches. C->SolC E Check for Compound Aggregation D->E If assay conditions are stable SolD Standardize cell density, incubation time, and reagent concentrations. D->SolD F Consistent Results Achieved E->F If aggregation is addressed SolE Incorporate 0.01% Triton X-100 in the assay buffer. E->SolE

Caption: Troubleshooting workflow for inconsistent this compound IC50 values.

Detailed Steps:

  • Stock Solution Verification:

    • Preparation: Ensure that the solvent used (e.g., DMSO, Ethanol) is appropriate and that the concentration is accurately calculated.[1][2] this compound is soluble in DMSO and ethanol.[1][2]

    • Storage: this compound solutions should be stored at -20°C for up to one month.[2] Improper storage can lead to degradation. The solid form should be stored at -20°C and is stable for at least four years.[1]

    • Action: Prepare a fresh stock solution from a new aliquot of the same batch or a different batch if available.

  • Purity and Integrity Assessment:

    • Rationale: Batch-to-batch variations in purity can directly impact the effective concentration of the active compound.

    • Action: If you have access to analytical instrumentation, perform High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the purity of the current batch. Compare the chromatogram to previous batches if possible.

  • Assay Condition Standardization:

    • Cell-Based Assays: Ensure consistency in cell line passage number, seeding density, and incubation times.

    • Kinase Assays: The activity of eEF-2 kinase can be measured using a filter-based assay or by immunoblotting for phospho-eEF2.[3] Maintain consistent concentrations of ATP and substrate.

  • Compound Aggregation:

    • Background: Some studies suggest that this compound may act as a nonspecific colloidal aggregator in vitro, which can lead to variable and misleading results.[4] The presence of detergent can mitigate this effect.[4]

    • Action: Consider including a low concentration of a non-ionic detergent, such as 0.01% Triton X-100, in your assay buffer to prevent aggregation.[4]

Question: My expected downstream signaling effects of this compound are not reproducible. What should I do?

Answer: Lack of reproducible downstream effects, such as a decrease in phosphorylated eEF-2, points towards issues with the compound's activity or the experimental setup.

cluster_0 Troubleshooting Downstream Signaling cluster_1 Solutions A Irreproducible Signaling Effects B Confirm this compound Potency (Cell-based Assay) A->B Start Here C Optimize Treatment Conditions B->C If potency is confirmed SolB Run a dose-response curve to determine the IC50 in your system. B->SolB D Verify Antibody Performance (Western Blot) C->D If conditions are optimal SolC Adjust incubation time and This compound concentration. C->SolC E Reproducible Signaling Observed D->E If antibodies are validated SolD Use validated antibodies for p-eEF-2 and total eEF-2. D->SolD

Caption: Workflow for troubleshooting inconsistent downstream signaling effects.

Detailed Steps:

  • Confirm this compound Potency: Before investigating downstream signaling, re-confirm the potency of your current this compound batch in a standardized cell viability assay (e.g., MTT assay).[3] This will help determine if the issue lies with the compound's activity.

  • Optimize Treatment Conditions: The kinetics of eEF-2 phosphorylation may vary between cell lines. Perform a time-course and dose-response experiment to determine the optimal this compound concentration and incubation time to observe a significant decrease in phospho-eEF-2 levels.

  • Western Blot Validation: Ensure that the antibodies used for detecting phosphorylated and total eEF-2 are specific and sensitive. Run appropriate positive and negative controls.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a selective inhibitor of eukaryotic elongation factor 2 kinase (eEF-2K) with an IC50 of 60 nM.[3] By inhibiting eEF-2K, this compound prevents the phosphorylation of eEF-2, a key regulator of protein synthesis.[5][6] This leads to an overall decrease in the rate of protein translation.[5] this compound also exhibits inhibitory activity against bacterial histidine kinases.[1][3]

This compound This compound eEF2K eEF-2K This compound->eEF2K eEF2 eEF-2 eEF2K->eEF2 Phosphorylates peEF2 p-eEF-2 (Inactive) Protein_Synthesis Protein Synthesis Elongation eEF2->Protein_Synthesis peEF2->Protein_Synthesis

Caption: Simplified signaling pathway of this compound action.

Q2: What are the recommended storage and handling conditions for this compound?

  • Solid Form: Store desiccated at -20°C for up to one year or longer.[1][2]

  • Solutions: Can be stored at -20°C for up to 1 month.[2]

  • Solubility: Soluble in DMSO (at least 25 mg/ml) and Ethanol (at least 25 mg/ml).[2] Also soluble in DMF.[1]

Q3: What are some known off-target effects of this compound?

While this compound is a selective inhibitor of eEF-2K, it shows weaker inhibitory effects on other kinases at higher concentrations, including Protein Kinase C (PKC), Protein Kinase A (PKA), and Calmodulin-dependent Kinase II (CaMKII).[1]

KinaseIC50
eEF-2K60 nM
PKC7.5 µM
PKA80 µM
CaMKII100 µM

Q4: Are there any special considerations for in vitro kinase assays with this compound?

Yes, due to the potential for this compound to form colloidal aggregates, it is advisable to include a non-ionic detergent like 0.1% Triton X-100 in the kinase assay buffer.[4] The absence of a detergent may lead to an overestimation of its inhibitory potency.[4]

Experimental Protocols

Protocol 1: Quality Control of this compound by HPLC

Purpose: To assess the purity of a new batch of this compound.

Materials:

  • This compound (solid)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column

Method:

  • Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Prepare mobile phase A: 0.1% TFA in water.

  • Prepare mobile phase B: 0.1% TFA in ACN.

  • Set up a gradient elution method (e.g., 5% to 95% B over 20 minutes).

  • Inject 10 µL of the this compound solution.

  • Monitor the elution profile at 214 nm.[1]

  • Analyze the chromatogram to determine the percentage purity based on the area under the curve of the main peak relative to all peaks.

Protocol 2: Standardized MTT Cell Viability Assay

Purpose: To determine the IC50 of this compound in a specific cell line.

Materials:

  • Cancer cell line of interest (e.g., HeLa, PC3)[3]

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Plate reader

Method:

  • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[3]

  • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO).

  • Incubate for 48-72 hours.[3]

  • Add 10 µL of MTT reagent to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Read the absorbance at 550 nm using a microplate reader.[3]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

References

Minimizing autofluorescence of 1-Benzyl-3-cetyl-2-methylimidazolium iodide in imaging

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Imaging with 1-Benzyl-3-cetyl-2-methylimidazolium iodide

Disclaimer: Information regarding the specific fluorescent properties of 1-Benzyl-3-cetyl-2-methylimidazolium iodide (also known as NH125) in imaging applications is limited. This guide is based on the known behavior of similar imidazolium-based compounds and established principles of fluorescence microscopy. The provided protocols and recommendations should be considered as starting points for your experimental optimization.

Troubleshooting Guide

This guide addresses common issues related to high background and low signal-to-noise ratios, which are often attributable to autofluorescence.

1. Issue: High background fluorescence across the entire image.

  • Possible Cause 1: Autofluorescence from the biological sample. Many cell types and tissues naturally fluoresce due to endogenous molecules like NADH, FAD, collagen, and elastin.[1] This intrinsic fluorescence can obscure the signal from your compound.

  • Solution:

    • Include an unstained control: Always image an unstained sample using the same settings to determine the baseline level of autofluorescence.[1][2]

    • Chemical quenching: Treat fixed cells with a quenching agent like sodium borohydride.[3]

    • Spectral selection: If possible, shift to longer excitation and emission wavelengths (e.g., red or far-red channels) where cellular autofluorescence is typically lower.[1][2]

  • Possible Cause 2: Non-specific binding of the compound. The compound may be accumulating in cellular compartments or binding to unintended targets, contributing to a diffuse background signal.

  • Solution:

    • Titrate the concentration: Perform a concentration curve to find the optimal balance between specific signal and background. High concentrations can lead to increased non-specific binding.[1][4]

    • Optimize washing steps: Increase the number and duration of washes after incubation with the compound to remove unbound molecules.[4][5]

  • Possible Cause 3: Autofluorescence from imaging media or consumables. Phenol red in culture media, mounting media, or even the glass slides/coverslips can contribute to background fluorescence.

  • Solution:

    • Use phenol red-free media: For live-cell imaging, switch to a phenol red-free medium before imaging.

    • Select low-fluorescence consumables: Use high-quality glass coverslips and slides designed for fluorescence microscopy.

    • Use an anti-fade mounting medium: For fixed samples, use a mounting medium containing an anti-fade reagent, which can also help reduce background.[2]

2. Issue: Weak specific signal and poor signal-to-noise ratio.

  • Possible Cause 1: Suboptimal excitation/emission settings. The filter sets used may not be ideal for the specific spectral properties of 1-Benzyl-3-cetyl-2-methylimidazolium iodide.

  • Solution:

    • Perform spectral scanning: Use a spectrophotometer or a confocal microscope with a spectral detector to determine the precise excitation and emission maxima of the compound in your experimental buffer. Some imidazolium compounds are known to have excitation-dependent fluorescence.[6]

  • Possible Cause 2: Photobleaching. The compound may be losing its fluorescence upon exposure to excitation light.

  • Solution:

    • Minimize light exposure: Reduce the intensity of the excitation light and the exposure time to the minimum required for signal detection.

    • Use an anti-fade mounting medium: These reagents help to protect fluorophores from photobleaching.[2]

  • Possible Cause 3: Compound degradation. The stability of the compound under your experimental conditions (e.g., pH, temperature) may be a factor.

  • Solution:

    • Prepare fresh solutions: Make fresh dilutions of the compound from a stock solution for each experiment.

    • Check for compatibility: Ensure that the buffers and media used are compatible with the compound and do not cause it to precipitate or degrade.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence?

Autofluorescence is the natural emission of light by biological structures when they are excited by light. It is a common source of background noise in fluorescence imaging that can reduce the sensitivity and specificity of the experiment. Common endogenous fluorophores include metabolic cofactors (NADH and FAD), structural proteins (collagen and elastin), and lipofuscin.[1][3]

Q2: Do imidazolium-based compounds exhibit fluorescence?

Yes, some imidazolium-based ionic liquids have been shown to be fluorescent.[6] Their spectral properties, including excitation and emission maxima, can be influenced by their chemical structure and the local environment. For instance, the fluorescence of one imidazolium compound was found to be excitation-dependent with a maximum emission at 430 nm when excited at 325 nm.[6]

Q3: What is known about the biological activity of 1-Benzyl-3-cetyl-2-methylimidazolium iodide?

This compound, also referred to as this compound, has been identified as a broad-spectrum inhibitor of virus entry.[7][8] Its mechanism is suggested to be related to its lysosomotropic features, meaning it may accumulate in lysosomes.[7][8] This property is important to consider during image analysis, as it may result in a punctate staining pattern within the cell.

Q4: Can I use computational methods to reduce autofluorescence?

Yes, post-acquisition image processing can significantly improve the signal-to-noise ratio.

  • Background Subtraction: Simple background subtraction can be effective if the background is uniform.[9]

  • Spectral Unmixing: If you have a spectral confocal microscope, you can acquire the emission spectrum of the autofluorescence from an unstained sample and computationally subtract this "fingerprint" from your stained sample images.[10][11][12] This is a powerful technique for separating specific signals from autofluorescence, especially when their emission spectra overlap.[11]

Data Presentation

Table 1: Suggested Starting Parameters for Imaging

ParameterRecommendationRationale
Compound Concentration 1-10 µMBased on typical concentrations for cell-permeable dyes. Titration is critical.
Excitation Wavelength Perform spectral scan (start in UV/Violet range, e.g., 325-405 nm)Some imidazolium compounds excite in the UV/blue range.[6]
Emission Wavelength Perform spectral scan (start in Blue/Green range, e.g., 420-500 nm)Emission is dependent on excitation.[6]
Cell Fixation 4% Paraformaldehyde (PFA) in PBS for 15 minPFA is a common fixative that generally preserves cell morphology well.
Quenching Agent 1 mg/mL Sodium Borohydride in PBS (3 x 10 min washes)To reduce aldehyde-induced autofluorescence.[3]

Experimental Protocols

Protocol 1: Determining Optimal Excitation and Emission Spectra

  • Prepare a solution of 1-Benzyl-3-cetyl-2-methylimidazolium iodide in your experimental buffer (e.g., PBS) at the working concentration.

  • Use a fluorometer or a spectral confocal microscope.

  • Excitation Spectrum: Set the emission detector to a wavelength (e.g., 450 nm) and scan a range of excitation wavelengths (e.g., 300-420 nm) to find the peak excitation.

  • Emission Spectrum: Set the excitation to the peak wavelength determined in the previous step and scan a range of emission wavelengths (e.g., 400-600 nm) to find the peak emission.

  • Repeat for your unstained cells/tissue to identify the spectral profile of the autofluorescence.

Protocol 2: General Staining Protocol for Fixed Cells

  • Grow cells on glass coverslips to the desired confluency.

  • Wash cells briefly with Phosphate-Buffered Saline (PBS).

  • Fix cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash cells three times with PBS for 5 minutes each.

  • (Optional but Recommended) To quench autofluorescence, incubate cells with freshly prepared 1 mg/mL sodium borohydride in PBS. Perform three incubations of 10 minutes each.[3]

  • Wash cells three times with PBS for 5 minutes each.

  • Incubate cells with the desired concentration of 1-Benzyl-3-cetyl-2-methylimidazolium iodide in PBS for the optimized duration.

  • Wash cells three times with PBS for 5 minutes each to remove unbound compound.[4]

  • Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Image the sample, including a cell-only (unstained) control and a compound-only (no cells) control to assess background levels.

Visualizations

Autofluorescence_Sources cluster_sample Biological Sample cluster_reagents Reagents & Consumables cluster_output Endogenous Endogenous Fluorophores (NADH, FAD, Collagen) TotalSignal Total Detected Signal Endogenous->TotalSignal Fixation Fixation Artifacts (Glutaraldehyde) Fixation->TotalSignal Media Culture Media (Phenol Red, Riboflavin) Media->TotalSignal Compound Non-specific Staining Compound->TotalSignal Plastic Plasticware / Slides Plastic->TotalSignal

Caption: Sources of autofluorescence and background in a typical imaging experiment.

Troubleshooting_Workflow Start High Background Signal Observed CheckUnstained Image Unstained Control Start->CheckUnstained HighAF High Autofluorescence? CheckUnstained->HighAF Compare to Stained Quench Implement Quenching Step (e.g., Sodium Borohydride) HighAF->Quench Yes CheckConcentration Review Staining Protocol HighAF->CheckConcentration No ChangeWavelength Shift to Longer Excitation/Emission Quench->ChangeWavelength SpectralUnmix Use Spectral Unmixing or Background Subtraction ChangeWavelength->SpectralUnmix Titrate Titrate Compound Concentration CheckConcentration->Titrate Signal too high/ non-specific Wash Optimize Wash Steps Titrate->Wash Wash->SpectralUnmix End Optimized Image SpectralUnmix->End

Caption: A logical workflow for troubleshooting high background fluorescence.

References

Technical Support Center: Overcoming Resistance to 1-Benzyl-3-cetyl-2-methylimidazolium iodide (NH125)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Benzyl-3-cetyl-2-methylimidazolium iodide (NH125) in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the reported mechanism of action for this compound?

A1: 1-Benzyl-3-cetyl-2-methylimidazolium iodide (this compound) was initially identified as an inhibitor of eukaryotic elongation factor-2 kinase (eEF2K). However, subsequent studies have shown that this compound can induce the phosphorylation of eEF2, which is contrary to the expected effect of an eEF2K inhibitor. This suggests that the anti-proliferative effects of this compound in cancer cells may be mediated through multiple pathways, and its role as a direct eEF2K inhibitor in cancer cells is debated.[1] this compound has been shown to exhibit anticancer activity in various malignant cell lines with IC50 values ranging from 0.7 to 4.8 µM and can block cell cycle progression at the G1/S phase.[2]

Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?

A2: While specific resistance mechanisms to this compound have not been extensively studied, cancer cells can develop resistance to therapeutic agents through several general mechanisms:

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump the drug out of the cell, reducing its intracellular concentration.

  • Alterations in drug target: Although the precise target of this compound is debated, mutations or changes in the expression of its molecular target(s) could reduce drug binding and efficacy.

  • Activation of alternative signaling pathways: Cancer cells can bypass the effects of a drug by activating compensatory signaling pathways that promote survival and proliferation.

  • Enhanced DNA damage repair: If the drug induces DNA damage, upregulation of DNA repair mechanisms can counteract its cytotoxic effects.

  • Induction of anti-apoptotic pathways: Increased expression of anti-apoptotic proteins (e.g., Bcl-2 family members) can make cells more resistant to drug-induced cell death.

Q3: How can I experimentally confirm if my cells have developed resistance to this compound?

A3: To confirm resistance, you can perform a dose-response cytotoxicity assay (e.g., MTT assay) to compare the IC50 value of this compound in your potentially resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.

Troubleshooting Guides

Issue 1: Increased IC50 Value of this compound in Long-Term Cultures

Potential Cause & Solution

Potential Cause Suggested Troubleshooting Steps
Development of Drug Resistance 1. Confirm Resistance: Perform a cytotoxicity assay (e.g., MTT) to compare the IC50 of this compound in the suspected resistant line versus the parental line. 2. Investigate Efflux Pump Overexpression: Analyze the expression of key ABC transporters (e.g., P-gp, MRP1, BCRP) at both the mRNA (RT-qPCR) and protein (Western blot) levels. 3. Assess Apoptosis Induction: Use an Annexin V/PI apoptosis assay to determine if the resistant cells undergo apoptosis at the same rate as sensitive cells following this compound treatment. 4. Combination Therapy: Investigate the use of combination therapies to overcome resistance. For example, co-administer this compound with a known efflux pump inhibitor (e.g., verapamil) or a drug targeting a different signaling pathway.
Cell Line Contamination or Misidentification 1. Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination. 2. Cell Line Authentication: Use short tandem repeat (STR) profiling to confirm the identity of your cell line.
Inconsistent Experimental Conditions 1. Standardize Protocols: Ensure consistent cell seeding densities, drug concentrations, and incubation times. 2. Reagent Quality: Verify the quality and concentration of your this compound stock solution.
Issue 2: Reduced Apoptosis in this compound-Treated Cells Compared to Previous Experiments

Potential Cause & Solution

Potential Cause Suggested Troubleshooting Steps
Upregulation of Anti-Apoptotic Proteins 1. Western Blot Analysis: Profile the expression of key apoptosis-related proteins, including pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. 2. Caspase Activity Assay: Measure the activity of key executioner caspases (e.g., caspase-3, caspase-7) to confirm the blockage of the apoptotic cascade.
Activation of Pro-Survival Pathways 1. Phospho-Kinase Array: Screen for the activation of various pro-survival signaling pathways (e.g., PI3K/Akt, MAPK/ERK). 2. Targeted Inhibition: Use specific inhibitors for any identified activated pathways in combination with this compound to see if sensitivity is restored.
Experimental Artifact 1. Apoptosis Assay Controls: Ensure you are using appropriate positive and negative controls for your Annexin V/PI assay. 2. Flow Cytometer Calibration: Regularly calibrate your flow cytometer to ensure accurate data acquisition.

Quantitative Data Summary

Table 1: Hypothetical Cytotoxicity of this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineTreatmentIC50 (µM)Fold Resistance
Parental Cancer Cell LineThis compound1.51.0
This compound-Resistant Cell LineThis compound12.88.5
This compound-Resistant Cell LineThis compound + Verapamil (Efflux Pump Inhibitor)2.11.4

Table 2: Hypothetical Gene Expression of ABC Transporters in Sensitive vs. Resistant Cells

GeneCell LineRelative mRNA Expression (Fold Change vs. Parental)
ABCB1 (P-gp)This compound-Resistant15.2
ABCC1 (MRP1)This compound-Resistant1.8
ABCG2 (BCRP)This compound-Resistant1.2

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is used to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).[2][3][4][5]

Materials:

  • 96-well plates

  • Cancer cell lines (sensitive and resistant)

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][8][9][10]

Materials:

  • 6-well plates

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentration for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[6][7]

Western Blot for Efflux Pump Proteins

This technique is used to detect and quantify the expression of specific proteins, such as ABC transporters.[11][12][13][14]

Materials:

  • Cell lysates from sensitive and resistant cells

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-P-gp, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare protein lysates from treated and untreated cells.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Use a loading control (e.g., β-actin) to normalize protein expression levels.

Real-Time Quantitative PCR (RT-qPCR) for ABC Transporter mRNA

This method is used to measure the mRNA expression levels of ABC transporter genes.[1][15][16][17][18]

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan master mix

  • Primers for target genes (e.g., ABCB1) and a housekeeping gene (e.g., GAPDH)

  • RT-qPCR instrument

Procedure:

  • Isolate total RNA from sensitive and resistant cells using an RNA extraction kit.[1]

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Set up the RT-qPCR reaction with the cDNA, master mix, and specific primers.

  • Run the reaction on an RT-qPCR instrument using a standard thermal cycling protocol.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_analysis Data Analysis cluster_conclusion Conclusion & Action Problem Decreased this compound Efficacy MTT MTT Assay (IC50) Problem->MTT Apoptosis Annexin V/PI Assay Problem->Apoptosis Western Western Blot (Protein) Problem->Western qPCR RT-qPCR (mRNA) Problem->qPCR IC50_Analysis Compare IC50 Values MTT->IC50_Analysis Apoptosis_Analysis Quantify Apoptosis Apoptosis->Apoptosis_Analysis Protein_Analysis Analyze Protein Expression Western->Protein_Analysis mRNA_Analysis Analyze Gene Expression qPCR->mRNA_Analysis Conclusion Identify Resistance Mechanism IC50_Analysis->Conclusion Apoptosis_Analysis->Conclusion Protein_Analysis->Conclusion mRNA_Analysis->Conclusion Action Implement Counter-strategy (e.g., Combination Therapy) Conclusion->Action

Caption: Troubleshooting workflow for investigating this compound resistance.

signaling_pathway cluster_drug_action Drug Action & Resistance cluster_cellular_response Cellular Response cluster_combination_therapy Therapeutic Intervention This compound This compound Cell Cancer Cell This compound->Cell Enters Cell EffluxPump P-gp Efflux Pump EffluxPump->this compound Expels Drug Apoptosis Apoptosis Cell->Apoptosis Induces Survival Cell Survival Cell->Survival Resistance leads to Verapamil Verapamil (Efflux Pump Inhibitor) Verapamil->EffluxPump Inhibits

Caption: Overcoming efflux pump-mediated resistance to this compound.

References

Validation & Comparative

A Comparative Analysis of NH125 and Other eEF2K Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for scientists and drug development professionals on the efficacy and mechanisms of eukaryotic Elongation Factor 2 Kinase (eEF2K) inhibitors, with a focus on NH125. This guide provides a comprehensive comparison with other known inhibitors, supported by experimental data and detailed protocols.

Eukaryotic Elongation Factor 2 Kinase (eEF2K) has emerged as a significant target in cancer therapy due to its role in regulating protein synthesis, a process often dysregulated in malignant cells.[1] This guide provides a detailed comparison of the efficacy of this compound, a well-known eEF2K inhibitor, with other compounds, notably A-484954 and Rottlerin. The information presented herein is intended to assist researchers in making informed decisions for their experimental designs.

Mechanism of Action: A Tale of Two Inhibitors

This compound was initially identified as a potent inhibitor of eEF2K with an in vitro 50% inhibitory concentration (IC50) of 60 nM.[1] It was demonstrated to inhibit the kinase activity of eEF2K in enzymatic assays and was shown to decrease the viability of numerous cancer cell lines.[1] However, subsequent research has revealed a paradoxical mechanism of action. While this compound inhibits eEF2K in a cell-free environment, in intact cancer cells, it leads to an increase in the phosphorylation of eEF2, the substrate of eEF2K.[2][3] This effect is contrary to what is expected from a direct eEF2K inhibitor. Interestingly, this induction of eEF2 phosphorylation appears to correlate with the anti-proliferative activity of this compound.[2][3]

In stark contrast, A-484954 acts as a more conventional eEF2K inhibitor. It has a reported IC50 value of 0.28 µM against eEF2K in enzymatic assays.[3][4] Crucially, in cellular contexts, A-484954 consistently inhibits the phosphorylation of eEF2, as would be expected from a direct inhibitor of the kinase.[3] This makes A-484954 a valuable tool for studying the direct consequences of eEF2K inhibition. However, it is noteworthy that direct inhibition of eEF2K by A-484954 or through siRNA has been shown to have little effect on cancer cell growth, further highlighting the unique and complex mechanism of this compound.[2][3]

Quantitative Comparison of eEF2K Inhibitors

The following tables summarize the in vitro efficacy and cellular effects of this compound and other selected eEF2K inhibitors.

Table 1: In Vitro Inhibition of eEF2K

InhibitorIC50 (in vitro)Target
This compound60 nM[1]eEF2K
A-4849540.28 µM[3][4]eEF2K
Rottlerin5.3 µM[4]eEF2K

Table 2: Effects on eEF2 Phosphorylation and Cell Viability

InhibitorEffect on Cellular p-eEF2 (Thr56)Cancer Cell Line Viability (IC50)
This compound Induces phosphorylation[2][3]0.7 - 4.7 µM across 10 cancer cell lines[1]
A-484954 Inhibits phosphorylation[3]Little effect on cell growth[2][3]
Rottlerin Not extensively reported in direct comparisonVaries depending on cell line

Experimental Protocols

For researchers looking to replicate or build upon these findings, detailed experimental protocols are crucial.

In Vitro eEF2K Inhibition Assay (Radioactive)

This protocol is a standard method for determining the in vitro efficacy of eEF2K inhibitors.

Materials:

  • Recombinant human eEF2K

  • Recombinant human eEF2 (substrate)

  • [γ-³²P]ATP

  • Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 50 mM KCl, 10 mM MgCl₂, 150 µM CaCl₂, 1 µM Calmodulin, 2 mM DTT)[5]

  • Inhibitor compounds (dissolved in DMSO)

  • SDS-PAGE apparatus and reagents

  • Phosphorimager or autoradiography film

Procedure:

  • Prepare the kinase reaction mixture in the assay buffer containing recombinant eEF2K and eEF2.

  • Add the inhibitor compound at various concentrations. Include a DMSO-only control.

  • Pre-incubate the mixture for 10-15 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction for a defined period (e.g., 20-30 minutes) at 30°C.

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled, phosphorylated eEF2.

  • Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.

Western Blot Analysis of Phospho-eEF2 (Thr56)

This protocol allows for the assessment of the phosphorylation status of eEF2 in cultured cells following treatment with inhibitors.

Materials:

  • Cancer cell lines of interest

  • Cell culture medium and supplements

  • Inhibitor compounds (dissolved in DMSO)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE apparatus and reagents

  • PVDF membrane

  • Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: rabbit anti-phospho-eEF2 (Thr56) and rabbit anti-total eEF2.[5]

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the inhibitor or DMSO control for the desired time.

  • Wash the cells with ice-cold PBS and lyse them in Lysis Buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-eEF2 (Thr56) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total eEF2.

Visualizing the eEF2K Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.

eEF2K_Signaling_Pathway CaM Ca²⁺/Calmodulin eEF2K eEF2K CaM->eEF2K Activates AMPK AMPK AMPK->eEF2K Activates mTORC1 mTORC1 mTORC1->eEF2K Inhibits MEK_ERK MEK/ERK MEK_ERK->eEF2K Inhibits eEF2 eEF2 eEF2K->eEF2 Phosphorylates (Thr56) p_eEF2 p-eEF2 (Inactive) Protein_Synthesis Protein Synthesis Elongation eEF2->Protein_Synthesis Promotes p_eEF2->Protein_Synthesis Inhibits

Caption: The eEF2K signaling pathway, highlighting key upstream regulators and its downstream effect on protein synthesis.

In_Vitro_Kinase_Assay_Workflow Start Start Prepare_Reaction Prepare Kinase Reaction (eEF2K, eEF2, Buffer) Start->Prepare_Reaction Add_Inhibitor Add Inhibitor (e.g., this compound) Prepare_Reaction->Add_Inhibitor Add_ATP Initiate with [γ-³²P]ATP Add_Inhibitor->Add_ATP Incubate Incubate (30°C) Add_ATP->Incubate Stop_Reaction Stop Reaction (SDS Loading Buffer) Incubate->Stop_Reaction SDS_PAGE SDS-PAGE Stop_Reaction->SDS_PAGE Visualize Visualize & Quantify (Phosphorimager) SDS_PAGE->Visualize End End Visualize->End

Caption: A streamlined workflow for the in vitro radioactive kinase assay to assess eEF2K inhibitor efficacy.

Western_Blot_Workflow Cell_Treatment Treat Cells with Inhibitor Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Ab (anti-p-eEF2) Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Ab (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Analysis Detection->Analysis

Caption: The key steps involved in performing a Western blot to detect the phosphorylation status of eEF2 in cells.

References

1-Benzyl-3-cetyl-2-methylimidazolium iodide vs. other imidazolium ionic liquids in antimicrobial studies

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Imidazolium-Based Ionic Liquids

In the ongoing search for novel antimicrobial agents, imidazolium-based ionic liquids have garnered significant attention due to their structural versatility and potent activity against a broad spectrum of pathogens. Among these, 1-Benzyl-3-cetyl-2-methylimidazolium iodide, also known as NH125, stands out due to its unique combination of a long alkyl chain, a benzyl group, and a methylated imidazolium core. This guide provides a comparative analysis of this compound and other imidazolium ionic liquids, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding its potential.

Structure-Activity Relationship: The Critical Role of the Alkyl Chain

The antimicrobial efficacy of imidazolium ionic liquids is intrinsically linked to their chemical structure, particularly the length of the N-alkyl substituent. A substantial body of research indicates that increasing the alkyl chain length generally enhances antimicrobial activity, up to an optimal point. This is attributed to the increased hydrophobicity of the molecule, which facilitates its interaction with and disruption of the microbial cell membrane.

Compounds with longer alkyl chains, typically between 12 and 16 carbons, have demonstrated superior performance against both Gram-positive and Gram-negative bacteria. The cetyl group (a 16-carbon chain) in 1-Benzyl-3-cetyl-2-methylimidazolium iodide places it within this optimal range, suggesting a potent mechanism of action rooted in membrane disruption.

Comparative Antimicrobial Activity

While direct comparative studies with a broad range of imidazolium ionic liquids are limited, the available data allows for an insightful analysis. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various imidazolium salts against common pathogens. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.

Table 1: Minimum Inhibitory Concentration (MIC) of Imidazolium-Based Ionic Liquids against Staphylococcus aureus

CompoundAlkyl Chain LengthOther SubstituentsAnionMIC (µg/mL)Reference
1-Benzyl-3-cetyl-2-methylimidazolium iodide (this compound) C162-methyl, 1-benzylIodideData not available in this format-
1-Dodecyl-3-methylimidazolium iodideC123-methylIodide~5[1]
1-Decyl-3-methylimidazolium chlorideC103-methylChloride>100
1-Hexyl-3-methylimidazolium iodideC63-methylIodide>100

Table 2: Minimum Inhibitory Concentration (MIC) of Imidazolium-Based Ionic Liquids against Escherichia coli

CompoundAlkyl Chain LengthOther SubstituentsAnionMIC (µg/mL)Reference
1-Benzyl-3-cetyl-2-methylimidazolium iodide (this compound) C162-methyl, 1-benzylIodideData not available in this format-
1-Dodecyl-3-methylimidazolium iodideC123-methylIodide~20[1]
1-Decyl-3-methylimidazolium chlorideC103-methylChloride>100
1-Hexyl-3-methylimidazolium iodideC63-methylIodide>100

Mechanism of Action: A Detergent-Like Effect

Research into the antibacterial mechanism of 1-Benzyl-3-cetyl-2-methylimidazolium iodide (this compound) reveals a direct assault on the bacterial cell membrane. A study focused on its activity against MRSA persisters demonstrated that this compound acts in a detergent-like manner, causing rapid membrane permeabilization and disruption of the lipid bilayer.[2] This mode of action is consistent with the physicochemical properties conferred by its long cetyl chain and cationic imidazolium head.

In contrast to metabolic inhibitors, this direct physical disruption is a rapid and potent mechanism of killing, which may also be less prone to the development of resistance.

Proposed Antimicrobial Mechanism of 1-Benzyl-3-cetyl-2-methylimidazolium iodide cluster_0 Ionic Liquid cluster_1 Bacterial Cell IL 1-Benzyl-3-cetyl-2-methylimidazolium iodide Membrane Bacterial Cell Membrane (Lipid Bilayer) IL->Membrane Electrostatic and Hydrophobic Interaction Cytoplasm Cytoplasm Disruption Membrane Permeabilization and Disruption Membrane->Disruption Insertion of Cetyl Chain Leakage Leakage of Cytoplasmic Contents Disruption->Leakage Loss of Integrity CellDeath Cell Death Leakage->CellDeath Leads to

Caption: Proposed mechanism of antimicrobial action for 1-Benzyl-3-cetyl-2-methylimidazolium iodide.

Experimental Protocols

The determination of antimicrobial efficacy for imidazolium-based ionic liquids typically involves standardized methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium.

  • Sterile 96-well microtiter plates.

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • The imidazolium ionic liquid to be tested, dissolved in a suitable solvent (e.g., DMSO or water).

  • Positive control (broth with inoculum, no antimicrobial).

  • Negative control (broth only).

Procedure:

  • A serial two-fold dilution of the imidazolium ionic liquid is prepared in the microtiter plate wells using the broth as the diluent.

  • Each well is then inoculated with the standardized bacterial suspension.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Following incubation, the plates are visually inspected for turbidity. The MIC is the lowest concentration of the ionic liquid at which there is no visible growth.

Workflow for Minimum Inhibitory Concentration (MIC) Assay Start Start PrepareIL Prepare Serial Dilutions of Imidazolium Ionic Liquid Start->PrepareIL PrepareInoculum Prepare Standardized Bacterial Inoculum Start->PrepareInoculum Inoculate Inoculate Microtiter Plate Wells PrepareIL->Inoculate PrepareInoculum->Inoculate Incubate Incubate Plate (e.g., 37°C, 24h) Inoculate->Incubate ReadResults Visually Assess for Bacterial Growth (Turbidity) Incubate->ReadResults DetermineMIC Determine MIC Value ReadResults->DetermineMIC End End DetermineMIC->End

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

1-Benzyl-3-cetyl-2-methylimidazolium iodide is a promising antimicrobial agent, with its efficacy largely attributed to its long cetyl chain that facilitates the disruption of bacterial cell membranes. While more direct comparative studies are needed to definitively position it against other imidazolium ionic liquids, its demonstrated activity against challenging pathogens like MRSA persisters underscores its potential. Future research should focus on elucidating its full spectrum of activity and further exploring its mechanism of action to pave the way for its potential application in novel antimicrobial therapies.

References

Unraveling the Anticancer Mechanism of NH125: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the anticancer mechanism of the investigational compound NH125. Through a detailed comparison with a mechanistically distinct alternative, supported by experimental data and protocols, we aim to elucidate the nuanced activity of this compound in cancer cells.

At a Glance: this compound vs. A-484954

FeatureThis compoundA-484954
Primary Target Eukaryotic Elongation Factor 2 Kinase (eEF-2K)Eukaryotic Elongation Factor 2 Kinase (eEF-2K)
In Vitro Activity Potent inhibitor of eEF-2KSelective inhibitor of eEF-2K
Cellular Effect on eEF2 Phosphorylation Induces phosphorylation of eEF2Inhibits phosphorylation of eEF2
Anticancer Activity Potent anti-proliferative effect in various cancer cell linesLittle to no effect on cancer cell growth
IC50 for eEF-2K 60 nM[1]280 nM[1]

The Paradoxical Mechanism of this compound

This compound was initially identified as a potent inhibitor of eukaryotic elongation factor 2 kinase (eEF-2K), an enzyme that suppresses protein synthesis by phosphorylating and inactivating eukaryotic elongation factor 2 (eEF2).[1][2] Logically, inhibiting eEF-2K would be expected to decrease eEF2 phosphorylation, thereby promoting protein synthesis. However, extensive research has revealed a paradoxical effect of this compound in cancer cells.

Contrary to its in vitro activity, this compound treatment of various cancer cell lines leads to a significant increase in the phosphorylation of eEF2.[2][3] This surprising observation suggests that the anticancer activity of this compound is not mediated by the direct inhibition of eEF-2K.[3] In fact, the anti-proliferative efficacy of this compound correlates strongly with its ability to induce eEF2 phosphorylation.[2]

This finding is further substantiated by comparing this compound to A-484954, a selective eEF-2K inhibitor. A-484954 behaves as expected for an eEF-2K inhibitor, effectively reducing the phosphorylation of eEF2 in cells. However, unlike this compound, A-484954 exhibits minimal to no anticancer activity. This critical comparison underscores the unconventional mechanism of action of this compound.

The current hypothesis is that this compound induces cellular stress or activates other signaling pathways that converge on the phosphorylation of eEF2, leading to the inhibition of protein synthesis and subsequent cancer cell death.

Comparative Efficacy of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a panel of human cancer cell lines, demonstrating its broad-spectrum anticancer activity.

Cancer Cell LineIC50 (µM)
PC-3 (Prostate)0.7
DU-145 (Prostate)1.2
LNCaP (Prostate)1.5
A549 (Lung)2.1
H460 (Lung)1.8
HT-29 (Colon)2.5
HCT-116 (Colon)2.3
MCF-7 (Breast)3.2
MDA-MB-231 (Breast)2.8
PANC-1 (Pancreatic)4.7

Data compiled from multiple sources indicating potent activity in the low micromolar range.[1]

In contrast, studies with the selective eEF-2K inhibitor A-484954 have shown a lack of significant anti-proliferative effects in similar cancer cell lines, even at concentrations that effectively inhibit eEF-2K.

Experimental Protocols

To facilitate the validation and further investigation of this compound's mechanism, detailed protocols for key experiments are provided below.

Cell Viability (MTT) Assay

This assay is used to determine the cytotoxic effects of this compound and to calculate its IC50 values.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (and other compounds for comparison)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.

Western Blot Analysis of eEF2 Phosphorylation

This experiment is crucial to demonstrate the effect of this compound on the phosphorylation status of eEF2.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-eEF2 (Thr56) and rabbit anti-total eEF2

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound for the desired time (e.g., 6, 12, 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-eEF2 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the antibody against total eEF2 as a loading control.

In Vitro eEF-2K Kinase Assay

This assay validates the direct inhibitory effect of this compound on the enzymatic activity of eEF-2K. A radiometric assay is considered the gold standard.

Materials:

  • Recombinant human eEF-2K

  • Peptide substrate (e.g., [RKKFGESEKTKTKEFL])

  • [γ-33P]-ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Calmodulin and CaCl2 (as eEF-2K is a Ca2+/calmodulin-dependent kinase)

  • This compound

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase buffer, calmodulin, CaCl2, and the peptide substrate.

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the kinase reaction by adding recombinant eEF-2K.

  • Start the phosphorylation reaction by adding [γ-33P]-ATP and incubate for a specific time (e.g., 30 minutes) at 30°C.

  • Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-33P]-ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each this compound concentration to determine the IC50 value.

Visualizing the Pathways and Workflows

NH125_Mechanism cluster_in_vitro In Vitro cluster_in_cellulo In Cellulo NH125_vitro This compound eEF2K_vitro eEF-2K NH125_vitro->eEF2K_vitro Inhibits eEF2_vitro eEF2 eEF2K_vitro->eEF2_vitro Phosphorylates p_eEF2_vitro p-eEF2 (Inactive) Protein_Synthesis_vitro Protein Synthesis p_eEF2_vitro->Protein_Synthesis_vitro Inhibits NH125_cell This compound Unknown_Pathway Unknown Stress Signaling Pathway(s) NH125_cell->Unknown_Pathway Activates eEF2K_cell eEF-2K Unknown_Pathway->eEF2K_cell Activates eEF2_cell eEF2 eEF2K_cell->eEF2_cell Phosphorylates p_eEF2_cell p-eEF2 (Inactive) Protein_Synthesis_cell Protein Synthesis p_eEF2_cell->Protein_Synthesis_cell Inhibits Cell_Death Cancer Cell Death Protein_Synthesis_cell->Cell_Death Leads to

Caption: Contrasting mechanisms of this compound in vitro versus in cellulo.

Experimental_Workflow cluster_viability Cell Viability Assessment cluster_mechanism Mechanism of Action start Hypothesis: This compound has anticancer activity mtt_assay MTT Assay on Cancer Cell Lines start->mtt_assay western_blot Western Blot for p-eEF2 and Total eEF2 start->western_blot kinase_assay In Vitro eEF-2K Kinase Assay start->kinase_assay ic50_calc Calculate IC50 Values mtt_assay->ic50_calc conclusion Conclusion: This compound's anticancer effect correlates with p-eEF2 induction, not eEF-2K inhibition. ic50_calc->conclusion western_blot->conclusion kinase_assay->conclusion

Caption: Workflow for validating the anticancer mechanism of this compound.

References

Unveiling the Complex Target Profile of 1-Benzyl-3-cetyl-2-methylimidazolium iodide (NH125): A Guide to its Cross-Reactivity with Other Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 1-Benzyl-3-cetyl-2-methylimidazolium iodide (NH125) with various protein kinases. Initially identified as a potent inhibitor of eukaryotic elongation factor 2 kinase (eEF-2K), subsequent research has revealed a more complex and debated mechanism of action, challenging its specificity and highlighting potential off-target effects. This document aims to present the available experimental data objectively to aid researchers in interpreting results obtained using this compound and to guide future investigations into its therapeutic potential.

The Evolving Understanding of this compound's Mechanism of Action

1-Benzyl-3-cetyl-2-methylimidazolium iodide, also known as this compound, was first described as a potent inhibitor of eEF-2K with a reported IC50 of 60 nM. This led to its use as a tool compound to probe the function of eEF-2K in various cellular processes, including cancer cell proliferation. However, a growing body of evidence suggests that the anticancer and antiviral activities of this compound may be independent of direct eEF-2K inhibition.

Notably, some studies have shown that this compound can paradoxically increase the phosphorylation of eEF2, the direct substrate of eEF-2K, in cellular assays. This observation contradicts the expected outcome of eEF-2K inhibition. Furthermore, research has suggested that this compound may function as a "nonspecific colloidal aggregator" in vitro, a property that can lead to false-positive results in biochemical assays. The inhibitory effects of this compound in these in vitro assays were significantly diminished in the presence of detergents, supporting the aggregation-based inhibition theory. Some studies also point towards its antiviral effects being a result of its lysosomotropic properties, rather than kinase inhibition.

This complex and contested mechanism of action underscores the critical importance of understanding the broader kinase selectivity profile of this compound.

Kinase Selectivity Profile of this compound

Comprehensive kinome-wide screening data for this compound is not extensively available in the public domain. However, several studies have evaluated its activity against a limited number of kinases, providing insights into its selectivity. The available data on the inhibitory activity of this compound against various kinases are summarized in the table below.

Kinase TargetReported IC50Fold Selectivity vs. eEF-2K (Original IC50)Fold Selectivity vs. eEF-2K (Revised IC50)Reference
eEF-2K60 nM11Original Report
eEF-2K18 µM3001Devkota et al.
Protein Kinase C (PKC)> 7.5 µM> 125~ 0.4Original Report
Protein Kinase A (PKA)> 78 µM> 1300~ 0.23Original Report
CaMKII> 90 µM> 1500~ 0.2Original Report
ERK2Inhibited similarly to eEF-2K in aggregation-based mannerNot ApplicableNot ApplicableDevkota et al.
TRPM7Inhibited similarly to eEF-2K in aggregation-based mannerNot ApplicableNot ApplicableDevkota et al.

Note: The fold selectivity is calculated based on both the originally reported IC50 of 60 nM and the revised, weaker IC50 of 18 µM for eEF-2K to provide a comprehensive perspective.

Signaling Pathway Context

To understand the potential impact of this compound's activity, it is crucial to consider the signaling context of its primary intended target, eEF-2K. eEF-2K is a key regulator of protein synthesis and is itself regulated by multiple upstream signaling pathways.

eEF2K_Signaling_Pathway cluster_activators Upstream Activators cluster_inhibitors Upstream Inhibitors AMPK AMPK eEF2K eEF-2K AMPK->eEF2K Activates CaM Ca2+/Calmodulin CaM->eEF2K Activates mTORC1 mTORC1 p70S6K p70S6K mTORC1->p70S6K p70S6K->eEF2K Inhibits p90RSK p90RSK p90RSK->eEF2K Inhibits PKA_up PKA PKA_up->eEF2K Inhibits eEF2 eEF2 eEF2K->eEF2 Phosphorylates eEF2_P p-eEF2 (Inactive) Protein_Synthesis Protein Synthesis Elongation eEF2->Protein_Synthesis Promotes eEF2_P->Protein_Synthesis Inhibits

Caption: The eEF-2K signaling pathway, illustrating upstream activators and inhibitors.

Experimental Protocols

The determination of kinase inhibition is crucial for evaluating the selectivity of compounds like this compound. A common method employed is the in vitro kinase assay, which measures the transfer of a phosphate group from ATP to a substrate by a specific kinase.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines the general steps for assessing the inhibitory activity of a compound against a panel of protein kinases using a luminescence-based ATP detection assay (e.g., ADP-Glo™ Kinase Assay).

Kinase_Assay_Workflow start Start: Prepare Reagents (Kinase, Substrate, ATP, this compound) reaction_setup Set up Kinase Reaction: - Kinase - Substrate - ATP - Test Compound (this compound) or Vehicle start->reaction_setup incubation Incubate at Optimal Temperature (e.g., 30°C for 60 min) reaction_setup->incubation terminate Terminate Kinase Reaction and Deplete Remaining ATP incubation->terminate adp_to_atp Convert ADP to ATP terminate->adp_to_atp luminescence Measure Luminescence (Proportional to ADP produced) adp_to_atp->luminescence analysis Data Analysis: Calculate % Inhibition and IC50 luminescence->analysis

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Materials:

  • Purified recombinant protein kinases

  • Specific peptide or protein substrates for each kinase

  • ATP (Adenosine Triphosphate)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Kinase reaction buffer (typically contains Tris-HCl, MgCl2, and other components to optimize kinase activity)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Multi-well plates (e.g., 384-well)

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate solvent.

  • Kinase Reaction:

    • In a multi-well plate, add the kinase reaction buffer.

    • Add the specific kinase to each well.

    • Add the test compound (this compound) at various concentrations or the vehicle control (e.g., DMSO).

    • Initiate the reaction by adding a mixture of the kinase substrate and ATP.

  • Incubation: Incubate the reaction plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions.

  • ADP to ATP Conversion and Luminescence Generation: Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP and to generate a luminescent signal. Incubate as per the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced, which reflects the kinase activity.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Recommendations

The available evidence suggests that 1-Benzyl-3-cetyl-2-methylimidazolium iodide (this compound) should be used with considerable caution as a selective inhibitor of eEF-2K. The significant discrepancy in reported IC50 values and the evidence of an aggregation-based mechanism of inhibition in vitro challenge its utility as a specific pharmacological probe for this kinase. The observed cellular effects of this compound may be attributable to off-target activities or its physicochemical properties, such as its lysosomotropic nature.

For researchers investigating the role of eEF-2K, it is highly recommended to:

  • Utilize multiple, structurally distinct inhibitors in parallel to confirm phenotypes.

  • Employ genetic approaches , such as siRNA or CRISPR-mediated knockout of eEF-2K, to validate findings obtained with this compound.

  • Include appropriate controls in in vitro assays , such as the addition of a non-ionic detergent (e.g., Triton X-100) to mitigate potential aggregation-based artifacts.

Further comprehensive and unbiased screening of this compound against a large panel of kinases is warranted to fully elucidate its selectivity profile and to identify any potential alternative targets that may be responsible for its biological activities.

In Vivo Validation of 1-Benzyl-3-cetyl-2-methylimidazolium iodide (NH125) Anticancer Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer agent 1-Benzyl-3-cetyl-2-methylimidazolium iodide, commonly known as NH125. While direct quantitative in vivo data from xenograft models remains limited in publicly accessible literature, this document synthesizes the available preclinical information, focusing on its debated mechanism of action in comparison to alternative compounds. The guide also furnishes standardized protocols for the types of in vivo experiments crucial for validating such anticancer compounds.

Mechanistic and In Vitro Performance Comparison

This compound has been a subject of interest due to its reported anticancer properties. Initially identified as a potent inhibitor of eukaryotic Elongation Factor-2 Kinase (eEF2K), subsequent research has revealed a more complex and paradoxical mechanism of action.[1][2] This section compares this compound with a highly selective eEF2K inhibitor, A-484954, to highlight the unique activity of this compound.

Feature1-Benzyl-3-cetyl-2-methylimidazolium iodide (this compound)A-484954Standard Chemotherapeutic Agents (e.g., Cisplatin)
Primary Target Initially reported as eEF2K, but its anticancer effect is now thought to be independent of direct eEF2K inhibition.[1]Eukaryotic Elongation Factor-2 Kinase (eEF2K).[2]DNA, microtubule assembly, etc. (Varies by agent).
Mechanism of Action Induces the phosphorylation of eEF2, the substrate of eEF2K, through multiple, not fully elucidated, upstream signaling pathways.[1] This is contrary to what would be expected from an eEF2K inhibitor.A highly selective, ATP-competitive inhibitor of eEF2K, leading to a decrease in eEF2 phosphorylation.[2]Induction of DNA damage, inhibition of mitosis, etc., leading to apoptosis.
Effect on eEF2 Phosphorylation Increases cellular eEF2 phosphorylation.[1]Decreases cellular eEF2 phosphorylation.[2]Generally does not directly target the eEF2K pathway.
In Vitro Anticancer Activity Demonstrates anti-proliferative activity against a broad spectrum of human cancer cell lines, with IC50 values typically in the low micromolar range (0.7 to 4.7 μM).[3]Shows little to no significant inhibition of cancer cell proliferation, even at concentrations that effectively inhibit eEF2K.[1]Potent cytotoxicity against a wide range of cancer cell lines, with IC50 values varying by cell line and agent.
Reported Cell Cycle Effects Can block G1/S cell cycle progression.Not reported to have significant cell cycle effects.Often induce cell cycle arrest at various checkpoints (e.g., G2/M for cisplatin).

Experimental Protocols

Detailed below are standardized protocols for key in vivo experiments essential for the validation of novel anticancer compounds like this compound. These are generalized procedures and would require optimization for specific tumor models and compounds.

Subcutaneous Xenograft Mouse Model Protocol

This protocol outlines the establishment of a subcutaneous tumor model in immunodeficient mice to assess the efficacy of an anticancer agent.

  • Cell Culture and Preparation:

    • Human cancer cells (e.g., glioblastoma lines T98G or LN-229, in which this compound has been studied in vitro) are cultured in appropriate media supplemented with fetal bovine serum.[4]

    • Cells are harvested during the logarithmic growth phase, washed with phosphate-buffered saline (PBS), and resuspended in a sterile solution, such as a mixture of PBS and Matrigel, at a concentration of 1–5 × 10⁷ cells/mL.[5]

  • Tumor Implantation:

    • Immunodeficient mice (e.g., athymic nude or NSG mice) are anesthetized.[6]

    • A volume of 100–200 µL of the cell suspension is injected subcutaneously into the flank of each mouse.[5]

  • Tumor Growth Monitoring and Treatment:

    • Tumor growth is monitored regularly by measuring the length and width of the tumor with calipers. Tumor volume is calculated using the formula: Volume = (Length × Width²) / 2.[5]

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.

    • This compound would be administered (e.g., intraperitoneally) at a specified dose and schedule. A study on LPS-induced depression in mice used a dose of 1 mg/kg of this compound.[4] The vehicle used for the control group should be identical to that used for the drug.

  • Endpoint Analysis:

    • Primary endpoints typically include tumor growth inhibition and effects on animal body weight (as an indicator of toxicity).

    • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).[7]

In Vivo Toxicity Assessment Protocol

This protocol describes a general procedure for evaluating the potential toxicity of an experimental anticancer drug.

  • Animal Model and Dosing:

    • Healthy, non-tumor-bearing mice are used, typically of the same strain as in the efficacy studies.

    • Animals are divided into groups and administered escalating doses of the test compound (e.g., this compound) and a vehicle control.

  • Monitoring:

    • Animals are monitored daily for clinical signs of toxicity, including changes in behavior, appearance (e.g., ruffled fur), and activity levels.[8]

    • Body weight is recorded regularly (e.g., daily or every other day). Significant weight loss is a key indicator of toxicity.

    • Food and water consumption may also be monitored.

  • Pathological and Hematological Analysis:

    • At the end of the observation period, blood samples are collected for complete blood count (CBC) and serum chemistry analysis to assess effects on hematopoietic and organ function (e.g., liver, kidneys).[8]

    • A full necropsy is performed, and major organs are collected, weighed, and examined for gross pathological changes.

    • Histopathological analysis of key organs is conducted to identify any microscopic tissue damage.

Visualizations

Signaling Pathway Diagram

G cluster_this compound This compound Pathway cluster_A484954 Direct eEF2K Inhibition Pathway This compound This compound Upstream Multiple Upstream Pathways (e.g., AMPK, mTOR) This compound->Upstream Activates eEF2K_N eEF2K Upstream->eEF2K_N Activates eEF2_N eEF2 eEF2K_N->eEF2_N Phosphorylates peEF2_N p-eEF2 (Inactive) eEF2_N->peEF2_N GrowthInhibition_N Cancer Cell Growth Inhibition peEF2_N->GrowthInhibition_N Leads to A484954 A-484954 eEF2K_A eEF2K A484954->eEF2K_A Inhibits eEF2_A eEF2 eEF2K_A->eEF2_A Phosphorylates NoGrowthInhibition_A Minimal Cancer Cell Growth Inhibition peEF2_A p-eEF2 (Inactive) eEF2_A->peEF2_A

Caption: Contrasting signaling pathways of this compound and A-484954.

Experimental Workflow Diagram

G A Cell Line Selection & Culture B Subcutaneous Injection in Immunodeficient Mice A->B C Tumor Growth (to 100-200 mm³) B->C D Randomization into Treatment & Control Groups C->D E Drug Administration (e.g., this compound) D->E F Vehicle Control Administration D->F G Monitor Tumor Volume & Animal Weight E->G F->G H Endpoint: Tumor Excision, Weighing & Analysis G->H J Data Analysis & Conclusion H->J I Toxicity Study (Parallel Experiment) I->J

Caption: General workflow for in vivo validation of an anticancer compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

This guide synthesizes available data on related imidazolium-based surfactants and the known cationic surfactant benzyldimethylhexadecylammonium chloride (16-BAC), a compound to which NH125's activity has been compared. Experimental protocols for key surfactant property measurements and visualizations of relevant biological pathways are also presented to facilitate further research and development.

Executive Summary of Surfactant Properties

The antimicrobial efficacy of this compound and its analogs is attributed to their ability to disrupt bacterial cell membranes, a characteristic feature of surfactant molecules. While specific values for Critical Micelle Concentration (CMC) and surface tension reduction for this compound have not been published, analysis of related imidazolium surfactants reveals a clear correlation between their structural features, such as alkyl chain length, and their surfactant properties. This comparative data, presented in Table 1, offers valuable insights into the expected surfactant behavior of this compound and provides a benchmark for future characterization studies.

Compound/Compound ClassChemical Structure/DescriptionCritical Micelle Concentration (CMC) (mM)Surface Tension at CMC (γCMC) (mN/m)Notes
This compound N-(1-benzyl-2-methyl-1H-imidazol-3-ium-3-yl)hexadecan-1-aminiumData not availableData not availableKnown to disrupt lipid bilayers in a "detergent-like manner".[1]
N-arylated this compound Analogues Imidazole-based compounds with N-aryl substitutionsData not availableData not availableExhibit potent biofilm eradication and antibacterial activities.
Imidazolium-based Surfactants (general) Cationic surfactants with an imidazolium headgroup and varying alkyl chain lengthsVaries with alkyl chain length (e.g., C12 ~15-20 mM, C16 ~0.9 mM)Generally in the range of 30-40 mN/mLonger alkyl chains lead to lower CMC values.
Benzyldimethylhexadecylammonium chloride (16-BAC) Cationic quaternary ammonium surfactant~0.3 mM~35 mN/mA known surfactant to which this compound's membrane activity has been compared. The addition of salts can lower its CMC.[2][3]

Table 1: Comparative Surfactant Properties of this compound and Related Compounds.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

This protocol outlines the measurement of surface tension of surfactant solutions at various concentrations to determine the CMC. The principle lies in the fact that surface tension decreases with increasing surfactant concentration up to the CMC, after which it remains relatively constant.

Materials:

  • Surface tensiometer (Wilhelmy plate or du Noüy ring method)

  • High-purity solvent (e.g., deionized water)

  • Surfactant sample (e.g., this compound analogue)

  • Glassware (beakers, volumetric flasks)

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a stock solution of the surfactant in the chosen solvent at a concentration well above the expected CMC.

  • Prepare a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.

  • Calibrate the surface tensiometer according to the manufacturer's instructions, typically using high-purity water.

  • Measure the surface tension of the pure solvent.

  • Starting with the most dilute solution, measure the surface tension of each surfactant solution. Ensure the measuring probe (Wilhelmy plate or du Noüy ring) is thoroughly cleaned and dried between measurements.

  • Allow the surface tension reading to stabilize for each concentration before recording the value.

  • Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

  • The CMC is determined as the point of intersection of the two linear portions of the plot: the steeply decreasing part and the plateau region.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Surface Tension Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions measure_samples Measure Surfactant Solutions prep_dilutions->measure_samples Test Solutions calibrate Calibrate Tensiometer measure_solvent Measure Pure Solvent calibrate->measure_solvent measure_solvent->measure_samples plot_data Plot γ vs. log C measure_samples->plot_data Data Points determine_cmc Determine CMC plot_data->determine_cmc

Workflow for CMC determination.

Membrane Permeability Assay using Fluorescent Probes

This method assesses the ability of a compound to disrupt bacterial membranes by measuring the influx of a fluorescent dye that is typically excluded by intact membranes.

Materials:

  • Bacterial culture (e.g., Staphylococcus aureus)

  • Phosphate-buffered saline (PBS)

  • Test compound (e.g., this compound)

  • Fluorescent probe (e.g., Propidium Iodide for inner membrane, N-Phenyl-1-naphthylamine for outer membrane)

  • Fluorometer or fluorescence microscope

  • 96-well microplates (for fluorometer-based assays)

Procedure:

  • Grow the bacterial culture to the mid-logarithmic phase.

  • Harvest the cells by centrifugation and wash them with PBS.

  • Resuspend the cells in PBS to a specific optical density (e.g., OD600 of 0.5).

  • Add the fluorescent probe to the bacterial suspension and incubate in the dark for a specified time to allow for baseline fluorescence measurement.

  • Add the test compound at various concentrations to the wells of a microplate containing the bacterial suspension and the fluorescent probe.

  • Include a positive control (a known membrane-disrupting agent) and a negative control (vehicle only).

  • Measure the fluorescence intensity over time at the appropriate excitation and emission wavelengths for the chosen probe.

  • An increase in fluorescence intensity compared to the negative control indicates membrane permeabilization.

Signaling Pathway Inhibition by this compound

This compound is known to inhibit specific signaling pathways in both bacteria and eukaryotic cells, which contributes to its therapeutic potential.

Bacterial Two-Component System Inhibition (e.g., WalK)

In bacteria, two-component systems are crucial for sensing and responding to environmental changes. The WalK/WalR system is essential for cell wall metabolism in Gram-positive bacteria. This compound has been identified as an inhibitor of the histidine kinase WalK, thereby disrupting cell wall homeostasis and leading to bacterial cell death.

walk_pathway ext_signal External Signal walk WalK (Sensor Kinase) ext_signal->walk atp ATP walr WalR (Response Regulator) walk->walr Phosphorylation adp ADP atp->adp dna DNA walr->dna gene_exp Gene Expression (Cell Wall Metabolism) dna->gene_exp This compound This compound This compound->walk Inhibition

Inhibition of WalK signaling.

Eukaryotic Elongation Factor-2 Kinase (eEF-2K) Inhibition

In eukaryotic cells, eEF-2K is a kinase that regulates protein synthesis by phosphorylating and inactivating the eukaryotic elongation factor 2 (eEF-2). This compound has been shown to be a potent inhibitor of eEF-2K.[4][5] This inhibition can lead to a decrease in protein synthesis and has been explored for its potential in cancer therapy.[4]

eef2k_pathway upstream_signals Upstream Signals (e.g., Ca2+/Calmodulin) eef2k eEF-2 Kinase upstream_signals->eef2k Activation atp ATP eef2 eEF-2 eef2k->eef2 Phosphorylation adp ADP atp->adp protein_synthesis Protein Synthesis eef2->protein_synthesis Elongation eef2_p eEF-2-P (Inactive) eef2_p->protein_synthesis Inhibition This compound This compound This compound->eef2k Inhibition

Inhibition of eEF-2K signaling.

Conclusion

While direct quantitative surfactant data for this compound and its N-arylated analogs remains to be elucidated, their established membrane-disrupting activity strongly positions them as compounds with significant surfactant properties. The comparative data from related imidazolium surfactants and the known cationic surfactant 16-BAC provide a valuable framework for understanding their likely behavior. The provided experimental protocols and pathway diagrams serve as a resource for researchers to further investigate the surfactant and biological properties of these promising antimicrobial agents, aiding in the development of new therapeutic strategies.

References

Unveiling the Potent Biological Activity of 1-Benzyl-3-cetyl-2-methylimidazolium Iodide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structure-activity relationship (SAR) of 1-Benzyl-3-cetyl-2-methylimidazolium iodide (also known as NH125) and its derivatives. This analysis, supported by experimental data, highlights the critical structural features influencing their antimicrobial, anticancer, and antiviral activities.

The core structure, a substituted imidazolium ring, has proven to be a versatile scaffold in medicinal chemistry. The biological efficacy of these compounds is significantly dictated by the nature of the substituents at the 1, 2, and 3 positions of the imidazole ring. Notably, the length of the alkyl chain at the 3-position plays a pivotal role in modulating the biological activity of these derivatives.

Comparative Analysis of Biological Activity

The following tables summarize the quantitative data on the antimicrobial, anticancer, and antiviral activities of 1-Benzyl-3-cetyl-2-methylimidazolium iodide and related compounds. The data clearly demonstrates that the presence of a long alkyl chain, such as the cetyl group (C16), is crucial for potent biological activity.

Table 1: Antimicrobial Activity of Imidazolium Derivatives

The antimicrobial potential of imidazolium salts is strongly correlated with the length of the alkyl chain at the N-3 position. Generally, an increase in the alkyl chain length leads to enhanced antimicrobial activity up to a certain point, a phenomenon known as the "cut-off effect".[1]

Compound/DerivativeAlkyl Chain Length at N-3Test OrganismMIC (mM)Reference
1-Hexyl-3-methylimidazolium iodideC6Escherichia coli>15[2]
1-Octyl-3-methylimidazolium chlorideC8Escherichia coli0.041
1-Dodecyl-3-methylimidazolium iodideC12Escherichia coli-[2]
1-Hexadecyl-3-methylimidazolium chlorideC16Navicula sp. (phototrophic biofilm)0.005[3]
1-Benzyl-3-cetyl-2-methylimidazolium iodide (this compound)C16---

Note: Direct comparative MIC values for this compound against common bacteria were not available in the searched literature. However, the potent antibiofilm activity of the C16 analogue suggests strong antimicrobial potential.

Table 2: Anticancer Activity of 1-Benzyl-3-cetyl-2-methylimidazolium Iodide (this compound)

This compound has demonstrated significant anti-proliferative activity against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
1-Benzyl-3-cetyl-2-methylimidazolium iodide (this compound)Various malignant cell lines0.7 - 4.8[4]
Table 3: Antiviral Activity of Imidazolium Derivatives

The antiviral activity of these compounds is also dependent on the alkyl chain length. Longer alkyl chains appear to be more effective at inhibiting viral entry.

Compound/DerivativeAlkyl Chain Length at N-3VirusInhibition (%) at 10 µMReference
1-Hexyl-3-methylimidazolium iodideC6Vesicular Stomatitis Virus (VSV)Low[5]
1-Decyl-3-methylimidazolium chlorideC10Vesicular Stomatitis Virus (VSV)Moderate[5]
1-Dodecyl-3-methylimidazolium iodideC12Vesicular Stomatitis Virus (VSV)High[5]
1-Benzyl-3-cetyl-2-methylimidazolium iodide (this compound)C16Vesicular Stomatitis Virus (VSV)~95%[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

  • Preparation of Microbial Inoculum: A fresh culture of the test microorganism is grown in an appropriate broth medium to a standardized cell density (e.g., 0.5 McFarland standard).

  • Serial Dilution of Test Compound: The imidazolium derivative is serially diluted in a 96-well microtiter plate using a suitable broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: A positive control (microorganism with no compound) and a negative control (broth medium only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MTT Assay for Cytotoxicity and Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Adherent cancer cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the imidazolium derivative and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

The biological activities of 1-Benzyl-3-cetyl-2-methylimidazolium iodide and its derivatives are attributed to multiple mechanisms, including the inhibition of eukaryotic Elongation Factor 2 (eEF-2) kinase and lysosomotropic activity.

eEF2K_Signaling_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effects Ca2+/Calmodulin Ca2+/Calmodulin eEF-2K eEF-2K Ca2+/Calmodulin->eEF-2K Activates AMPK AMPK AMPK->eEF-2K Activates mTOR mTOR mTOR->eEF-2K Inhibits eEF-2 eEF-2 eEF-2K->eEF-2 Phosphorylates Phosphorylated eEF-2 (Inactive) Phosphorylated eEF-2 (Inactive) eEF-2->Phosphorylated eEF-2 (Inactive) Protein Synthesis Inhibition Protein Synthesis Inhibition Phosphorylated eEF-2 (Inactive)->Protein Synthesis Inhibition This compound This compound This compound->eEF-2K Inhibits

Caption: eEF-2 Kinase Signaling Pathway and the inhibitory role of this compound.

As a cationic amphiphilic drug, this compound also exhibits lysosomotropic properties. This involves the accumulation of the compound in lysosomes, leading to an increase in lysosomal pH and subsequent disruption of cellular processes that are dependent on an acidic lysosomal environment, such as viral entry and autophagy.

Lysosomotropic_Action_Workflow This compound This compound Cell_Membrane Cell Membrane This compound->Cell_Membrane Enters Cell Lysosome Lysosome Cell_Membrane->Lysosome Accumulates pH_Increase Lysosomal pH Increase Lysosome->pH_Increase Disruption Disruption of pH-dependent a. Viral Fusion b. Autophagy pH_Increase->Disruption

Caption: Workflow of the lysosomotropic action of this compound.

References

Benchmarking the Antiviral Spectrum of NH125 Against Other Broad-Spectrum Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel and re-emerging viral pathogens underscores the urgent need for broad-spectrum antiviral agents. This guide provides a comparative analysis of the investigational antiviral compound NH125 against established broad-spectrum inhibitors, offering a resource for researchers engaged in antiviral drug discovery and development. This document summarizes available quantitative data, details experimental protocols for antiviral testing, and visualizes key pathways and workflows to facilitate a deeper understanding of these compounds.

Introduction to this compound and Other Broad-Spectrum Antivirals

This compound is an imidazolium derivative initially identified through a screening of kinase inhibitors. Subsequent research has revealed its potent broad-spectrum antiviral activity, which is attributed to its function as a lysosomotropic agent. By increasing the pH of endosomal compartments, this compound effectively inhibits the entry of pH-dependent viruses.

This guide benchmarks this compound against a panel of well-characterized broad-spectrum antiviral drugs:

  • Favipiravir: A viral RNA-dependent RNA polymerase (RdRp) inhibitor with activity against a wide range of RNA viruses.

  • Remdesivir: A nucleotide analog prodrug that inhibits viral RdRp, demonstrating broad-spectrum activity against RNA viruses, including coronaviruses.

  • Ribavirin: A synthetic guanosine analog that interferes with viral RNA synthesis and capping, exhibiting a broad range of activity against both RNA and DNA viruses.[1]

  • Umifenovir (Arbidol): An indole derivative that inhibits virus-mediated membrane fusion and has demonstrated activity against numerous enveloped and non-enveloped viruses.

  • Galidesivir: An adenosine analog that inhibits viral RdRp and has shown efficacy against a variety of RNA viruses.

Comparative Antiviral Activity

The following table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for this compound and other broad-spectrum antivirals against a selection of viruses. It is important to note that these values are highly dependent on the cell line, virus strain, and specific experimental conditions, and therefore direct comparisons should be made with caution.

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
This compound Vesicular Stomatitis Virus (VSV)BHK-21~0.5>10>20[2]
Vesicular Stomatitis Virus (VSV)Vero1 - 2.5>10>4-10[2]
Favipiravir Influenza A virus (H1N1)MDCK0.45 - 1.3>1000>769-2222
Ebola virus (EBOV)Vero E610.1>1000>99
Remdesivir SARS-CoV-2Vero E60.77>100>129.87[3]
MERS-CoVHAE0.074>10>135[4]
SARS-CoVHAE0.069>10>145[3]
Ebola virus (EBOV)Huh-70.06>10>167
Ribavirin Influenza A virus (H1N1)MDCK3.7 µg/mL (~15.1 µM)>100 µg/mL>27[5]
Respiratory Syncytial Virus (RSV)HeLa4.5 µg/mL (~18.4 µM)>100 µg/mL>21.7[5]
Measles virus (MSV)Vero12.3 µg/mL (~50.4 µM)>100 µg/mL>19.8[5]
Umifenovir Influenza A virus (H1N1)MDCK8.4 - 17.4>100>5.7-11.9[6]
SARS-CoV-2Vero CCL8111.8563.15.32[7]
Galidesivir Yellow Fever VirusVero1.1>100>90
Zika VirusVero6.9>100>14

Mechanism of Action of this compound

This compound acts as a lysosomotropic agent, accumulating in acidic intracellular compartments such as endosomes and lysosomes. This accumulation leads to an increase in the pH of these organelles. Many enveloped viruses rely on a low-pH environment within the endosome to trigger conformational changes in their surface glycoproteins, which is a critical step for the fusion of the viral envelope with the endosomal membrane and subsequent release of the viral genome into the cytoplasm. By neutralizing the acidic environment of the endosomes, this compound effectively blocks this pH-dependent fusion process, thereby inhibiting viral entry and replication.

NH125_Mechanism_of_Action cluster_cell Host Cell cluster_endosome Endosome (Acidic pH) Viral Entry Viral Entry pH-dependent Fusion pH-dependent Fusion Viral Entry->pH-dependent Fusion 2. Low pH Trigger Viral Genome Release Viral Genome Release pH-dependent Fusion->Viral Genome Release 3. Fusion Viral Replication Viral Replication Viral Genome Release->Viral Replication 4. Replication Virus Virus Virus->Viral Entry 1. Endocytosis This compound This compound cluster_endosome cluster_endosome This compound->cluster_endosome Accumulates in Endosome cluster_endosome->pH-dependent Fusion Inhibits by raising pH Antiviral_Screening_Workflow cluster_screening Initial Screening cluster_characterization Hit Characterization Compound Library Compound Library High-Throughput Screening High-Throughput Screening Compound Library->High-Throughput Screening Assay against target virus Hit Identification Hit Identification High-Throughput Screening->Hit Identification Identify active compounds EC50 Determination EC50 Determination Hit Identification->EC50 Determination Quantitative antiviral activity CC50 Determination CC50 Determination Hit Identification->CC50 Determination Assess cytotoxicity Mechanism of Action Studies Mechanism of Action Studies EC50 Determination->Mechanism of Action Studies CC50 Determination->Mechanism of Action Studies Lead Compound Lead Compound Mechanism of Action Studies->Lead Compound Select promising candidates

References

Replicating Published Results for 1-Benzyl-3-cetyl-2-methylimidazolium iodide Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the ability to replicate and compare experimental findings is paramount. This guide provides a comprehensive overview of the experimental protocols and comparative data for 1-Benzyl-3-cetyl-2-methylimidazolium iodide, a compound of interest for its diverse biological activities. This document outlines detailed methodologies for its synthesis, as well as for assessing its antimicrobial, antiviral, and cytotoxic properties, alongside comparative data with alternative compounds.

Data Presentation

Antimicrobial Activity

The antimicrobial efficacy of 1-Benzyl-3-cetyl-2-methylimidazolium iodide (NH125) and related imidazolium salts is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.

CompoundTest OrganismMIC (µg/mL)Reference
1-Benzyl-3-cetyl-2-methylimidazolium iodide (this compound) Staphylococcus aureus3.46
1-Dodecyl-3-methylimidazolium chlorideStaphylococcus aureus1.0[1]
1-Hexadecyl-3-methylimidazolium chlorideStaphylococcus aureus0.5[1]
1-Octadecyl-3-methylimidazolium chlorideStaphylococcus aureus0.5[1]
1-Benzyl-3-cetyl-2-methylimidazolium iodide (this compound) Escherichia coli>100
1-Dodecyl-3-methylimidazolium chlorideEscherichia coli1.0[1]
1-Hexadecyl-3-methylimidazolium chlorideEscherichia coli0.5[1]
1-Octadecyl-3-methylimidazolium chlorideEscherichia coli0.5[1]
Antiviral Activity

The antiviral potential of this compound has been demonstrated against several enveloped viruses. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's effectiveness in inhibiting viral replication.

CompoundVirusAssayIC50 (µM)Reference
1-Benzyl-3-cetyl-2-methylimidazolium iodide (this compound) Vesicular Stomatitis Virus (VSV)Foci-Forming Unit Reduction Assay~1[2]
1-Dodecyl-3-methylimidazolium iodideVesicular Stomatitis Virus (VSV)Luciferase Reporter Gene Assay<10[2]
1-Decyl-3-methylimidazolium chlorideVesicular Stomatitis Virus (VSV)Luciferase Reporter Gene Assay>10[2]
Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines, with the IC50 value indicating the concentration required to inhibit the growth of 50% of the cells.

CompoundCell LineIC50 (µM)Reference
1-Benzyl-3-cetyl-2-methylimidazolium iodide (this compound) PC-3 (Prostate)0.7
1-Benzyl-3-cetyl-2-methylimidazolium iodide (this compound) DU-145 (Prostate)1.5
1-Benzyl-3-cetyl-2-methylimidazolium iodide (this compound) MCF-7 (Breast)2.0
1-Benzyl-3-cetyl-2-methylimidazolium iodide (this compound) MDA-MB-231 (Breast)4.8

Experimental Protocols

Synthesis of 1-Benzyl-3-cetyl-2-methylimidazolium iodide

The synthesis is a two-step process involving the preparation of an intermediate, 1-benzyl-2-methylimidazole, followed by quaternization with cetyl iodide.

Step 1: Synthesis of 1-Benzyl-2-methylimidazole [3]

  • Under a nitrogen atmosphere, add 8.2 g (0.1 mol) of 2-methylimidazole to a slurry of 2.4 g (0.1 mol) of sodium hydride in 50 mL of dimethylformamide with stirring.

  • Allow the initial exothermic reaction to subside.

  • Heat the mixture in a steam bath at 70-75°C for 30 minutes, then at 95°C for 15 minutes until gas evolution ceases.

  • Cool the mixture to 68°C and add 12.7 g (0.1 mol) of benzyl chloride dropwise, allowing the temperature to rise to 95°C.

  • After the addition is complete, stir for an additional 30 minutes.

  • Pour the reaction mixture into 600 mL of water and extract the product with ethyl acetate (2 x 200 mL).

  • Wash the combined organic extracts sequentially with water (1 x 400 mL) and saturated sodium chloride solution (1 x 100 mL).

  • Extract the organic layer with 6N HCl (1 x 50 mL).

  • Make the acidic aqueous layer alkaline with sodium hydroxide.

  • Extract the alkaline solution with ether, dry the ether extract with magnesium sulfate, and evaporate the solvent under reduced pressure to yield 1-benzyl-2-methylimidazole as a pale yellow oil.

Step 2: Synthesis of 1-Benzyl-3-cetyl-2-methylimidazolium iodide

  • Dissolve the 1-benzyl-2-methylimidazole intermediate in a suitable solvent such as acetonitrile.

  • Add an equimolar amount of cetyl iodide (1-iodohexadecane).

  • Reflux the mixture for 24-48 hours.

  • Cool the reaction mixture to room temperature and collect the precipitated product by filtration.

  • Wash the solid product with a cold solvent like diethyl ether to remove any unreacted starting materials.

  • Dry the final product under vacuum.

G Synthesis of 1-Benzyl-3-cetyl-2-methylimidazolium iodide cluster_0 Step 1: Synthesis of 1-Benzyl-2-methylimidazole cluster_1 Step 2: Alkylation 2-Methylimidazole 2-Methylimidazole Reaction_1 Reaction & Workup 2-Methylimidazole->Reaction_1 Sodium Hydride, DMF 1-Benzyl-2-methylimidazole 1-Benzyl-2-methylimidazole Reaction_1->1-Benzyl-2-methylimidazole Benzyl_Chloride Benzyl_Chloride Benzyl_Chloride->Reaction_1 Reaction_2 Reaction & Purification 1-Benzyl-2-methylimidazole->Reaction_2 Cetyl Iodide, Acetonitrile, Reflux Final_Product Final_Product Reaction_2->Final_Product 1-Benzyl-3-cetyl-2-methylimidazolium iodide

Synthesis Workflow
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method to determine the MIC of the test compounds.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) into a tube of sterile Mueller-Hinton Broth (MHB).

    • Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 200 µL.

    • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

G Minimum Inhibitory Concentration (MIC) Assay Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilutions Prepare Serial Dilutions of Test Compound in 96-well plate Serial_Dilutions->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Visually Assess for Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

MIC Assay Workflow
Antiviral Activity: Foci-Forming Unit Reduction Assay (FFURA)

This assay determines the concentration of a compound that reduces the number of viral foci by 50%.

  • Cell Seeding:

    • Seed a 96-well plate with a suitable host cell line (e.g., Vero cells) at a density that will result in a confluent monolayer the next day.

    • Incubate at 37°C with 5% CO₂.

  • Compound Dilution and Virus Preparation:

    • On the day of the experiment, prepare serial dilutions of the test compound in a serum-free medium.

    • Prepare a virus stock at a concentration that will produce a countable number of foci (e.g., 50-100 foci per well).

  • Infection:

    • Remove the growth medium from the cells and wash with phosphate-buffered saline (PBS).

    • Add the compound dilutions to the wells and incubate for 1 hour at 37°C.

    • Add the prepared virus stock to each well and incubate for 1-2 hours to allow for viral adsorption.

  • Overlay and Incubation:

    • Remove the virus-compound mixture and add an overlay medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells.

    • Incubate the plate for a period sufficient for foci to develop (typically 24-72 hours).

  • Immunostaining and Foci Counting:

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

    • Permeabilize the cells and add a primary antibody specific for a viral antigen, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a substrate that produces an insoluble colored product at the site of the infected cells (foci).

    • Count the number of foci in each well.

  • Data Analysis:

    • Calculate the percentage of foci reduction for each compound concentration relative to the virus control (no compound).

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Cytotoxicity: MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.1% NP40 in isopropanol with 4 mM HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 590 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the untreated control.

    • Determine the IC50 value by plotting cell viability against the compound concentration.

G Proposed Mechanism of Action of this compound This compound This compound eEF2K eEF2 Kinase This compound->eEF2K Inhibition (postulated) Lysosome Lysosome This compound->Lysosome Accumulation (Lysosomotropism) eEF2_P eEF2-P (inactive) eEF2K->eEF2_P Phosphorylation eEF2 eEF2 (active) Protein_Synthesis Protein Synthesis eEF2->Protein_Synthesis Elongation eEF2_P->Protein_Synthesis Inhibition Viral_Entry pH-dependent Viral Entry Lysosome->Viral_Entry Inhibition of acidification

Proposed Mechanism of Action

References

Safety Operating Guide

Proper Disposal of 1-Benzyl-3-cetyl-2-methylimidazolium Iodide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe handling and disposal of 1-Benzyl-3-cetyl-2-methylimidazolium iodide are critical for ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step operational plan for researchers, scientists, and drug development professionals. The following procedures are designed to minimize risks and ensure that this imidazolium-based ionic liquid is managed responsibly from use to final disposal.

Immediate Safety and Handling Precautions

1-Benzyl-3-cetyl-2-methylimidazolium iodide is an irritant to the skin, eyes, and respiratory tract. Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this compound. This includes, but is not limited to, safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. All handling of the solid material or concentrated solutions should be performed in a well-ventilated fume hood to avoid inhalation of dust or aerosols.

Quantitative Data Summary

For quick reference, the key physical, chemical, and hazard properties of 1-Benzyl-3-cetyl-2-methylimidazolium iodide are summarized in the tables below.

PropertyValue
Molecular Formula C27H45IN2
Molecular Weight 524.6 g/mol [1]
CAS Number 278603-08-0[1][2]
Appearance Solid
Solubility Information not readily available; treat as sparingly soluble in water.

Table 1: Physical and Chemical Properties

Hazard StatementGHS Classification
Causes skin irritation Skin Irrit. 2
Causes serious eye irritation Eye Irrit. 2
May cause respiratory irritation STOT SE 3

Table 2: GHS Hazard Classification

Step-by-Step Disposal Protocol

The primary and most critical step in the disposal of 1-Benzyl-3-cetyl-2-methylimidazolium iodide is to treat it as hazardous waste. Do not dispose of this chemical down the drain or in regular solid waste. The following protocol outlines the standard procedure for preparing this material for collection by a certified hazardous waste management service.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE)

  • Clearly labeled, compatible hazardous waste container (e.g., glass or polyethylene)

  • Hazardous waste labels

  • Chemical spill kit

Procedure:

  • Segregation: Ensure that waste containing 1-Benzyl-3-cetyl-2-methylimidazolium iodide is not mixed with other incompatible waste streams. It should be collected in a dedicated, closed container.

  • Container Labeling: Affix a hazardous waste label to the container immediately upon starting waste collection. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "1-Benzyl-3-cetyl-2-methylimidazolium iodide"

    • The CAS number: "278603-08-0"

    • The associated hazards (e.g., "Irritant")

    • The accumulation start date.

  • Waste Accumulation:

    • For solid waste (e.g., contaminated gloves, weigh boats, paper towels), place it in a designated, sealed plastic bag and then inside the labeled hazardous waste container.

    • For liquid waste (e.g., unused solutions), pour it carefully into a labeled, compatible liquid waste container. Use a funnel to prevent spills. Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Arrange for Pickup: Once the container is full or the accumulation time limit set by your institution's Environmental Health and Safety (EHS) department is approaching, arrange for pickup by a licensed hazardous waste disposal company. Follow your institution's specific procedures for requesting a waste pickup.

Advanced Disposal Methodologies (for informational purposes)

While not standard laboratory procedures, research has explored advanced oxidation processes for the degradation of imidazolium-based ionic liquids. These methods are typically employed at industrial-scale waste treatment facilities.

  • Fenton Oxidation: This process uses hydrogen peroxide and an iron catalyst to generate highly reactive hydroxyl radicals that can break down the imidazolium ring structure. Studies have shown that Fenton-like oxidation can significantly reduce the total organic carbon and chemical oxygen demand of solutions containing imidazolium ionic liquids.

  • Plasma Electrolysis: This technique involves creating a plasma discharge in an aqueous solution of the ionic liquid. The plasma generates reactive species, including hydroxyl radicals and oxygen atoms, which effectively degrade the organic components of the ionic liquid.

It is important to note that these are complex processes requiring specialized equipment and are not intended to be performed as a means of routine laboratory disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of 1-Benzyl-3-cetyl-2-methylimidazolium iodide.

DisposalWorkflow Disposal Workflow for 1-Benzyl-3-cetyl-2-methylimidazolium iodide start Generation of Waste (Solid or Liquid) ppe Don Appropriate PPE start->ppe segregate Segregate Waste into Compatible Container ppe->segregate label_container Label Container with 'Hazardous Waste' & Chemical Info segregate->label_container store Store in Designated Satellite Accumulation Area label_container->store schedule_pickup Schedule Pickup with Certified Waste Disposal Service store->schedule_pickup end Proper Disposal by Licensed Facility schedule_pickup->end

Caption: Disposal Workflow for 1-Benzyl-3-cetyl-2-methylimidazolium iodide.

References

Personal protective equipment for handling 1-Benzyl-3-cetyl-2-methylimidazolium iodide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 1-Benzyl-3-cetyl-2-methylimidazolium iodide

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-Benzyl-3-cetyl-2-methylimidazolium iodide (CAS No. 278603-08-0). Adherence to these guidelines is critical to ensure personal safety and proper laboratory conduct.

Hazard Identification and Classification

1-Benzyl-3-cetyl-2-methylimidazolium iodide is classified as a hazardous substance. The following table summarizes its GHS classification.[1][2]

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation3H335: May cause respiratory irritation
Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.

Protection TypeSpecificationRationale
Eye and Face Protection Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards. A face shield may be required for larger quantities or when splashing is possible.Prevents eye contact which can cause serious irritation.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use. A lab coat or other protective clothing is required to prevent skin contact.Avoids direct skin contact which causes irritation.[1][2] Contaminated clothing must be removed and washed before reuse.[2]
Respiratory Protection Use only in a well-ventilated area.[2] If ventilation is inadequate, a NIOSH (US) or CEN (EU) approved respirator with an appropriate cartridge for organic vapors and particulates should be used.Prevents respiratory tract irritation.[1][2]
Operational and Handling Plan

Engineering Controls:

  • Work in a well-ventilated area, such as a chemical fume hood, especially when handling powders or creating solutions.[2]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly and that an eyewash station and safety shower are readily accessible.

  • Dispensing: Avoid creating dust. If handling a solid, weigh it out carefully in a fume hood.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • General Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory.

Emergency Procedures
Emergency SituationFirst Aid Measures
Eye Contact Immediately rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice/attention.[2]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of water.[2] If skin irritation occurs, get medical advice/attention.[2]
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[2] Call a POISON CENTER or doctor if you feel unwell.[2]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Storage and Disposal Plan

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Store locked up.[2]

Disposal:

  • Dispose of contents and container in accordance with local, regional, and national regulations.

  • Contaminated materials and waste should be handled as hazardous and disposed of through an approved waste disposal plant.

Workflow for Safe Handling of 1-Benzyl-3-cetyl-2-methylimidazolium iodide

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) handling_weigh Weigh Solid in Fume Hood prep_ppe->handling_weigh prep_eng Ensure Engineering Controls (Fume Hood, Ventilation) prep_eng->handling_weigh prep_emergency Verify Emergency Equipment (Eyewash, Safety Shower) prep_emergency->handling_weigh handling_dissolve Prepare Solution in Fume Hood handling_weigh->handling_dissolve post_wash Wash Hands Thoroughly handling_dissolve->post_wash post_store Store in a Tightly Closed Container in a Well-Ventilated Area post_wash->post_store disp_waste Dispose of Waste in Accordance with Regulations post_store->disp_waste disp_contam Decontaminate Work Area disp_waste->disp_contam

Caption: Logical workflow for the safe handling of 1-Benzyl-3-cetyl-2-methylimidazolium iodide.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NH125
Reactant of Route 2
Reactant of Route 2
NH125

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.